molecular formula C4HCOO4 B231246 Cobalt tetracarbonyl hydride CAS No. 16842-03-8

Cobalt tetracarbonyl hydride

Cat. No.: B231246
CAS No.: 16842-03-8
M. Wt: 170.97 g/mol
InChI Key: OIQOECYRLBNNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cobalt tetracarbonyl hydride (HCo(CO)4) is a volatile, yellow liquid at room temperature that forms a colorless vapor and is characterized by its offensive odor . It is a foundational organometallic compound that adopts a trigonal bipyramidal molecular structure with C3v symmetry, where the hydride ligand occupies an axial position . This compound is highly acidic for a transition metal hydride, with a reported pKa of 8.3 in acetonitrile, and it is notoriously air-sensitive and thermally unstable, readily decomposing to dicobalt octacarbonyl, Co2(CO)8, in the absence of high CO partial pressures . Its principal research value and most significant industrial application lie in its role as the active catalyst for the hydroformylation reaction (also known as the Oxo reaction), a process for converting alkenes, carbon monoxide, and hydrogen into aldehydes . Discovered as the first transition metal hydride to be used in industry, it remains a critical subject in organometallic chemistry and catalytic studies . The generally accepted Heck-Breslow mechanism for cobalt-catalyzed hydroformylation begins with the dissociation of a CO ligand from HCo(CO)4 to generate the active catalyst HCo(CO)3, which subsequently coordinates an alkene . This is followed by alkene insertion, CO coordination and insertion, oxidative addition of H2, and final reductive elimination to release the aldehyde product and regenerate the catalyst . This process is vital for the industrial production of C3-C18 aldehydes, which are key intermediates for plasticizers, solvents, and detergents, with a global output in the range of 100,000 tons annually using this catalyst system . In the laboratory, this compound is typically generated in situ due to its instability, often via the hydrogenation of dicobalt octacarbonyl (Co2(CO)8 + H2 ⇌ 2 HCo(CO)4) or through the acidification of salts of its conjugate base, tetracarbonylcobaltate (Co(CO)4-) . Researchers also utilize derivatives where CO ligands are substituted with tertiary phosphines (e.g., triphenylphosphine), which are more stable and can alter the selectivity and reactivity of the catalyst . This reagent is intended for research purposes only and must be handled with extreme care in a controlled atmosphere due to its flammability, toxicity, and tendency to decompose upon exposure to air .

Properties

IUPAC Name

carbon monoxide;cobalt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CO.Co/c4*1-2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQOECYRLBNNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4CoO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas with an offensive odor. Mp: -26 °C, Gas with an offensive odor; [NIOSH], Gas with an offensive odor.
Record name COBALT HYDROCARBONYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25011
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cobalt hydrocarbonyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/372
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name COBALT HYDROCARBONYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/294
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cobalt hydrocarbonyl (as Co)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0148.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

NA (Gas)
Record name Cobalt hydrocarbonyl (as Co)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0148.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

0.05 % (NIOSH, 2023), 0.05%
Record name COBALT HYDROCARBONYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25011
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cobalt hydrocarbonyl (as Co)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0148.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

5.93(relative gas density)
Record name Cobalt hydrocarbonyl (as Co)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0148.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

5.93 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 5.93
Record name COBALT HYDROCARBONYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25011
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name COBALT HYDROCARBONYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/294
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

greater than 1 atm (NIOSH, 2023), >1 atm
Record name COBALT HYDROCARBONYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25011
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name COBALT HYDROCARBONYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/294
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cobalt hydrocarbonyl (as Co)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0148.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

CAS No.

16842-03-8
Record name COBALT HYDROCARBONYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25011
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name COBALT HYDROCARBONYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/294
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cobalt hydrocarbonyl
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/GGDBBA0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-15 °F (NIOSH, 2023), -15 °F
Record name COBALT HYDROCARBONYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25011
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name COBALT HYDROCARBONYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/294
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cobalt hydrocarbonyl (as Co)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0148.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cobalt Tetracarbonyl Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt tetracarbonyl hydride, HCo(CO)₄, is a volatile, pale yellow liquid first synthesized by Walter Hieber in the 1930s.[1] This organometallic compound is of significant interest due to its pivotal role as a catalyst in industrial hydroformylation (oxo process), a process that converts alkenes, carbon monoxide, and hydrogen into aldehydes.[1][2] Despite its industrial importance and utility in various carbonylation, hydrogenation, and silyl (B83357) group transfer reactions, its high volatility, thermal instability, and air sensitivity present considerable handling challenges.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and essential properties of this compound, tailored for researchers and professionals in chemistry and drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent, intolerable odor.[1][3] It is thermally unstable and decomposes readily, particularly in the absence of a high partial pressure of carbon monoxide, to form dicobalt octacarbonyl (Co₂(CO)₈) and hydrogen gas.[3] The compound is highly flammable and a strong reducing agent.[1] It possesses a trigonal bipyramidal geometry with C₃ᵥ symmetry, where the hydride ligand occupies an axial position.[2][3] Notably, HCo(CO)₄ is a strong acid for a metal hydride, with a pKa of 8.3 in acetonitrile.[4]

PropertyValueReference(s)
Molecular FormulaC₄HCoO₄[3]
Molar Mass171.98 g/mol [3]
AppearancePale yellow to colorless volatile liquid[1][3]
OdorPungent, intolerable[3]
Melting Point-26 °C[1]
Boiling Point~47 °C[1]
SolubilitySoluble in hexane, toluene, ethanol; 0.05% in water (20 °C)[3]
pKa8.3 (in acetonitrile)[4]
StructureTrigonal bipyramidal[2][3]
SymmetryC₃ᵥ[2][3]

Synthesis of this compound

There are two primary methods for the synthesis of this compound. Due to its instability, it is often generated in situ for immediate use in subsequent reactions.[1]

Hydrogenation of Dicobalt Octacarbonyl

This is the most common method for generating HCo(CO)₄, especially for catalytic applications.[1] The reaction is a reversible equilibrium that is influenced by temperature and the partial pressures of hydrogen and carbon monoxide.[5]

Reaction:

Co₂(CO)₈ + H₂ ⇌ 2 HCo(CO)₄

Thermodynamic Parameters:

The reaction is endothermic with a reported enthalpy of reaction (ΔH) of 13–28 kJ/mol, depending on the solvent.[1][2] The thermodynamic parameters for the equilibrium have been determined by infrared spectroscopy to be ΔH = 4.054 kcal mol⁻¹ and ΔS = -3.067 cal mol⁻¹ K⁻¹.[3]

Experimental Protocol:

A detailed, step-by-step laboratory procedure for the high-pressure synthesis is as follows:

  • Reactor Setup: A high-pressure autoclave or reactor made of stainless steel is required.[6] The reactor should be equipped with a magnetic stirrer, a gas inlet for hydrogen and carbon monoxide, a pressure gauge, a thermocouple, and a safety relief valve.[7][8]

  • Charging the Reactor: In a glovebox or under an inert atmosphere, charge the reactor with dicobalt octacarbonyl (Co₂(CO)₈) and a suitable solvent (e.g., toluene, hexane).

  • Purging the System: Seal the reactor and purge it several times with nitrogen or argon to remove any air.

  • Pressurization and Heating: Pressurize the reactor with a mixture of hydrogen (H₂) and carbon monoxide (CO). The typical pressure is in the range of 100 to 400 bar.[9] Heat the reactor to the desired temperature, usually between 100 °C and 180 °C.[10]

  • Reaction: Maintain the reaction at the set temperature and pressure with vigorous stirring. The reaction time can vary depending on the scale and specific conditions.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess gas in a well-ventilated fume hood.

  • Product Handling: The resulting solution contains HCo(CO)₄ and is typically used directly for subsequent reactions. Due to its instability, isolation is often avoided.

Synthesis_Hydrogenation Co2CO8 Co₂(CO)₈ HCoCO4 2 HCo(CO)₄ Co2CO8->HCoCO4 High Pressure (H₂/CO) H2 H₂ H2->HCoCO4 HCoCO4->Co2CO8 Decomposition Synthesis_Acidification Co2CO8 Co₂(CO)₈ NaCoCO4 2 Na[Co(CO)₄] Co2CO8->NaCoCO4 Reduction Na 2 Na Na->NaCoCO4 HCoCO4 HCo(CO)₄ NaCoCO4->HCoCO4 Acidification H_plus H⁺ H_plus->HCoCO4

References

An In-Depth Technical Guide to the Electronic Structure and Bonding in Hydridotetracarbonylcobalt(I) (HCo(CO)₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydridotetracarbonylcobalt(I), HCo(CO)₄, is a pivotal organometallic compound, renowned for its catalytic activity, particularly in hydroformylation reactions.[1][2] This technical guide provides a comprehensive examination of the electronic structure and bonding within this volatile and highly reactive molecule. A thorough understanding of these fundamental properties is crucial for optimizing existing catalytic processes and designing novel therapeutic agents that may interact with similar metal hydride moieties. This document collates quantitative structural and spectroscopic data, outlines detailed experimental methodologies for its characterization, and presents visual representations of its bonding and structure to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Molecular Structure and Geometry

HCo(CO)₄ adopts a trigonal bipyramidal geometry in the gas phase, as determined by gas-phase electron diffraction.[1][3] The molecule possesses C₃ᵥ symmetry, with the hydride (H) ligand and one carbonyl (CO) ligand occupying the axial positions, while the remaining three CO ligands reside in the equatorial plane.[1] The equatorial carbonyls are slightly bent out of the equatorial plane.[1] The cobalt atom is at the center of this structure, and its formal oxidation state is +1, assuming a formal hydride ion.[1]

Table 1: Structural Parameters of HCo(CO)₄

ParameterValueExperimental Method
Co-H Bond Length1.556 ÅGas-Phase Electron Diffraction[1]
Co-C (axial) Bond Length1.764 ÅGas-Phase Electron Diffraction[1]
Co-C (equatorial) Bond Length1.764 ÅGas-Phase Electron Diffraction[1]

Electronic Configuration and the 18-Electron Rule

The stability of many organometallic complexes, including HCo(CO)₄, can be rationalized by the 18-electron rule. This rule posits that thermodynamically stable transition metal complexes are formed when the sum of the metal's d-electrons and the electrons donated by the ligands equals 18. This configuration is analogous to the stable electron configuration of noble gases.

For HCo(CO)₄, the electron count is as follows:

  • Cobalt (Co): A group 9 element, contributes 9 valence electrons.

  • Four Carbonyl Ligands (4 x CO): Each CO ligand is a two-electron donor, contributing a total of 8 electrons.

  • Hydride Ligand (H): The hydride ligand is a one-electron donor.

  • Total Electron Count: 9 (from Co) + 8 (from 4 CO) + 1 (from H) = 18 electrons.

The adherence of HCo(CO)₄ to the 18-electron rule contributes to its relative stability, despite its high reactivity.

Electron counting for HCo(CO)₄.

Nature of Chemical Bonding

The bonding in HCo(CO)₄ is a sophisticated interplay of covalent and coordinate covalent interactions, which can be understood by examining the individual bonds.

The Co-H Bond

The cobalt-hydrogen bond in HCo(CO)₄ is a significant feature of its chemistry. While it is formally considered a hydride, the compound is remarkably acidic for a metal hydride, with a pKa of 8.5.[1] This acidity indicates a substantial degree of covalent character and polarization of the Co-H bond, facilitating the release of a proton (H⁺).

The Co-CO Bonds and Synergistic Bonding

The bonding between the cobalt center and the carbonyl ligands is a classic example of synergistic bonding , also known as the Dewar-Chatt-Duncanson model. This model involves two main components:

  • σ-Donation: The carbon atom of the CO ligand donates a lone pair of electrons to an empty d-orbital on the cobalt atom, forming a sigma (σ) bond.

  • π-Backbonding: The cobalt atom, being in a low oxidation state, has filled d-orbitals that can donate electron density back into the empty π* antibonding orbitals of the CO ligands. This forms a pi (π) bond.

This mutual electron donation and acceptance strengthens the Co-C bond while consequently weakening the C-O triple bond. This weakening of the C-O bond is observable through infrared (IR) spectroscopy, where the C-O stretching frequency in HCo(CO)₄ is lower than that of free CO (2143 cm⁻¹).

Synergistic_Bonding cluster_sigma σ-Donation Co Co C C Co->C π (filled d-orbital of Co -> empty π* of CO) C->Co σ (HOMO of CO -> empty d-orbital of Co) O O C->O C≡O

Synergistic bonding in the Co-CO unit.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Table 2: Predicted IR Carbonyl Stretching Modes for HCo(CO)₄ (C₃ᵥ Symmetry)

Symmetry RepresentationActivityDescription
2A₁IR, RamanSymmetric stretches of axial and equatorial COs
EIR, RamanAsymmetric stretch of equatorial COs

Experimental Protocols

Disclaimer: HCo(CO)₄ is a highly toxic, volatile, and thermally unstable gas. All manipulations should be carried out in a well-ventilated fume hood or a glovebox by trained personnel with appropriate personal protective equipment (PPE), including respiratory protection.

Synthesis of HCo(CO)₄

HCo(CO)₄ is typically generated in situ for catalytic applications due to its instability.[2] A common laboratory-scale synthesis involves the following two steps:[1]

  • Reduction of Dicobalt Octacarbonyl (Co₂(CO)₈):

    • Reaction: Co₂(CO)₈ + 2 Na → 2 Na[Co(CO)₄]

    • Procedure: In an inert atmosphere (e.g., nitrogen or argon), a solution of dicobalt octacarbonyl in a suitable anhydrous solvent (e.g., diethyl ether or THF) is treated with a sodium amalgam (Na/Hg) or another suitable reducing agent. This cleaves the Co-Co bond to form sodium tetracarbonylcobaltate(-1).

  • Protonation of the Tetracarbonylcobaltate Anion:

    • Reaction: Na[Co(CO)₄] + H⁺ → HCo(CO)₄ + Na⁺

    • Procedure: The resulting solution of Na[Co(CO)₄] is carefully acidified with a strong acid (e.g., H₂SO₄ or H₃PO₄) at low temperatures to generate HCo(CO)₄. The volatile HCo(CO)₄ can then be removed from the reaction mixture by distillation under reduced pressure or by purging with an inert gas.

An alternative in situ generation method involves the direct hydrogenation of Co₂(CO)₈ under high pressure of synthesis gas (CO and H₂).[2]

Synthesis_HCoCO4 Co2CO8 Co₂(CO)₈ NaCoCO4 Na[Co(CO)₄] Co2CO8->NaCoCO4 + 2Na (reduction) HCoCO4 HCo(CO)₄ NaCoCO4->HCoCO4 + H⁺ (acidification)

Synthetic pathway for HCo(CO)₄.
Gas-Phase Infrared (IR) Spectroscopy

Obtaining a gas-phase IR spectrum of HCo(CO)₄ requires a specialized setup to handle its hazardous nature.

  • Sample Preparation: HCo(CO)₄ is prepared as described above and purified by vacuum distillation. The pure compound is a pale yellow liquid with a high vapor pressure.

  • Gas Cell: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is required. The cell must be leak-tight and connected to a vacuum line.

  • Procedure:

    • The gas cell is evacuated to a high vacuum.

    • A small amount of HCo(CO)₄ is carefully introduced into the cell from a cooled sample tube via the vacuum line. The pressure in the cell is monitored to obtain an optimal concentration for the measurement.

    • The filled gas cell is placed in the sample compartment of an FTIR spectrometer.

    • A background spectrum of the evacuated cell is recorded.

    • The IR spectrum of HCo(CO)₄ is then acquired.

    • After the measurement, the gas in the cell must be carefully condensed back into a cold trap and neutralized according to safety protocols.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise geometric structure of volatile molecules.

  • Instrumentation: A specialized electron diffraction apparatus is used, which consists of an electron gun, a diffraction chamber, a nozzle for introducing the gaseous sample, and a detector.

  • Procedure:

    • A high-energy beam of electrons is generated and focused.

    • A stream of gaseous HCo(CO)₄ is effused through a fine nozzle into the diffraction chamber, which is maintained at a high vacuum.

    • The electron beam intersects the gas stream, and the electrons are scattered by the molecules.

    • The scattered electrons produce a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

    • The diffraction pattern, which consists of a series of concentric rings, is analyzed to determine the internuclear distances and bond angles in the molecule.

Conclusion

The electronic structure and bonding of HCo(CO)₄ are quintessential examples of the principles that govern the stability and reactivity of organometallic compounds. Its adherence to the 18-electron rule, the synergistic nature of its metal-ligand bonds, and its unique acidity for a metal hydride all contribute to its significant role in catalysis. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals, enabling further exploration and application of this important molecule and related systems in both industrial and pharmaceutical contexts. A thorough grasp of the safety precautions for handling this hazardous compound is paramount for any experimental work.

References

An In-Depth Technical Guide to the Discovery and History of Cobalt Tetracarbonyl Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt tetracarbonyl hydride, HCo(CO)₄, holds a significant place in the history of organometallic chemistry and industrial catalysis. Its discovery in the early 1930s marked the emergence of a new class of compounds, the transition metal hydrides. This guide provides a comprehensive overview of the discovery, synthesis, and the pivotal role of HCo(CO)₄ as the first industrial catalyst for hydroformylation, a process that continues to be of immense importance in the chemical industry.

Discovery and Early History

This compound was first synthesized and characterized by the German chemist Walter Hieber and his colleagues in the early 1930s.[1] This discovery was a landmark achievement, as HCo(CO)₄ was only the second transition metal hydride to be identified.[2] Hieber's work laid the foundational understanding of the synthesis and reactivity of metal carbonyl hydrides.

The industrial significance of this compound was unveiled in 1938 by Otto Roelen at Ruhrchemie AG.[3] While investigating the Fischer-Tropsch process, Roelen discovered that the addition of ethylene (B1197577) to the synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a cobalt catalyst led to the formation of propanal. This pioneering work established the hydroformylation, or "oxo," process, a cornerstone of industrial organic synthesis for the production of aldehydes from alkenes.[4]

Physicochemical and Structural Data

This compound is a volatile, pale yellow liquid with a notoriously unpleasant odor.[1] It is thermally unstable, decomposing to dicobalt octacarbonyl (Co₂(CO)₈) and hydrogen gas.[2] The compound possesses a trigonal bipyramidal geometry with the hydride ligand occupying an axial position, resulting in C₃ᵥ symmetry.[1]

PropertyValue
Molecular Formula HCo(CO)₄
Molar Mass 171.98 g/mol
Melting Point -26 °C
Boiling Point 47 °C (with decomposition)
Appearance Pale yellow, volatile liquid
Vapor Pressure >1 atm at 20 °C
Acidity (pKa) 8.3 in acetonitrile
Co-H Bond Length 1.556 Å
Co-C(equatorial) Bond Length 1.764 Å
Co-C(axial) Bond Length Not applicable (H is axial)
ΔH° for 2HCo(CO)₄ ⇌ Co₂(CO)₈ + H₂ -4.054 kcal/mol
ΔS° for 2HCo(CO)₄ ⇌ Co₂(CO)₈ + H₂ -3.067 cal/(mol·K)

Experimental Protocols

Early Synthesis of this compound (Based on the Cyanide Method)

This method, developed in the era of Hieber's and his contemporaries' work, provides a pathway to HCo(CO)₄ from cobalt salts.

Materials:

  • Cobalt(II) chloride (CoCl₂)

  • Potassium cyanide (KCN)

  • Carbon monoxide (CO) gas

  • Sulfuric acid (H₂SO₄), dilute

  • Inert solvent (e.g., diethyl ether)

  • High-pressure autoclave

Procedure:

  • An aqueous solution of cobalt(II) chloride is treated with an excess of potassium cyanide to form the stable hexacyanocobaltate(II) complex, [Co(CN)₆]⁴⁻.

  • The solution of K₄[Co(CN)₆] is transferred to a high-pressure autoclave.

  • The autoclave is purged with carbon monoxide and then pressurized with CO gas.

  • The mixture is heated under pressure, leading to the displacement of cyanide ligands by carbon monoxide and the formation of the tetracarbonylcobaltate(-1) anion, [Co(CO)₄]⁻.

  • After cooling and depressurization, the resulting solution containing K[Co(CO)₄] is carefully acidified with dilute sulfuric acid under an inert atmosphere.

  • The volatile this compound is then distilled from the reaction mixture under reduced pressure and collected in a cold trap.

Caution: This procedure involves highly toxic materials (potassium cyanide, carbon monoxide) and high pressures. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

The Original Hydroformylation (Oxo) Process (Based on Roelen's Patent)

This protocol describes the landmark experiment that established the catalytic activity of cobalt in the hydroformylation of alkenes.

Materials:

  • An alkene (e.g., ethylene, propylene)

  • Synthesis gas (a mixture of carbon monoxide and hydrogen)

  • A cobalt catalyst source (e.g., finely divided cobalt metal, cobalt salts, or dicobalt octacarbonyl)

  • A high-pressure, stirred autoclave

Procedure:

  • The cobalt catalyst is introduced into the high-pressure autoclave.

  • The autoclave is sealed and purged with synthesis gas.

  • The alkene is introduced into the reactor.

  • The autoclave is pressurized with synthesis gas to the desired reaction pressure (typically 100-300 atm).

  • The mixture is heated to the reaction temperature (typically 120-180 °C) with vigorous stirring.

  • The reaction is allowed to proceed, monitored by the uptake of synthesis gas. In situ, the cobalt source reacts with carbon monoxide and hydrogen to form the active catalyst, HCo(CO)₄.

  • After the reaction is complete, the autoclave is cooled and carefully depressurized.

  • The liquid product, containing the aldehyde, is collected. The aldehyde can then be separated from the catalyst and unreacted starting materials by distillation.

Key Chemical Transformations and Mechanisms

Synthesis of this compound

One of the early and fundamental methods for the synthesis of metal carbonyl hydrides is the Hieber base reaction. This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on a coordinated carbonyl ligand.

Hieber_Base_Reaction Co2CO8 Co₂(CO)₈ Dicobalt Octacarbonyl intermediate1 [Co(CO)₄(COOH)] Metallacarboxylic Acid Intermediate Co2CO8->intermediate1 + 2OH⁻ OH OH⁻ Hydroxide CoCO4_neg [Co(CO)₄]⁻ Tetracarbonylcobaltate(-1) intermediate1->CoCO4_neg - CO₂ - H₂O HCoCO4 HCo(CO)₄ This compound CoCO4_neg->HCoCO4 + H⁺ CO2 CO₂ Carbon Dioxide H_plus H⁺ Acid

Caption: The Hieber Base Reaction for the synthesis of HCo(CO)₄.

The Hydroformylation Catalytic Cycle (Heck-Breslow Mechanism)

The mechanism of cobalt-catalyzed hydroformylation was elucidated by Richard F. Heck and David S. Breslow. The cycle involves a series of organometallic reactions, including ligand dissociation, alkene coordination, migratory insertion, and oxidative addition.

Heck_Breslow_Cycle HCoCO4 HCo(CO)₄ HCoCO3 HCo(CO)₃ HCoCO4->HCoCO3 - CO Alkene_Complex HCo(CO)₃(alkene) HCoCO3->Alkene_Complex + Alkene Alkyl_Complex R-Co(CO)₃ Alkene_Complex->Alkyl_Complex Migratory Insertion Alkyl_CO_Complex R-Co(CO)₄ Alkyl_Complex->Alkyl_CO_Complex + CO Acyl_Complex (RCO)Co(CO)₃ Alkyl_CO_Complex->Acyl_Complex Migratory Insertion H2_Adduct (RCO)Co(CO)₃(H)₂ Acyl_Complex->H2_Adduct + H₂ (Oxidative Addition) H2_Adduct->HCoCO3 - Aldehyde (Reductive Elimination)

Caption: The Heck-Breslow cycle for cobalt-catalyzed hydroformylation.

Conclusion

The discovery of this compound and its subsequent application in the hydroformylation process represent a paradigm shift in industrial chemistry. These seminal discoveries not only introduced a new class of chemical compounds but also provided a powerful tool for the large-scale synthesis of valuable aldehydes. The fundamental principles of the Hieber base reaction and the Heck-Breslow cycle continue to be relevant in the design and understanding of modern catalytic systems. For researchers in catalysis and drug development, the story of HCo(CO)₄ serves as a testament to the profound impact of fundamental chemical discoveries on industrial processes and the development of new synthetic methodologies.

References

An In-depth Technical Guide to Cobalt Tetracarbonyl Hydride: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt tetracarbonyl hydride, with the chemical formula HCo(CO)₄, is a pivotal organometallic compound that has garnered significant attention in both industrial and academic research.[1] First described by Hieber in the early 1930s, it holds the distinction of being the second transition metal hydride to be discovered.[1] This volatile, yellow liquid is renowned for its catalytic prowess, particularly in hydroformylation reactions, a cornerstone of industrial organic synthesis.[1] Despite its operational challenges stemming from its inherent instability, HCo(CO)₄ remains a subject of intense study due to its unique chemical properties and reactivity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and use, and an exploration of its primary applications.

Physical and Chemical Properties

This compound is a light yellow, volatile liquid characterized by an offensive and intolerable odor.[1] It is thermally unstable and readily decomposes, especially in the absence of a high partial pressure of carbon monoxide, to form dicobalt octacarbonyl (Co₂(CO)₈) and hydrogen gas.[1] This decomposition is noticeable as the pure, colorless compound develops a yellow tinge upon melting.[1]

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₄HCoO₄[1]
Molar Mass 171.98 g/mol [1]
Appearance Light yellow liquid[1]
Odor Offensive, intolerable, nauseating[1]
Melting Point -26.2 °C[1]
Boiling Point 47 °C[1]
Solubility in Water 0.05% (20 °C)[1]
Solubility Soluble in hexane, toluene, ethanol[1]
Vapor Pressure >1 atm (20 °C)[1]
Structure and Bonding

HCo(CO)₄ adopts a trigonal bipyramidal structure with C₃ᵥ symmetry.[1] The hydride ligand occupies an axial position, with the three equatorial carbonyl ligands slightly bent out of the equatorial plane.[1] Gas-phase electron diffraction studies have determined the Co-H and Co-C bond distances.[1] The oxidation state of cobalt in this compound is +1.[1]

Table 2: Structural Parameters of this compound
ParameterValueReference(s)
Molecular Geometry Trigonal bipyramidal[1]
Symmetry C₃ᵥ[1]
Co-H Bond Distance 1.556 Å[1]
Co-CO Bond Distance 1.764 Å[1]
Acidity

A remarkable feature of this compound is its high acidity for a transition-metal hydride.[1] This acidity is a key aspect of its reactivity in catalytic cycles.[2] The stability of the resulting conjugate base, the tetracarbonylcobaltate anion ([Co(CO)₄]⁻), contributes to this pronounced acidity.[2]

Table 3: Acidity of this compound
SolventpKₐReference(s)
Water1[1]
Acetonitrile8.3[1]
Chemical Reactivity

Decomposition: this compound is thermally unstable and decomposes to dicobalt octacarbonyl and hydrogen.[1] This equilibrium is sensitive to temperature and the partial pressure of carbon monoxide.[2] The thermodynamic parameters for this equilibrium have been determined.[1][2]

Table 4: Thermodynamic Parameters for the Decomposition of HCo(CO)₄
ParameterValueReference(s)
ΔH 4.054 kcal/mol[1][2]
ΔS -3.067 cal/(mol·K)[1][2]

Ligand Substitution: The carbonyl ligands in HCo(CO)₄ can be readily substituted by other Lewis bases, such as tertiary phosphines.[1] For instance, triphenylphosphine (B44618) reacts to form HCo(CO)₃PPh₃ and HCo(CO)₂(PPh₃)₂.[1] These phosphine-substituted derivatives are generally more stable and less acidic than the parent hydride and are utilized to enhance catalyst selectivity in industrial hydroformylation processes.[1]

Experimental Protocols

Due to its instability, this compound is typically generated in situ for immediate use in catalytic reactions.

Experimental Workflow for in situ Synthesis

in_situ_synthesis Co2CO8 Dicobalt Octacarbonyl (Co₂ (CO)₈) Reactor High-Pressure Reactor Co2CO8->Reactor H2 Hydrogen Gas (H₂) H2->Reactor Solvent Solvent (e.g., Toluene) Solvent->Reactor HCoCO4 This compound (HCo(CO)₄) (in solution) Reactor->HCoCO4 High Pressure High Temperature

Caption: Workflow for the in situ generation of HCo(CO)₄.

Protocol for in situ Generation of this compound:

  • Reactor Preparation: A high-pressure autoclave reactor is charged with dicobalt octacarbonyl (Co₂(CO)₈) and an appropriate solvent (e.g., toluene).

  • Purging: The reactor is sealed and purged several times with syngas (a mixture of carbon monoxide and hydrogen) to remove any air.

  • Pressurization and Heating: The reactor is pressurized with syngas to the desired pressure (typically 100-400 bar) and heated to the reaction temperature (typically 100-250 °C).[3]

  • Formation of HCo(CO)₄: Under these conditions, dicobalt octacarbonyl reacts with hydrogen to form this compound in solution, which can then be used directly for catalysis. The reaction is as follows: Co₂(CO)₈ + H₂ ⇌ 2 HCo(CO)₄.[4]

Protocol for Laboratory-Scale Hydroformylation of 1-Octene (B94956)

This protocol describes a typical laboratory-scale hydroformylation of 1-octene using in situ generated this compound.

  • Catalyst Precursor: In a high-pressure autoclave, dicobalt octacarbonyl is dissolved in a suitable solvent such as toluene.

  • Reactant Addition: 1-octene is added to the reactor.

  • Reaction Conditions: The reactor is sealed, purged with syngas (CO/H₂), and then pressurized to the desired pressure (e.g., 30 bar). The mixture is heated to the reaction temperature (e.g., 140 °C) with stirring.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the consumption of 1-octene and the formation of nonanal (B32974) isomers.

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented. The reaction mixture is then typically analyzed to determine the conversion and selectivity. The cobalt catalyst can be recovered by oxidation to a water-soluble Co²⁺ salt.[5]

Signaling Pathways and Logical Relationships

The most significant application of this compound is in the hydroformylation of alkenes, a process that follows the Heck-Breslow mechanism.

Heck-Breslow Mechanism for Hydroformylation

heck_breslow HCoCO4 HCo(CO)₄ HCoCO3 HCo(CO)₃ HCoCO4->HCoCO3 - CO Alkene_Complex HCo(CO)₃(alkene) HCoCO3->Alkene_Complex + Alkene Alkyl_Complex R-Co(CO)₃ Alkene_Complex->Alkyl_Complex Insertion Acyl_Complex_1 R-Co(CO)₄ Alkyl_Complex->Acyl_Complex_1 + CO Acyl_Complex_2 RC(O)Co(CO)₃ Acyl_Complex_1->Acyl_Complex_2 Migratory Insertion H2_Adduct RC(O)Co(H)₂(CO)₃ Acyl_Complex_2->H2_Adduct + H₂ H2_Adduct->HCoCO3 - Aldehyde Aldehyde Aldehyde (RCHO) H2_Adduct->Aldehyde Reductive Elimination

Caption: The Heck-Breslow catalytic cycle for hydroformylation.

The catalytic cycle begins with the dissociation of a carbonyl ligand from HCo(CO)₄ to form the coordinatively unsaturated and highly reactive HCo(CO)₃.[6] This species then coordinates with an alkene, which subsequently undergoes migratory insertion of the hydride to form an alkyl-cobalt intermediate.[6] Carbonyl insertion into the cobalt-alkyl bond leads to an acyl-cobalt complex.[6] Oxidative addition of hydrogen followed by reductive elimination releases the aldehyde product and regenerates the active catalyst, HCo(CO)₃, which can then re-enter the catalytic cycle.[6]

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[5] It is flammable and decomposes in air.[1] Personal protective equipment, including appropriate gloves, safety goggles, and a lab coat, should be worn at all times.[4] Due to its high volatility and toxicity, inhalation and skin contact must be avoided. All waste containing this compound should be disposed of following institutional and national guidelines for hazardous chemical waste.[7]

Conclusion

This compound, despite its challenging handling requirements, remains a fundamentally important compound in the field of organometallic chemistry and industrial catalysis. Its unique combination of acidity and catalytic activity in hydroformylation has paved the way for the large-scale production of aldehydes, which are versatile intermediates in the synthesis of a vast array of chemical products. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe and effective use in research and development.

References

Spectroscopic Identification of Cobalt Tetracarbonyl Hydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt tetracarbonyl hydride (HCo(CO)₄) is a pivotal organometallic compound, serving as a highly active catalyst in industrial hydroformylation processes, also known as the oxo process.[1] This volatile and thermally unstable yellow liquid necessitates in situ generation and characterization for most applications.[1] A thorough understanding of its spectroscopic signature is paramount for monitoring reaction kinetics, elucidating reaction mechanisms, and developing novel catalytic systems. This technical guide provides an in-depth overview of the spectroscopic techniques used to identify and characterize HCo(CO)₄, complete with experimental considerations and data interpretation.

Molecular Structure and Properties

HCo(CO)₄ adopts a trigonal bipyramidal geometry with C₃ᵥ symmetry. The hydride ligand occupies an axial position, influencing the vibrational modes of the four carbonyl ligands.[1] The compound is highly acidic for a metal hydride and readily decomposes in the absence of a high partial pressure of carbon monoxide (CO).[1]

Experimental Protocols

Due to its high volatility and thermal instability, HCo(CO)₄ is typically generated in situ immediately prior to or during spectroscopic analysis. The most common method involves the reaction of dicobalt octacarbonyl (Co₂(CO)₈) with hydrogen gas (H₂).[1]

In Situ Generation of HCo(CO)₄ for Spectroscopic Analysis

Objective: To generate HCo(CO)₄ in a spectroscopic cell for immediate analysis.

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Hydrogen gas (H₂)

  • Carbon monoxide (CO)

  • An appropriate solvent (e.g., hexane (B92381) for IR, deuterated benzene (B151609) or toluene (B28343) for NMR)

  • High-pressure spectroscopic cell (IR or NMR) equipped with gas inlet and outlet valves and a pressure gauge.

Procedure:

  • Cell Preparation: A high-pressure spectroscopic cell is charged with a solution of Co₂(CO)₈ in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Pressurization: The cell is then pressurized with a mixture of H₂ and CO gas. The partial pressures of H₂ and CO are critical for the equilibrium Co₂(CO)₈ + H₂ ⇌ 2HCo(CO)₄ and to prevent decomposition of the product.[1] Typical conditions for hydroformylation can range up to 100 atm.[2]

  • Heating (if necessary): The reaction can be facilitated by gentle heating, often to around 100°C, depending on the specific experimental requirements.[2]

  • Spectroscopic Measurement: Once the equilibrium is established, spectroscopic data (IR or NMR) is acquired directly on the reaction mixture within the high-pressure cell.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying HCo(CO)₄, primarily through the characteristic stretching vibrations of the carbonyl ligands (ν(CO)). The C₃ᵥ symmetry of the molecule gives rise to distinct IR-active vibrational modes.

Table 1: Infrared Vibrational Frequencies of HCo(CO)₄

Vibrational ModeSymmetryFrequency (cm⁻¹) (Gas Phase)
ν(CO)A₁2122
ν(CO)A₁2062
ν(CO)E2043

Data sourced from computational studies and experimental observations.

Experimental Considerations for IR Spectroscopy:

  • In Situ Measurements: Due to the instability of HCo(CO)₄, spectra are typically recorded in situ using a high-pressure IR cell. This allows for the direct observation of the catalyst under reaction conditions.

  • Solvent Choice: Non-polar solvents such as hexane are often used to minimize solvent interference in the carbonyl stretching region.

  • Gas Phase vs. Solution: The vibrational frequencies can shift slightly between the gas phase and solution due to solvent effects.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a definitive signature for the hydride ligand in HCo(CO)₄. The proton nucleus is highly shielded, resulting in a characteristic upfield chemical shift.

Table 2: ¹H NMR Spectroscopic Data for HCo(CO)₄

NucleusChemical Shift (δ)Solvent
¹H~ -10 to -11 ppmNon-polar organic solvents (e.g., C₆D₆)

The exact chemical shift can be influenced by the solvent and temperature.

Experimental Considerations for ¹H NMR Spectroscopy:

  • High-Pressure NMR Tube: Similar to IR spectroscopy, NMR measurements are conducted in a high-pressure NMR tube to maintain the integrity of the HCo(CO)₄ under a CO/H₂ atmosphere.

  • Solvent Selection: Deuterated non-polar solvents are preferred to avoid interference from solvent protons.

  • Temperature: Low-temperature NMR can be employed to slow down dynamic processes and potentially sharpen the hydride signal, although the inherent instability of the compound must be considered.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of HCo(CO)₄ reveals a characteristic fragmentation pattern involving the sequential loss of carbonyl ligands.

Table 3: Mass Spectrometry Data for HCo(CO)₄

m/zIonRelative Intensity
172[HCo(CO)₄]⁺ (Molecular Ion)Moderate
144[HCo(CO)₃]⁺High
116[HCo(CO)₂]⁺High
88[HCo(CO)]⁺High
60[HCo]⁺High
59[Co]⁺High

Data interpreted from the NIST WebBook mass spectrum.[3] Relative intensities are approximate and can vary with instrument conditions.

Experimental Considerations for Mass Spectrometry:

  • Sample Introduction: Due to its volatility, HCo(CO)₄ can be introduced directly into the mass spectrometer from the gas phase or via a cooled inlet system to minimize decomposition.

  • Ionization Method: Electron ionization is a common method for analyzing volatile metal carbonyls, leading to predictable fragmentation patterns.[4]

Application in Mechanistic Studies: The Heck-Breslow Cycle

The spectroscopic identification of HCo(CO)₄ is crucial for understanding its role in catalytic cycles, such as the Heck-Breslow mechanism for hydroformylation.

Heck_Breslow_Cycle HCoCO4 HCo(CO)4 HCoCO3 HCo(CO)3 HCoCO4->HCoCO3 - CO Alkene_Complex HCo(CO)3(RCH=CH2) HCoCO3->Alkene_Complex + RCH=CH2 Alkyl_Complex RCH2CH2Co(CO)3 Alkene_Complex->Alkyl_Complex Migratory Insertion Acyl_Complex_1 RCH2CH2Co(CO)4 Alkyl_Complex->Acyl_Complex_1 + CO Acyl_Complex_2 RCH2CH2C(O)Co(CO)3 Acyl_Complex_1->Acyl_Complex_2 Migratory Insertion H2_Adduct (H)2Co(CO)3(C(O)CH2CH2R) Acyl_Complex_2->H2_Adduct + H2 H2_Adduct->HCoCO3 Reductive Elimination Aldehyde RCH2CH2CHO H2_Adduct->Aldehyde

Caption: The Heck-Breslow cycle for cobalt-catalyzed hydroformylation.

This diagram illustrates the key steps in the hydroformylation of an alkene to an aldehyde, catalyzed by HCo(CO)₄.[2][5][6][7][8] The cycle begins with the dissociation of a CO ligand from HCo(CO)₄ to form the active catalytic species, HCo(CO)₃.[5][7] This is followed by coordination of the alkene, migratory insertion to form an alkyl-cobalt intermediate, CO coordination, another migratory insertion to form an acyl-cobalt complex, oxidative addition of H₂, and finally, reductive elimination of the aldehyde product, regenerating the HCo(CO)₃ catalyst.[2]

Conclusion

The spectroscopic identification of this compound is essential for its study and application in catalysis. Infrared spectroscopy, ¹H NMR, and mass spectrometry provide a complementary suite of techniques for the unambiguous characterization of this important molecule. The ability to perform these analyses in situ is critical for overcoming the challenges posed by the compound's instability and for gaining insights into its role in catalytic processes like hydroformylation.

References

An In-Depth Technical Guide to Cobalt Tetracarbonyl Hydride: Molecular Geometry, Synthesis, and Catalytic Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cobalt tetracarbonyl hydride, with the chemical formula HCo(CO)₄, is a pivotal organometallic compound that holds a significant place in industrial chemistry and academic research.[1][2] Discovered in the 1930s by Walter Hieber, this volatile, pale yellow liquid is renowned for its crucial role as a catalyst in hydroformylation, a process that converts alkenes into aldehydes.[1] This guide provides a comprehensive overview of the molecular geometry, experimental protocols for its synthesis, and its function in the industrially vital Heck-Breslow mechanism.

Molecular Geometry and Spectroscopic Properties

The molecular structure of this compound has been determined by spectroscopic and gas-phase electron diffraction studies to be a trigonal bipyramidal geometry.[1][2] The central cobalt atom is coordinated to four carbonyl (CO) ligands and one hydride (H) ligand. The hydride ligand occupies an axial position, with the other axial position taken by a carbonyl group. The remaining three carbonyl ligands are situated in the equatorial plane. This arrangement results in a molecule with C₃v symmetry.[1][2]

A key feature of HCo(CO)₄'s structure is the slight deviation of the equatorial CO ligands from a perfect plane.[2] Computational studies and experimental data have provided precise measurements of its bond lengths and angles, which are crucial for understanding its reactivity.

ParameterValue (Å)Method
Co-C (equatorial) Bond Length1.764Gas-Phase Electron Diffraction
Co-C (axial) Bond Length1.764Gas-Phase Electron Diffraction
Co-H Bond Length1.556Gas-Phase Electron Diffraction
C-O (equatorial) Bond Length
C-O (axial) Bond Length
ParameterValue (°)Method
C(eq)-Co-C(eq) Bond Angle~120Inferred from TBP geometry
H(ax)-Co-C(eq) Bond Angle~90Inferred from TBP geometry
C(ax)-Co-C(eq) Bond Angle~90Inferred from TBP geometry
H(ax)-Co-C(ax) Bond Angle~180Inferred from TBP geometry

Experimental Protocols: Synthesis of this compound

Due to its thermal instability and high volatility, this compound is typically synthesized in situ for immediate use in reactions.[1] The two primary methods for its preparation are the hydrogenation of dicobalt octacarbonyl and the acidification of the tetracarbonylcobaltate anion.

In Situ Synthesis via Hydrogenation of Dicobalt Octacarbonyl

This is the most common method for generating HCo(CO)₄ for industrial applications like hydroformylation.

Reaction:

Co₂(CO)₈ + H₂ ⇌ 2 HCo(CO)₄

Detailed Protocol:

  • Apparatus: A high-pressure autoclave or reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

  • Reagents:

    • Dicobalt octacarbonyl (Co₂(CO)₈)

    • Synthesis gas (a mixture of carbon monoxide and hydrogen, typically 1:1)

  • Procedure:

    • The high-pressure reactor is charged with a solution of dicobalt octacarbonyl in a suitable solvent (e.g., toluene, hexane).

    • The reactor is sealed and purged with nitrogen to remove any air.

    • The reactor is then pressurized with a 1:1 mixture of carbon monoxide and hydrogen to a pressure of 100 to 400 bar.

    • The temperature is raised to 100-250 °C.

    • The reaction mixture is stirred vigorously to ensure efficient gas-liquid contact.

    • The formation of HCo(CO)₄ is an equilibrium process. The progress of the reaction can be monitored by in situ infrared spectroscopy, observing the disappearance of the Co₂(CO)₈ bands and the appearance of the characteristic HCo(CO)₄ bands.

    • The resulting solution of HCo(CO)₄ is then used directly in the subsequent catalytic reaction.

Synthesis via Acidification of Sodium Tetracarbonylcobaltate

This method is often employed for smaller-scale laboratory preparations.

Reaction:

Co₂(CO)₈ + 2 Na(Hg) → 2 Na[Co(CO)₄] Na[Co(CO)₄] + H⁺ → HCo(CO)₄ + Na⁺

Detailed Protocol:

  • Apparatus: Schlenk line apparatus, dropping funnel, and a reaction flask with a magnetic stirrer. All glassware should be thoroughly dried and the reaction carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • Dicobalt octacarbonyl (Co₂(CO)₈)

    • Sodium amalgam (Na(Hg)) or another suitable reducing agent

    • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

    • A proton source, such as a strong acid (e.g., sulfuric acid) or a solid acid.

  • Procedure:

    • Step 1: Formation of Sodium Tetracarbonylcobaltate

      • In a Schlenk flask under an inert atmosphere, a solution of dicobalt octacarbonyl in the chosen anhydrous solvent is prepared.

      • Sodium amalgam is carefully added to the solution with stirring. The reaction is exothermic and the color of the solution will change as the Co-Co bond in dicobalt octacarbonyl is cleaved.

      • The reaction is allowed to proceed until the starting material is consumed, which can be monitored by TLC or IR spectroscopy.

      • The excess sodium amalgam is carefully removed.

    • Step 2: Acidification to form HCo(CO)₄

      • The solution of sodium tetracarbonylcobaltate is cooled in an ice bath.

      • A stoichiometric amount of a strong acid is added dropwise from a dropping funnel with vigorous stirring.

      • The formation of the volatile HCo(CO)₄ is indicated by a color change.

      • Due to its volatility and instability, the resulting solution of HCo(CO)₄ should be used immediately. Isolation of pure HCo(CO)₄ is challenging and often unnecessary.

Role in Catalysis: The Heck-Breslow Mechanism

The primary industrial application of this compound is as a catalyst in the hydroformylation of alkenes, also known as the oxo process.[1] The widely accepted mechanism for this reaction is the Heck-Breslow mechanism.

The catalytic cycle begins with the active catalyst, which is the 16-electron species HCo(CO)₃, formed by the dissociation of a CO ligand from HCo(CO)₄. The cycle then proceeds through a series of steps involving alkene coordination, migratory insertion, CO insertion, and finally reductive elimination to produce an aldehyde and regenerate the catalyst.

Heck_Breslow_Mechanism HCoCO4 HCo(CO)₄ (18e⁻) HCoCO3 HCo(CO)₃ (16e⁻) HCoCO4->HCoCO3 - CO AlkeneComplex HCo(CO)₃(alkene) (18e⁻) HCoCO3->AlkeneComplex + Alkene AlkylComplex R-Co(CO)₃ (16e⁻) AlkeneComplex->AlkylComplex Migratory Insertion AlkylTricarbonyl R-Co(CO)₄ (18e⁻) AlkylComplex->AlkylTricarbonyl + CO AcylComplex R-C(O)-Co(CO)₃ (16e⁻) AlkylTricarbonyl->AcylComplex Migratory Insertion AcylTricarbonyl R-C(O)-Co(CO)₄ (18e⁻) AcylComplex->AcylTricarbonyl + CO DihydroAcylComplex (H)₂R-C(O)-Co(CO)₃ (18e⁻) AcylTricarbonyl->DihydroAcylComplex + H₂ DihydroAcylComplex->HCoCO3 Reductive Elimination Aldehyde Aldehyde DihydroAcylComplex->Aldehyde

The Heck-Breslow catalytic cycle for hydroformylation.

Logical Workflow for In Situ Generation and Use

The inherent instability of HCo(CO)₄ necessitates its in situ generation for most applications. The following workflow illustrates the logical steps from the precursor to its use in a catalytic reaction.

InSitu_Workflow cluster_synthesis In Situ Synthesis cluster_catalysis Catalytic Reaction Co2CO8 Co₂(CO)₈ Precursor HighPressureReactor High-Pressure Reactor Co2CO8->HighPressureReactor H2 H₂ Gas H2->HighPressureReactor Syngas Syngas (CO + H₂) Syngas->HighPressureReactor HCoCO4_solution HCo(CO)₄ Solution HighPressureReactor->HCoCO4_solution Heat & Pressure CatalyticReactor Catalytic Reactor HCoCO4_solution->CatalyticReactor Alkene Alkene Substrate Alkene->CatalyticReactor Product Aldehyde Product CatalyticReactor->Product Hydroformylation

References

An In-depth Technical Guide to the Acidity and pKa of Cobalt Tetracarbonyl Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt tetracarbonyl hydride, HCo(CO)₄, is a pivotal organometallic compound, renowned for its catalytic role in industrial hydroformylation processes.[1] Despite its simple formula, this volatile, yellow liquid exhibits significant and unusual acidity for a transition metal hydride, a property that is central to its reactivity and catalytic function.[1] Understanding the acidity and pKa of HCo(CO)₄ is crucial for optimizing existing catalytic systems and for the rational design of new catalysts in organic synthesis and drug development.

This technical guide provides a comprehensive overview of the acidity of this compound, presenting key quantitative data, detailed experimental protocols for pKa determination, and visualizations of the underlying chemical principles and experimental workflows. Given the air-sensitive and thermally unstable nature of HCo(CO)₄, special emphasis is placed on the methodologies required for its safe handling and accurate characterization.[1][2]

Quantitative Data Summary

The acidity of this compound is highly dependent on the solvent system. A summary of its pKa values and related thermodynamic data is presented below.

Table 1: pKa Values of this compound in Various Solvents
SolventpKaReference(s)
Water (estimated)~1[1][3]
Acetonitrile8.3[1][3]
Tetrahydrofuran (THF, calculated)11.4
Table 2: Thermodynamic Parameters for the Deprotonation of HCo(CO)₄
ParameterValueUnitsConditionsReference(s)
ΔH°4.054kcal/molIn situ generation from Co₂(CO)₈ and H₂[1]
ΔS°-3.067cal/(mol·K)In situ generation from Co₂(CO)₈ and H₂[1]
Co-H Bond Dissociation Energy~278kJ/molGas Phase

The significant acidity of HCo(CO)₄ is attributed to the effective delocalization of the negative charge in its conjugate base, the tetracarbonylcobaltate anion, [Co(CO)₄]⁻, over the four carbonyl ligands.

Chemical Equilibrium

The acidity of this compound is defined by its deprotonation equilibrium in a given solvent (S).

deprotonation_equilibrium HCoCO4 HCo(CO)₄ plus1 + HCoCO4->plus1 S S plus1->S equilibrium S->equilibrium CoCO4_minus [Co(CO)₄]⁻ equilibrium->CoCO4_minus plus2 + CoCO4_minus->plus2 SH_plus [SH]⁺ plus2->SH_plus

Caption: Deprotonation equilibrium of HCo(CO)₄.

Experimental Protocols for pKa Determination

Due to the air-sensitivity and volatility of HCo(CO)₄, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Potentiometric Titration under Inert Atmosphere

Potentiometric titration is a reliable method for pKa determination. For air-sensitive compounds, the experimental setup must be modified to exclude oxygen and moisture.

Methodology:

  • Apparatus Setup:

    • A three-necked flask equipped with a combined pH electrode, a burette for titrant delivery, and a gas inlet/outlet for maintaining an inert atmosphere.

    • The entire setup should be assembled and purged with an inert gas before introducing any reagents.

    • A magnetic stirrer is used to ensure proper mixing.

  • Sample and Titrant Preparation:

    • A solution of HCo(CO)₄ is prepared in a degassed, anhydrous solvent (e.g., acetonitrile) of known concentration.

    • A standardized solution of a non-aqueous base (e.g., a solution of a strong, non-nucleophilic base in the same solvent) is used as the titrant.

  • Titration Procedure:

    • The HCo(CO)₄ solution is transferred to the titration vessel under a positive pressure of inert gas.

    • The pH electrode is calibrated using standard buffer solutions.

    • The titrant is added in small increments, and the potential (or pH) is recorded after each addition, allowing the system to reach equilibrium.

    • The titration is continued past the equivalence point.

  • Data Analysis:

    • A titration curve is generated by plotting the measured potential (or pH) against the volume of titrant added.

    • The equivalence point is determined from the inflection point of the titration curve (or the maximum of the first derivative plot).

    • The pKa is equal to the pH at the half-equivalence point.

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa by monitoring the chemical shift changes of a nucleus (e.g., ¹H of the hydride or ¹³C of the carbonyls) as a function of the solution's acidity.

Methodology:

  • Sample Preparation:

    • A series of NMR tubes are prepared under an inert atmosphere. J. Young NMR tubes are recommended for their excellent seal.

    • Each tube contains a solution of HCo(CO)₄ in a deuterated, anhydrous solvent (e.g., CD₃CN).

    • Varying amounts of a non-aqueous acid or base are added to each tube to create a range of acidities. Alternatively, a series of buffer solutions in the chosen solvent can be prepared.

  • NMR Measurement:

    • ¹H or ¹³C NMR spectra are acquired for each sample.

    • The chemical shift of the hydride proton (for ¹H NMR) or the carbonyl carbons (for ¹³C NMR) is recorded for each sample.

  • Data Analysis:

    • The observed chemical shift is plotted against the pH or a related acidity function of the solution.

    • The resulting data is fitted to a sigmoidal curve.

    • The inflection point of the curve corresponds to the pKa of the compound.

Infrared (IR) Spectroscopy

The stretching frequency of the carbonyl ligands in HCo(CO)₄ is sensitive to the electronic environment of the cobalt center. Deprotonation leads to a significant shift in the CO stretching bands, which can be used to determine the pKa.

Methodology:

  • Sample Preparation:

    • A solution of HCo(CO)₄ is prepared in an IR-transparent, anhydrous solvent (e.g., hexane (B92381) or a specialized non-coordinating solvent) in a gas-tight IR cell.

    • A series of solutions with varying acidities are prepared by adding controlled amounts of a non-aqueous acid or base.

  • IR Measurement:

    • The IR spectrum of each solution is recorded, focusing on the carbonyl stretching region (typically 1900-2100 cm⁻¹).

    • The positions of the CO stretching bands are carefully determined for each sample.

  • Data Analysis:

    • The CO stretching frequency is plotted against the pH or acidity function of the solution.

    • The pKa is determined from the inflection point of the resulting sigmoidal plot, which represents the midpoint of the transition between the protonated and deprotonated forms.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the pKa determination of HCo(CO)₄, emphasizing the handling of this air-sensitive compound.

experimental_workflow cluster_prep Inert Atmosphere Preparation cluster_measurement pKa Measurement cluster_analysis Data Analysis prep_glassware Dry and Assemble Glassware purge_system Purge with Inert Gas prep_glassware->purge_system prep_solvents Degas and Dry Solvents purge_system->prep_solvents prep_reagents Prepare HCo(CO)₄ and Titrant Solutions prep_solvents->prep_reagents transfer_sample Transfer HCo(CO)₄ Solution to Measurement Cell prep_reagents->transfer_sample perform_titration Perform Titration / Prepare Sample Series transfer_sample->perform_titration acquire_data Acquire Potentiometric / NMR / IR Data perform_titration->acquire_data plot_data Plot Data (e.g., pH vs. Volume) acquire_data->plot_data determine_endpoint Determine Equivalence/Inflection Point plot_data->determine_endpoint calculate_pka Calculate pKa determine_endpoint->calculate_pka

Caption: Workflow for pKa determination of HCo(CO)₄.

Conclusion

The pronounced acidity of this compound is a defining characteristic that underpins its utility in catalysis. Accurate determination of its pKa requires careful consideration of its air-sensitivity and volatility, necessitating the use of specialized experimental techniques under inert atmospheres. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this important organometallic compound, facilitating a deeper understanding of its chemical behavior and enabling the development of more efficient and selective catalytic processes.

References

In Situ Generation of Cobalt Tetracarbonyl Hydride from Dicobalt Octacarbonyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt tetracarbonyl hydride (HCo(CO)₄) is a pivotal catalyst and reagent in a variety of industrial and laboratory-scale chemical transformations, most notably in hydroformylation reactions. Due to its inherent thermal instability and volatility, in situ generation from its more stable precursor, dicobalt octacarbonyl (Co₂(CO)₈), is the preferred method of application. This technical guide provides an in-depth overview of the core principles and practical methodologies for the in situ generation of HCo(CO)₄ from Co₂(CO)₈. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the key chemical pathways.

Introduction

This compound is a highly acidic transition metal hydride that serves as a key intermediate in catalytic cycles, particularly in the oxo process for the synthesis of aldehydes from alkenes.[1][2] Its high reactivity and limited stability necessitate its preparation immediately prior to use within the reaction vessel. The most common and direct method for the in situ generation of HCo(CO)₄ is the hydrogenation of dicobalt octacarbonyl.[3] This process involves the reversible reaction of Co₂(CO)₈ with hydrogen gas, typically under pressure.

An alternative two-step method involves the reduction of Co₂(CO)₈ with an alkali metal, such as sodium amalgam, to form the sodium salt of the tetracarbonylcobaltate anion (Na[Co(CO)₄]), followed by acidification to yield HCo(CO)₄.[3][4] This guide will focus primarily on the direct hydrogenation method due to its widespread use and atom economy.

Chemical Principles and Reaction Mechanisms

The in situ generation of this compound from dicobalt octacarbonyl via hydrogenation is governed by the following equilibrium:

Co₂(CO)₈ + H₂ ⇌ 2 HCo(CO)₄ [3]

This reaction is reversible, and the position of the equilibrium is influenced by temperature, pressure of hydrogen and carbon monoxide, and the solvent. High partial pressures of carbon monoxide can shift the equilibrium to the left, favoring the stability of Co₂(CO)₈.[3]

The mechanism of this transformation is believed to proceed through the oxidative addition of hydrogen across the cobalt-cobalt bond of Co₂(CO)₈.

G Co2CO8 Co₂(CO)₈ Intermediate [H₂---Co₂(CO)₈]‡ Transition State Co2CO8->Intermediate + H₂ (Oxidative Addition) H2 H₂ HCoCO4 2 HCo(CO)₄ Intermediate->HCoCO4 Cleavage of Co-Co bond

Figure 1: Proposed mechanism for HCo(CO)₄ formation.

Quantitative Data

The thermodynamic parameters for the hydrogenation of dicobalt octacarbonyl have been determined and are crucial for optimizing the reaction conditions.

ParameterValueUnitsSolventReference
ΔH4.054kcal mol⁻¹-[3]
ΔS-3.067cal mol⁻¹ K⁻¹-[3]

Table 1: Thermodynamic Parameters for the Equilibrium Co₂(CO)₈ + H₂ ⇌ 2 HCo(CO)₄

The yield and rate of HCo(CO)₄ formation are highly dependent on the reaction conditions. The following table summarizes typical conditions employed in hydroformylation reactions where HCo(CO)₄ is generated in situ.

Temperature (°C)Pressure (bar)H₂:CO RatioSolventNotes
140301:1Various organic solventsUnmodified cobalt carbonyl catalyst is stable.
100-180100-3501:1Alkanes, ethers, aromaticsTypical industrial hydroformylation conditions.

Table 2: Typical Reaction Conditions for In Situ HCo(CO)₄ Generation and Use in Hydroformylation

Experimental Protocols

General Considerations and Safety Precautions

Dicobalt octacarbonyl is a flammable solid that can release carbon monoxide upon decomposition. This compound is a volatile, toxic, and pyrophoric liquid. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). High-pressure reactions should only be conducted in appropriate pressure-rated equipment with necessary safety features.

In Situ Generation of HCo(CO)₄ by Direct Hydrogenation

This protocol describes the in situ generation of HCo(CO)₄ for subsequent use in a hydroformylation reaction.

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous, deoxygenated solvent (e.g., toluene, hexanes, or THF)

  • High-purity hydrogen (H₂) gas

  • High-purity carbon monoxide (CO) gas (optional, for syngas applications)

  • A high-pressure reactor (autoclave) equipped with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged with an inert gas to remove any air.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with the desired amount of dicobalt octacarbonyl and the anhydrous, deoxygenated solvent. The concentration of Co₂(CO)₈ will depend on the specific application.

  • Sealing and Purging: Seal the reactor and purge the system several times with hydrogen gas to remove the inert atmosphere.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure. If using a syngas mixture, introduce the appropriate ratio of H₂ and CO. Begin stirring and heat the reactor to the target temperature (e.g., 140 °C).

  • Reaction Time: Allow the reaction to proceed for a sufficient time to establish the equilibrium and generate HCo(CO)₄. This pre-reaction time can vary depending on the specific conditions but is typically in the range of 30-60 minutes.

  • Introduction of Substrate: Once the in situ generation of HCo(CO)₄ is deemed complete (based on established protocols or in situ monitoring), the substrate for the subsequent reaction (e.g., an alkene for hydroformylation) can be introduced into the reactor.

In Situ Monitoring Techniques

The formation of HCo(CO)₄ can be monitored in real-time using specialized spectroscopic techniques capable of operating under high pressure.

  • High-Pressure Infrared (HP-IR) Spectroscopy: The carbonyl stretching frequencies of Co₂(CO)₈ and HCo(CO)₄ are distinct, allowing for the monitoring of the conversion.

  • High-Pressure Nuclear Magnetic Resonance (HP-NMR) Spectroscopy: ¹H NMR spectroscopy can be used to observe the appearance of the hydride signal of HCo(CO)₄.

G cluster_prep Reactor Preparation cluster_charge Charging cluster_reaction In Situ Generation cluster_application Application Prep Clean, Dry, Purge Reactor Charge Add Co₂(CO)₈ and Solvent (Inert Atmosphere) Prep->Charge Seal Seal and Purge with H₂ Charge->Seal Pressurize Pressurize with H₂/Syngas Seal->Pressurize Heat Heat and Stir Pressurize->Heat React Allow Time for Equilibrium Heat->React AddSubstrate Introduce Substrate React->AddSubstrate

Figure 2: Experimental workflow for in situ HCo(CO)₄ generation.

Conclusion

The in situ generation of this compound from dicobalt octacarbonyl is a fundamental technique in organometallic chemistry and catalysis. Understanding the underlying chemical principles, having access to reliable quantitative data, and following detailed and safe experimental protocols are essential for the successful application of this highly reactive and valuable species. This guide provides a comprehensive foundation for researchers and professionals working in fields that utilize cobalt-catalyzed transformations. Further optimization of reaction conditions may be required for specific applications and substrates.

References

The Cornerstone of Industrial Carbonylation: A Technical Guide to the Historical Significance of HCo(CO)₄ in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of tetracarbonylhydridocobalt(I), HCo(CO)₄, a molecule that revolutionized industrial organic synthesis and laid the groundwork for modern catalytic carbonylation reactions. We delve into its discovery, the elucidation of its catalytic mechanism in the seminal hydroformylation reaction (oxo process), and its enduring legacy in the chemical industry.

Introduction: A Serendipitous Discovery that Shaped an Industry

The story of HCo(CO)₄ in catalysis is a testament to the power of curiosity-driven research. In 1938, while investigating the Fischer-Tropsch process at Ruhrchemie, German chemist Otto Roelen made an unexpected observation: the addition of ethylene (B1197577) to the syngas feed in the presence of a cobalt catalyst yielded propanal. This serendipitous discovery marked the birth of the "oxo process," now known as hydroformylation, a cornerstone of industrial chemistry for the production of aldehydes from alkenes.[1] The active catalyst in this remarkable transformation was later identified as HCo(CO)₄. This discovery was a landmark achievement, demonstrating for the first time the use of a homogeneous transition metal catalyst in a large-scale industrial process.

The Hydroformylation Reaction: Mechanism and Catalytic Cycle

The hydroformylation reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The mechanism of the HCo(CO)₄-catalyzed hydroformylation was later elucidated in the 1960s by Richard F. Heck and David Breslow, providing a fundamental understanding of the catalytic cycle.[2]

The active catalytic species, HCo(CO)₄, is typically generated in situ from the precursor dicobalt octacarbonyl, Co₂(CO)₈, under hydroformylation conditions (high pressure of carbon monoxide and hydrogen).[1][3]

Catalytic Cycle of Hydroformylation:

The generally accepted mechanism for the hydroformylation of an alkene using HCo(CO)₄ as the catalyst is depicted below:

Hydroformylation_Cycle HCoCO4 HCo(CO)₄ HCoCO3 HCo(CO)₃ HCoCO4->HCoCO3 - CO HCoCO3->HCoCO4 + CO AlkeneComplex HCo(CO)₃(alkene) HCoCO3->AlkeneComplex + Alkene AlkylComplex R-Co(CO)₃ AlkeneComplex->AlkylComplex Hydride Migration AlkylTetracarbonyl R-Co(CO)₄ AlkylComplex->AlkylTetracarbonyl + CO AcylComplex R-C(O)-Co(CO)₃ AlkylTetracarbonyl->AcylComplex Migratory Insertion H2Complex H₂[R-C(O)-Co(CO)₃] AcylComplex->H2Complex + H₂ (rate-determining) H2Complex->HCoCO3 Reductive Elimination - Aldehyde AldehydeProduct Aldehyde (RCHO) H2Complex->AldehydeProduct

Figure 1: The Heck-Breslow catalytic cycle for hydroformylation.

The cycle illustrates the key elementary steps: ligand dissociation, olefin coordination, hydride migration, CO insertion, oxidative addition of hydrogen, and reductive elimination of the aldehyde product. The oxidative addition of H₂ is often the rate-determining step in the cycle.[1]

Quantitative Data and Reaction Conditions

Table 1: Typical Reaction Conditions for HCo(CO)₄-Catalyzed Hydroformylation

ParameterTypical RangeNotes
Temperature100 - 250 °CHigher temperatures increase reaction rate but can lead to catalyst decomposition.[4]
Pressure100 - 400 barHigh pressure is necessary to maintain the stability of HCo(CO)₄ and to ensure sufficient concentration of CO and H₂.[4]
Syngas Ratio (H₂:CO)1:1 to 2:1Affects reaction rate and selectivity.
Catalyst Concentration0.1 - 1.0 mol%Based on the alkene substrate.
SolventAlkane or the alkene substrate itself

Recent studies have explored hydroformylation under milder conditions. For instance, it has been shown that unmodified cobalt carbonyl can be a stable catalyst at 140°C and 30 bar of syngas.[4][5]

Due to the proprietary nature of early industrial research, a comprehensive table of turnover numbers (TON) and turnover frequencies (TOF) for a wide range of alkenes under standardized conditions using the original HCo(CO)₄ catalyst is not publicly available. However, it is well-established that the activity and selectivity are highly dependent on the alkene substrate, with terminal alkenes generally being more reactive and yielding a higher proportion of the linear aldehyde compared to internal alkenes.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols from the pioneering work of Otto Roelen are not publicly accessible. However, based on decades of research, a generalized protocol for the hydroformylation of an alkene using HCo(CO)₄ generated in situ from Co₂(CO)₈ can be outlined.

Experimental Workflow: In situ Generation of HCo(CO)₄ and Hydroformylation

Experimental_Workflow Start Start ReactorPrep Prepare High-Pressure Autoclave Start->ReactorPrep ChargeReactants Charge Co₂(CO)₈, Alkene, and Solvent ReactorPrep->ChargeReactants SealAndPurge Seal Reactor and Purge with N₂ ChargeReactants->SealAndPurge PressurizeSyngas Pressurize with Syngas (CO/H₂) SealAndPurge->PressurizeSyngas HeatAndStir Heat to Reaction Temperature and Stir (In situ formation of HCo(CO)₄) PressurizeSyngas->HeatAndStir Reaction Maintain Temperature and Pressure (Monitor gas uptake) HeatAndStir->Reaction CoolAndVent Cool Reactor and Vent Excess Gas Reaction->CoolAndVent ProductAnalysis Analyze Product Mixture (GC, NMR, IR) CoolAndVent->ProductAnalysis End End ProductAnalysis->End

Figure 2: Generalized workflow for a lab-scale hydroformylation experiment.

Key Experimental Considerations:

  • Safety: HCo(CO)₄ is volatile and toxic. All manipulations should be performed in a well-ventilated fume hood. High-pressure autoclaves require proper training and safety precautions.

  • Inert Atmosphere: The catalyst and its precursor are sensitive to air. All reagents and the reactor should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Precursor: Dicobalt octacarbonyl (Co₂(CO)₈) is a common and commercially available precursor.

  • Reaction Monitoring: The progress of the reaction can be monitored by the uptake of syngas.

  • Product Analysis: The product mixture, which may contain linear and branched aldehydes, as well as unreacted alkene and potential isomerization or hydrogenation byproducts, is typically analyzed by gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Historical Significance and Enduring Legacy

The discovery of HCo(CO)₄ as a hydroformylation catalyst was a watershed moment in industrial chemistry for several reasons:

  • Birth of Homogeneous Catalysis on an Industrial Scale: It was one of the first examples of a soluble transition metal complex being used as a catalyst in a large-scale industrial process, paving the way for the development of numerous other homogeneous catalytic systems.

  • Valorization of Alkenes: The oxo process provided a direct route to convert readily available alkenes from petroleum refining into valuable aldehydes, which are versatile intermediates for the production of alcohols, carboxylic acids, and other important chemicals.

  • Fundamental Mechanistic Insights: The study of the HCo(CO)₄-catalyzed hydroformylation led to a deep understanding of fundamental organometallic reaction mechanisms, such as migratory insertion and oxidative addition/reductive elimination, which are central to many catalytic processes.

While rhodium-based catalysts, which operate under milder conditions and offer higher selectivity to the desired linear aldehydes, have largely replaced cobalt in many modern hydroformylation processes, HCo(CO)₄ and its derivatives are still in use, particularly for the hydroformylation of less reactive, internal alkenes and in certain niche applications.[6] The principles established through the study of this seminal catalyst continue to influence the design and development of new and improved catalytic systems for a wide range of chemical transformations.

Conclusion

Tetracarbonylhydridocobalt(I) holds an undisputed position as a historically significant molecule in the field of catalysis. Its discovery and application in the hydroformylation process not only revolutionized the chemical industry by providing a new and efficient route to aldehydes but also laid the fundamental groundwork for the entire field of homogeneous catalysis. The mechanistic principles uncovered through the study of HCo(CO)₄ continue to be relevant today, guiding the development of more sophisticated and efficient catalysts for the synthesis of complex molecules, including pharmaceuticals and other fine chemicals. The legacy of HCo(CO)₄ serves as a powerful reminder of the profound impact that fundamental scientific discoveries can have on technological advancement and industrial innovation.

References

Methodological & Application

Application Notes and Protocols: Cobalt Tetracarbonyl Hydride as a Catalyst in Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cobalt tetracarbonyl hydride (HCo(CO)₄) as a catalyst in the hydroformylation of alkenes, a fundamental process in industrial organic synthesis for the production of aldehydes. This document includes detailed experimental protocols, quantitative data on catalyst performance, and visualizations of the reaction mechanism and experimental workflow.

Introduction

Hydroformylation, also known as the "oxo process," is a key industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes.[1] this compound was the first commercially successful catalyst for this transformation and remains relevant for the synthesis of certain aldehydes, particularly for long-chain olefins.[2] The active catalyst, HCo(CO)₄, is a volatile and toxic yellow liquid that is typically generated in situ from its more stable precursor, dicobalt octacarbonyl (Co₂(CO)₈), under syngas (a mixture of CO and H₂) pressure.[2][3]

The reaction is highly valuable as the resulting aldehydes are versatile intermediates for the production of alcohols, carboxylic acids, and other important chemicals.[1] The key challenges in cobalt-catalyzed hydroformylation are controlling the regioselectivity (the ratio of linear to branched aldehydes) and preventing side reactions such as alkene isomerization and hydrogenation.

Quantitative Data on Catalyst Performance

The efficiency of this compound as a hydroformylation catalyst is dependent on various factors including the substrate, temperature, pressure, and the presence of modifying ligands. The following tables summarize key performance indicators for the hydroformylation of various alkenes.

Table 1: Hydroformylation of Propylene (B89431) with Unmodified Cobalt Carbonyl Catalyst

Temperature (K)Total Pressure (bar)Propylene Conc. (mol/L)Catalyst Conc. (mol/L)Initial Rate (mol/L·h)n/iso Ratio
38335-1000.5-2.00.02-0.08Varies~4:1
40335-1000.5-2.00.02-0.08Varies~3.5:1
42335-1000.5-2.00.02-0.08Varies~3:1

Data synthesized from kinetic studies on propylene hydroformylation. The initial rate is dependent on the specific partial pressures of H₂ and CO.[4]

Table 2: Hydroformylation of 1-Hexene (B165129) with Cobalt-Based Catalysts

Catalyst SystemTemperature (°C)Pressure (bar)Conversion (%)Aldehyde Yield (%)l:b RatioTON
Co(acac)(dppBz)BF₄14051.766470.95801
HCo(CO)[P(o-C₆H₄SO₃Na)]₃373 (K)6000 (kPa)95.893.22.0-
10 wt% Co/A.C.13030~80~70 (aldehydes + acetals)--

TON (Turnover Number) = moles of product / moles of catalyst. l:b ratio = linear aldehyde : branched aldehyde. Data compiled from various sources.[1][5][6]

Table 3: Hydroformylation of 1-Octene with a Polymer Encapsulated Cobalt Catalyst

CatalystTemperature (°C)Pressure (bar)Conversion (%)Product Selectivity (%)
Co₂(CO)₈@PPh₃-1/1014080>99Aldehydes (87)
Co₂(CO)₈@PPh₃-1/1017080>99Alcohols (94)

This heterogeneous catalyst system allows for tunable synthesis of aldehydes or alcohols by adjusting the reaction temperature.[7]

Reaction Mechanism: The Heck-Breslow Cycle

The generally accepted mechanism for cobalt-catalyzed hydroformylation is the Heck-Breslow cycle. The catalytic cycle involves a series of organometallic transformations including ligand dissociation, alkene coordination, migratory insertion, and reductive elimination.

Heck_Breslow_Cycle cluster_main Heck-Breslow Catalytic Cycle HCoCO4 HCo(CO)₄ (18e⁻) HCoCO3 HCo(CO)₃ (16e⁻) HCoCO4->HCoCO3 - CO HCoCO3->HCoCO4 + CO AlkeneComplex HCo(CO)₃(alkene) (18e⁻) HCoCO3->AlkeneComplex + Alkene AlkeneComplex->HCoCO3 - Alkene AlkylComplex_lin R-CH₂-CH₂-Co(CO)₃ (16e⁻) (linear) AlkeneComplex->AlkylComplex_lin Migratory Insertion AlkylComplex_br R-CH(CH₃)-Co(CO)₃ (16e⁻) (branched) AlkeneComplex->AlkylComplex_br Migratory Insertion AcylComplex_lin R-CH₂-CH₂-C(O)Co(CO)₃ (16e⁻) AlkylComplex_lin->AcylComplex_lin + CO Migratory Insertion AcylComplex_br R-CH(CH₃)-C(O)Co(CO)₃ (16e⁻) AlkylComplex_br->AcylComplex_br + CO Migratory Insertion H2Complex_lin H₂(R-CH₂-CH₂-C(O)Co(CO)₃) (18e⁻) AcylComplex_lin->H2Complex_lin + H₂ H2Complex_br H₂(R-CH(CH₃)-C(O)Co(CO)₃) (18e⁻) AcylComplex_br->H2Complex_br + H₂ H2Complex_lin->HCoCO3 - Linear Aldehyde H2Complex_br->HCoCO3 - Branched Aldehyde

Caption: The Heck-Breslow catalytic cycle for hydroformylation.

Experimental Protocols

The following protocols provide a general framework for conducting a laboratory-scale hydroformylation reaction using this compound generated in situ.

General Experimental Workflow

The overall process for a typical batch hydroformylation experiment is outlined below.

Experimental_Workflow cluster_workflow Experimental Workflow for Hydroformylation A Reactor Assembly & Leak Test B Charge Reactor with Alkene, Solvent, & Co₂(CO)₈ Precursor A->B C Purge Reactor with N₂ then Syngas B->C D Pressurize with Syngas (CO/H₂) C->D E Heat to Reaction Temperature (Catalyst Formation & Reaction) D->E F Monitor Pressure & Temperature E->F G Cool Reactor & Vent Excess Gas F->G H Collect Liquid Product G->H I Product Analysis (GC-MS) H->I

Caption: A generalized workflow for a batch hydroformylation experiment.

Detailed Protocol for Hydroformylation of 1-Hexene

This protocol details a typical procedure for the hydroformylation of 1-hexene in a high-pressure autoclave.

Materials:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and thermocouple.

  • 1-Hexene (purified by passing through activated alumina).

  • Dicobalt octacarbonyl (Co₂(CO)₈).

  • Toluene (B28343) (anhydrous).

  • Syngas (1:1 mixture of CO and H₂).

  • Nitrogen gas (high purity).

  • Internal standard for GC analysis (e.g., n-dodecane).

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Assemble the reactor and perform a leak test with nitrogen at a pressure higher than the intended reaction pressure.

  • Charging the Reactor: In a glovebox or under an inert atmosphere, charge the autoclave with dicobalt octacarbonyl (e.g., 0.1-0.5 mol% relative to the alkene). Add the desired amount of anhydrous toluene and the internal standard. Finally, add the purified 1-hexene.

  • Purging: Seal the reactor and remove it from the glovebox. Purge the reactor several times with nitrogen and then with the syngas mixture to remove any residual air.[8]

  • Pressurization and Heating: Pressurize the autoclave with the 1:1 syngas mixture to the desired pressure (e.g., 30-100 bar).[4][9] Begin stirring and heat the reactor to the target temperature (e.g., 130-140 °C).[8] The formation of the active catalyst, HCo(CO)₄, from Co₂(CO)₈ and H₂ will occur under these conditions.

  • Reaction Monitoring: Monitor the pressure and temperature throughout the reaction. A drop in pressure indicates the consumption of syngas. The reaction is typically run for a predetermined time (e.g., 2-5 hours).[8]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess syngas in a well-ventilated fume hood.

  • Product Collection and Analysis: Open the reactor and collect the liquid product mixture. Prepare a diluted sample in a suitable solvent (e.g., dichloromethane) for analysis.

  • GC-MS Analysis: Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the linear and branched aldehydes, unreacted alkene, and any side products.

    • Sample Preparation: Dilute an aliquot of the reaction mixture in a volatile solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10 µg/mL.[10]

    • GC Conditions: Use a capillary column suitable for separating volatile organic compounds (e.g., HP-5). A typical temperature program would be: initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 35-400.

    • Quantification: Use the internal standard method to quantify the products.

Safety Considerations

  • Toxicity: this compound and carbon monoxide are highly toxic. All manipulations should be performed in a well-ventilated fume hood. A CO detector is highly recommended.

  • High Pressure: The use of high-pressure autoclaves requires proper training and adherence to safety protocols.

  • Flammability: Hydrogen and organic solvents are flammable. Ensure there are no ignition sources near the experimental setup.

Disclaimer: These protocols are intended for informational purposes only and should be adapted and performed by qualified personnel in a suitable laboratory setting. Always consult the relevant safety data sheets (SDS) for all chemicals used.

References

Application Notes and Protocols: Mechanism of Alkene Hydroformylation with HCo(CO)₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the mechanism, experimental protocols, and data interpretation for the hydroformylation of alkenes using hydridocobalttetracarbonyl (HCo(CO)₄) as a catalyst. This process, also known as the oxo process, is a cornerstone of industrial organic synthesis for the production of aldehydes from alkenes, carbon monoxide, and hydrogen. The information presented herein is intended to guide researchers in setting up, executing, and analyzing hydroformylation reactions, with a focus on the mechanistic details of the cobalt-catalyzed cycle.

Introduction

Hydroformylation is an atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The reaction is typically catalyzed by transition metal complexes, with cobalt and rhodium being the most industrially significant. The cobalt-based catalyst, HCo(CO)₄, was the first to be discovered and remains in use due to the low cost of the metal.[1] The reaction is generally carried out at elevated temperatures (100-180 °C) and pressures (10-100 atm) of syngas (a mixture of CO and H₂).[2][3] Understanding the underlying mechanism, known as the Heck-Breslow mechanism, is crucial for optimizing reaction conditions to control product regioselectivity (linear vs. branched aldehydes) and overall yield.

The Heck-Breslow Catalytic Cycle

The hydroformylation of alkenes catalyzed by HCo(CO)₄ proceeds through a series of well-defined organometallic steps. The active catalytic species is the 16-electron complex, HCo(CO)₃, which is formed by the dissociation of a CO ligand from the 18-electron precursor, HCo(CO)₄.[2]

The key steps in the catalytic cycle are:

  • Catalyst Activation: The pre-catalyst, dicobalt octacarbonyl (Co₂(CO)₈), reacts with hydrogen to form the active catalyst precursor, HCo(CO)₄.[3] This is followed by the dissociation of a carbon monoxide ligand to generate the coordinatively unsaturated and highly reactive HCo(CO)₃.

  • Alkene Coordination: The alkene substrate coordinates to the vacant site on the cobalt center to form a π-complex.

  • Migratory Insertion (Hydrometallation): The hydride ligand migrates to one of the carbons of the double bond, forming either a linear or a branched alkyl-cobalt intermediate. This step is reversible and determines the regioselectivity of the final product.[4]

  • CO Coordination: A molecule of carbon monoxide coordinates to the cobalt center, regenerating an 18-electron complex.

  • Acyl Formation (CO Migratory Insertion): The alkyl group migrates to the carbon of a coordinated CO ligand, forming an acyl-cobalt species.

  • Oxidative Addition of H₂: A molecule of dihydrogen adds to the cobalt center. This is often the rate-limiting step of the catalytic cycle.[3]

  • Reductive Elimination: The aldehyde product is eliminated from the metal center, regenerating the HCo(CO)₃ catalyst, which can then re-enter the catalytic cycle.

Visualization of the Catalytic Cycle

Heck_Breslow_Cycle cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle Co2CO8 Co₂(CO)₈ HCoCO4 HCo(CO)₄ Co2CO8->HCoCO4 + H₂ HCoCO3 HCo(CO)₃ HCoCO4->HCoCO3 - CO Alkene_Coord Alkene Coordination HCoCO3->Alkene_Coord + Alkene Migratory_Insertion Migratory Insertion Alkene_Coord->Migratory_Insertion CO_Coord CO Coordination Migratory_Insertion->CO_Coord + CO Acyl_Formation Acyl Formation CO_Coord->Acyl_Formation H2_Addition H₂ Oxidative Addition Acyl_Formation->H2_Addition + H₂ Reductive_Elimination Reductive Elimination H2_Addition->Reductive_Elimination Reductive_Elimination->HCoCO3 - Aldehyde

Caption: The Heck-Breslow catalytic cycle for alkene hydroformylation with HCo(CO)₄.

Quantitative Data

The efficiency and selectivity of HCo(CO)₄-catalyzed hydroformylation are highly dependent on the reaction conditions and the substrate. The following tables summarize representative data from the literature.

Table 1: Effect of Reaction Conditions on 1-Hexene Hydroformylation

EntryCatalyst PrecursorAlkeneTemp. (°C)Syngas Pressure (bar)H₂:CO RatioTime (h)Aldehyde Yield (%)l:b RatioReference
1Co₂(CO)₈1-Hexene14051.71:11470.95[5]
2Co₂(CO)₈1-Hexene130301:15High Conversion~4:1[6]

Table 2: Hydroformylation of Various Alkenes with Unmodified Cobalt Catalyst

EntryAlkeneTemp. (°C)Syngas Pressure (bar)Aldehyde Yield (%)l:b Ratio
11-Octene140-17030High~4:1
2Propene110-180200-300High~3:1 to 4:1
3Internal Octenes14030HighHigh selectivity for terminal aldehyde

Note: "High" yield/conversion indicates that the source reported substantial product formation without specifying an exact percentage.

Experimental Protocols

Protocol 1: In Situ Generation of HCo(CO)₄ and Hydroformylation of an Alkene

This protocol describes a general procedure for the hydroformylation of a terminal alkene in a batch reactor.

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Alkene (e.g., 1-hexene)

  • Solvent (e.g., toluene, degassed)

  • Internal standard (e.g., n-dodecane)

  • Syngas (1:1 mixture of H₂ and CO)

  • Nitrogen or Argon (for inert atmosphere)

Equipment:

  • High-pressure autoclave (e.g., 50 mL stainless steel) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and thermocouple

  • Gas handling manifold

  • Cannula for liquid transfer

  • Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the autoclave. Purge the reactor multiple times with an inert gas (N₂ or Ar) to remove oxygen.

  • Charging the Reactor: In a glovebox or under an inert atmosphere, add the desired amount of Co₂(CO)₈ (catalyst precursor), solvent, alkene, and internal standard to the autoclave. For example, for a reaction with 1-hexene, use 15 mg of catalyst, 525 µL of 1-hexene, 330 µL of n-dodecane, and 10 mL of toluene.[6]

  • Sealing and Purging: Seal the autoclave and remove it from the glovebox. Connect it to the gas manifold and purge with syngas (e.g., 5 flushes at 1 MPa) to remove any remaining inert gas.[6]

  • Pressurization and Heating: Pressurize the autoclave to the desired syngas pressure (e.g., 3 MPa or 30 bar).[6] Begin stirring (e.g., 1200 rpm) and heat the reactor to the target temperature (e.g., 130-140 °C).[6] The HCo(CO)₄ catalyst will form in situ from the reaction of Co₂(CO)₈ with H₂.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at specific time intervals (if the reactor setup allows) or by monitoring the pressure drop (as syngas is consumed).

  • Reaction Quench and Product Analysis: After the desired reaction time (e.g., 5 hours), cool the reactor to room temperature and carefully vent the excess pressure. Open the reactor and collect the liquid product mixture. Analyze the products by gas chromatography (GC) or NMR spectroscopy.

Protocol 2: Product Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm).[6]

GC Conditions (Example for 1-Hexene Hydroformylation Products):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 min

  • Carrier Gas: Helium or Hydrogen

Analysis:

  • Dilute a sample of the reaction mixture in a suitable solvent (e.g., diethyl ether or the reaction solvent).

  • Inject a small volume (e.g., 1 µL) into the GC.

  • Identify the peaks corresponding to the starting alkene, linear aldehyde, branched aldehyde, and any side products (e.g., alkanes from hydrogenation) by comparing their retention times with those of authentic standards.

  • Quantify the products by integrating the peak areas and using the internal standard for calibration. The conversion of the alkene and the yield of each product can be calculated from these data.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactor_Prep 1. Prepare and Purge Autoclave Charge_Reagents 2. Charge Co₂(CO)₈, Alkene, Solvent Reactor_Prep->Charge_Reagents Seal_Purge 3. Seal and Purge with Syngas Charge_Reagents->Seal_Purge Pressurize_Heat 4. Pressurize and Heat Seal_Purge->Pressurize_Heat Run_Reaction 5. Monitor Reaction Pressurize_Heat->Run_Reaction Cool_Vent 6. Cool and Vent Run_Reaction->Cool_Vent Collect_Sample 7. Collect Product Mixture Cool_Vent->Collect_Sample Analyze 8. Analyze by GC/NMR Collect_Sample->Analyze

References

Application Notes and Protocols: Cobalt Tetracarbonyl Hydride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt tetracarbonyl hydride, HCo(CO)₄, is a highly reactive and versatile transition metal hydride that serves as a key catalyst and reagent in a variety of organic transformations.[1][2] Discovered in the 1930s, it was the first transition metal hydride to be utilized in an industrial process.[1] Despite its thermal instability and sensitivity to air, its ability to catalyze important reactions such as hydroformylation has secured its place in both industrial and academic laboratories.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on hydroformylation, carbonylation of epoxides, and reduction of α,β-unsaturated systems.

Due to its instability, this compound is almost always generated in situ. A common method for its preparation involves the hydrogenation of dicobalt octacarbonyl.[1][2]

In Situ Generation of this compound: The equilibrium between dicobalt octacarbonyl (Co₂(CO)₈) and this compound (HCo(CO)₄) is established under a hydrogen atmosphere.

Co₂(CO)₈ + H₂ ⇌ 2 HCo(CO)₄

This equilibrium is sensitive to temperature and pressure, with the formation of the hydride favored at elevated temperatures and pressures.

Application 1: Hydroformylation of Alkenes

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, allowing for the conversion of alkenes into aldehydes through the addition of a formyl group and a hydrogen atom across the double bond.[3] this compound is the active catalyst in the classical cobalt-catalyzed hydroformylation process.[3] The reaction typically produces a mixture of linear and branched aldehydes, with the ratio depending on the reaction conditions and the structure of the alkene substrate.[4]

Reaction Mechanism: The Heck-Breslow Cycle

The generally accepted mechanism for cobalt-catalyzed hydroformylation is the Heck-Breslow cycle, which involves a series of organometallic elementary steps.

Heck_Breslow_Cycle HCo(CO)4 HCo(CO)4 HCo(CO)3 HCo(CO)3 HCo(CO)4->HCo(CO)3 - CO Alkene_Complex HCo(CO)3(alkene) HCo(CO)3->Alkene_Complex + Alkene Alkyl_Cobalt R-Co(CO)3 Alkene_Complex->Alkyl_Cobalt Migratory Insertion Acyl_Cobalt R(C=O)Co(CO)3 Alkyl_Cobalt->Acyl_Cobalt + CO Migratory Insertion H2_Adduct (H)2R(C=O)Co(CO)3 Acyl_Cobalt->H2_Adduct + H2 Oxidative Addition H2_Adduct->HCo(CO)3 Reductive Elimination - Aldehyde Aldehyde_Product Aldehyde H2_Adduct->Aldehyde_Product Epoxide_Carbonylation cluster_reactants Reactants cluster_catalyst Catalytic System Epoxide Epoxide Activated_Epoxide Lewis Acid-Epoxide Adduct Epoxide->Activated_Epoxide CO CO CO_Insertion CO Insertion CO->CO_Insertion Co2(CO)8 Co2(CO)8 Active_Catalyst [Co(CO)4]- Co2(CO)8->Active_Catalyst Lewis_Acid Lewis Acid (e.g., BF3·OEt2) Lewis_Acid->Activated_Epoxide Ring_Opening Nucleophilic Attack by [Co(CO)4]- Active_Catalyst->Ring_Opening Activated_Epoxide->Ring_Opening Ring_Opening->CO_Insertion Ring_Closure Ring Closure CO_Insertion->Ring_Closure Product β-Lactone Ring_Closure->Product Conjugate_Reduction_Workflow Start Start In_Situ_Generation In situ generation of HCo(CO)4 from Co2(CO)8 and H2 Start->In_Situ_Generation Substrate_Addition Addition of α,β-unsaturated carbonyl compound In_Situ_Generation->Substrate_Addition Reaction Reaction at specified temperature and pressure Substrate_Addition->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Purification (distillation or chromatography) Workup->Purification Product Saturated Carbonyl Compound Purification->Product End End Product->End

References

Application Notes and Protocols for Reactions with Cobalt Tetracarbonyl Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting chemical reactions utilizing cobalt tetracarbonyl hydride (HCo(CO)₄). It is intended for use by trained professionals in a laboratory setting. This compound is a highly toxic, volatile, and air-sensitive compound; therefore, all handling and reactions must be performed with appropriate safety precautions in a well-ventilated fume hood or glovebox.

Introduction

This compound is a pivotal catalyst in industrial chemistry, primarily known for its role in the hydroformylation (or oxo process) of alkenes to produce aldehydes.[1] This process is of significant importance as aldehydes are versatile intermediates in the synthesis of alcohols, carboxylic acids, and other valuable organic compounds.[1][2] Due to its inherent instability, HCo(CO)₄ is almost always generated in situ from precursors such as dicobalt octacarbonyl (Co₂(CO)₈) and synthesis gas (a mixture of carbon monoxide and hydrogen).

Safety Precautions

Extreme caution must be exercised when working with this compound and its precursors.

  • Toxicity: this compound is a toxic gas with an offensive odor.[3] Carbon monoxide is also a highly toxic and flammable gas with no warning properties.[4] All manipulations should be performed in a certified fume hood with a continuous monitoring system for carbon monoxide.[4][5]

  • Flammability: Hydrogen and carbon monoxide are flammable gases.[6] Ensure that there are no ignition sources in the vicinity of the experimental setup. The reaction apparatus must be properly grounded to prevent static discharge.[7]

  • High Pressure: Hydroformylation reactions are typically conducted at high pressures.[8] The high-pressure reactor (autoclave) must be regularly inspected and pressure-tested. A blast shield should be used.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, and appropriate gloves (e.g., nitrile) at all times.[5]

  • Emergency Preparedness: An emergency plan should be in place, and all personnel should be trained on the procedures for gas leaks, fires, and medical emergencies.[5][6] Ensure that a source of fresh air and respiratory support is readily available.[9]

Experimental Protocols

In Situ Generation of this compound

The most common method for generating HCo(CO)₄ in the laboratory is the reaction of dicobalt octacarbonyl with hydrogen gas.[8]

Protocol:

  • In a high-pressure reactor (autoclave) equipped with a magnetic stir bar, add dicobalt octacarbonyl (Co₂(CO)₈).

  • Seal the reactor and purge it several times with nitrogen or argon to remove any air.

  • Pressurize the reactor with hydrogen gas (H₂).

  • Heat the reactor to the desired temperature (typically 110-180 °C) with stirring.[8] The equilibrium between Co₂(CO)₈, H₂, and HCo(CO)₄ will be established under these conditions. A minimum partial pressure of carbon monoxide is necessary to maintain the stability of the catalyst.[8]

Hydroformylation of 1-Hexene (B165129)

This protocol describes a typical laboratory-scale hydroformylation of 1-hexene to produce heptanal.

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • 1-Hexene

  • Synthesis gas (Syngas, 1:1 mixture of CO and H₂)

  • Toluene (B28343) (anhydrous)

  • High-pressure reactor (autoclave) with a gas inlet, pressure gauge, and thermocouple

Procedure:

  • Reactor Setup: In a clean, dry high-pressure reactor, place a magnetic stir bar. Add dicobalt octacarbonyl (e.g., 0.1-1 mol% relative to the alkene).

  • Addition of Reactants: Add anhydrous toluene and 1-hexene to the reactor.

  • Purging: Seal the reactor and purge it three times with nitrogen gas, followed by three purges with syngas to ensure an inert atmosphere.

  • Pressurization: Pressurize the reactor with syngas to the desired pressure (e.g., 50-100 atm).[10]

  • Reaction: Heat the reactor to the desired temperature (e.g., 110-150 °C) with vigorous stirring.[8] The reaction progress can be monitored by the consumption of syngas (pressure drop).

  • Cooling and Depressurization: After the reaction is complete (typically after several hours, when gas uptake ceases), cool the reactor to room temperature. Carefully and slowly vent the excess pressure in a well-ventilated fume hood.

  • Workup:

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • The cobalt catalyst can be removed by oxidation with air, followed by extraction with an aqueous acid solution.

    • The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The product aldehydes (n-heptanal and 2-methylhexanal) can be purified by distillation.

Data Presentation

The following table summarizes typical results for the hydroformylation of various alkenes catalyzed by this compound. The ratio of linear (n) to branched (iso) aldehyde products is a key measure of selectivity.

AlkeneTemperature (°C)Pressure (atm)Conversion (%)n:iso RatioReference
1-Hexene12080>953.5:1[8]
1-Octene14080~994:1[11][12]
Cyclohexene12050>90-[13]
Propylene150200High3:1[8]

Visualizations

Experimental Workflow for Hydroformylation

G Experimental Workflow for Hydroformylation cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Charge Co2(CO)8 and solvent to autoclave B Add alkene (e.g., 1-Hexene) A->B C Seal and purge with N2 then Syngas B->C D Pressurize with Syngas (CO/H2) C->D E Heat and stir D->E F Cool and vent E->F G Extract catalyst F->G H Wash and dry organic phase G->H I Distill to purify aldehyde product H->I

Caption: Workflow for a typical laboratory hydroformylation experiment.

Heck-Breslow Mechanism for Hydroformylation

G Heck-Breslow Mechanism A HCo(CO)4 B HCo(CO)3 A->B - CO B->A + CO C HCo(CO)3(alkene) B->C + Alkene C->B - Alkene D R-Co(CO)3 C->D Insertion E R-Co(CO)4 D->E + CO F (RCO)-Co(CO)3 E->F Migratory Insertion G (RCO)-Co(H)2(CO)3 F->G + H2 (rate-determining) G->B - RCHO (Reductive Elimination) H RCHO G->H

Caption: Catalytic cycle of the Heck-Breslow mechanism for hydroformylation.[14][15][16]

References

Application Notes and Protocols for Handling and Storage of Volatile Hydridocobalt Tetracarbonyl (HCo(CO)₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of hydridocobalt tetracarbonyl (HCo(CO)₄), a highly volatile, toxic, and thermally sensitive organometallic compound. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the compound for experimental use.

Compound Properties and Hazards

Hydridocobalt tetracarbonyl is a pale yellow liquid with a boiling point of approximately 47°C and a melting point of -26°C.[1][2] It is characterized by a pungent, offensive odor.[1] Its high volatility and thermal instability necessitate careful handling, as it readily decomposes, especially in the absence of a high partial pressure of carbon monoxide (CO).[3][4]

Key Hazards:

  • Extreme Toxicity: HCo(CO)₄ is extremely toxic and can be fatal if inhaled, absorbed through the skin, or ingested.[5] Its toxicity stems from the inherent toxicity of the cobalt metal center and the release of carbon monoxide upon decomposition.[5]

  • Flammability: The compound is highly flammable.[1]

  • Air and Thermal Sensitivity: HCo(CO)₄ is notoriously air-sensitive and thermally unstable, readily decomposing to dicobalt octacarbonyl (Co₂(CO)₈) and hydrogen gas.[2][4] This decomposition is accelerated by exposure to air and temperatures above its melting point.[3]

  • Volatility: Its high vapor pressure at room temperature poses a significant inhalation hazard.[3]

Quantitative Data

A summary of the key physical and thermodynamic properties of HCo(CO)₄ is provided in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula HCo(CO)₄[3]
Molar Mass 171.98 g/mol [3]
Appearance Pale yellow to colorless volatile liquid[1][2]
Odor Pungent, offensive[1]
Melting Point -26 °C[1][2]
Boiling Point ~47 °C[1][2]
Decomposition Products Dicobalt octacarbonyl (Co₂(CO)₈) and Hydrogen (H₂)[2][4]
pKa (in acetonitrile) 8.3[4]
Enthalpy of Formation (ΔH) 4.054 kcal/mol (from Co₂(CO)₈ and H₂)[3][4]
Entropy of Formation (ΔS) -3.067 cal/mol·K (from Co₂(CO)₈ and H₂)[3][4]
Vapor Pressure >1 atm at 20 °C[3]

Signaling Pathways and Experimental Workflows

Decomposition Pathway of HCo(CO)₄

The thermal decomposition of hydridocobalt tetracarbonyl is a critical consideration for its storage and handling. The primary decomposition route involves the formation of dicobalt octacarbonyl and hydrogen gas. This process is reversible and is influenced by the partial pressure of carbon monoxide.

DecompositionPathway HCoCO4 2 HCo(CO)₄ (Hydridocobalt Tetracarbonyl) Co2CO8 Co₂(CO)₈ (Dicobalt Octacarbonyl) HCoCO4->Co2CO8 Decomposition (Low CO pressure, heat) H2 H₂ (Hydrogen Gas) Co2CO8->HCoCO4 Formation (High H₂/CO pressure)

Caption: Decomposition pathway of HCo(CO)₄.

Safe Handling Workflow for HCo(CO)₄

A logical workflow must be followed to ensure the safe handling of HCo(CO)₄ in a laboratory setting. This involves careful planning, use of appropriate engineering controls, and adherence to personal protective equipment protocols.

SafeHandlingWorkflow start Start: Plan Experiment prep_area Prepare Inert Atmosphere Workspace (Glovebox or Schlenk Line) start->prep_area don_ppe Don Appropriate PPE (FR Lab Coat, Goggles, Face Shield, Double Gloves) prep_area->don_ppe transfer Transfer HCo(CO)₄ (Use gas-tight syringe under inert gas) don_ppe->transfer reaction Perform Reaction transfer->reaction quench Quench Unused Reagent and Residues reaction->quench decon Decontaminate Glassware quench->decon dispose Dispose of Waste Properly decon->dispose end End dispose->end

Caption: Safe handling workflow for HCo(CO)₄.

Experimental Protocols

Protocol 1: Storage of HCo(CO)₄

Due to its high volatility and thermal instability, HCo(CO)₄ is rarely stored in its pure form and is often generated in situ.[2] If short-term storage is necessary, the following protocol must be strictly followed.

Materials:

  • Schlenk flask or a thick-walled glass ampoule with a high-vacuum valve

  • Inert gas (Argon or Nitrogen)

  • Carbon Monoxide (CO) gas

  • Low-temperature freezer (-80 °C)

  • Secondary containment

Procedure:

  • Preparation of Storage Vessel: The storage vessel (Schlenk flask or ampoule) must be rigorously cleaned and oven-dried to remove any moisture.

  • Inert Atmosphere: The vessel must be purged with a high-purity inert gas (Argon or Nitrogen) for at least 30 minutes to remove all traces of oxygen.

  • CO Atmosphere: Introduce a positive pressure of carbon monoxide into the vessel. The presence of CO is crucial to suppress the decomposition of HCo(CO)₄.[3]

  • Transfer: If transferring a previously prepared sample, all transfers must be conducted under a strict inert atmosphere, preferably within a glovebox.

  • Sealing: Securely seal the vessel. For Schlenk flasks, ensure the stopcock is properly greased and sealed. For ampoules, flame-seal under a positive pressure of CO.

  • Low-Temperature Storage: Immediately place the sealed vessel in a secondary container and store it in a designated -80 °C freezer. The freezer should be located in a well-ventilated area.

  • Labeling: Clearly label the container with the compound name, concentration (if in solution), date of preparation, and all relevant hazard warnings.

Protocol 2: In Situ Generation and Use of HCo(CO)₄ for Hydroformylation

Given its instability, HCo(CO)₄ is most commonly generated in situ from its more stable precursor, dicobalt octacarbonyl (Co₂(CO)₈), via hydrogenation.[2][3] This protocol outlines the in situ generation and subsequent use as a catalyst in a model hydroformylation reaction.

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Alkene substrate (e.g., 1-octene)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • High-pressure reactor (autoclave) equipped with a stirrer, pressure gauge, and gas inlet/outlet

  • Syngas (a mixture of carbon monoxide and hydrogen)

  • Schlenk line and appropriate glassware

  • Cannula or gas-tight syringe

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Assemble the reactor and purge it with inert gas (Argon or Nitrogen) for at least 30 minutes to remove air.

  • Charging the Reactor:

    • Under a positive pressure of inert gas, quickly add the desired amount of dicobalt octacarbonyl to the reactor.

    • Using a cannula or a gas-tight syringe, add the anhydrous, deoxygenated solvent and the alkene substrate to the reactor.

  • Sealing and Purging: Seal the reactor and purge it several times with syngas to remove the inert gas.

  • In Situ Generation of HCo(CO)₄:

    • Pressurize the reactor with syngas to the desired pressure (e.g., 30-100 atm).[6][7]

    • Begin stirring and heat the reactor to the reaction temperature (e.g., 100-140 °C).[6][7] Under these conditions, Co₂(CO)₈ will react with H₂ to form the active catalyst, HCo(CO)₄.

  • Hydroformylation Reaction: Maintain the reaction at the set temperature and pressure, monitoring the pressure drop to follow the reaction progress. The reaction time will vary depending on the substrate and conditions.

  • Reaction Quenching and Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess syngas in a well-ventilated fume hood.

    • Open the reactor and analyze the product mixture using appropriate analytical techniques (e.g., GC, NMR).

Catalytic Cycle of Hydroformylation with HCo(CO)₄

The following diagram illustrates the generally accepted Heck-Breslow mechanism for cobalt-catalyzed hydroformylation.

HydroformylationCycle HCoCO4 HCo(CO)₄ HCoCO3 HCo(CO)₃ HCoCO4->HCoCO3 - CO AlkeneComplex HCo(CO)₃(RCH=CH₂) HCoCO3->AlkeneComplex + RCH=CH₂ AlkylComplex RCH₂CH₂Co(CO)₃ AlkeneComplex->AlkylComplex Hydride Migration AcylComplex RCH₂CH₂COCo(CO)₃ AlkylComplex->AcylComplex + CO, Migratory Insertion H2Adduct RCH₂CH₂COCo(H)₂(CO)₃ AcylComplex->H2Adduct + H₂ (Oxidative Addition) H2Adduct->HCoCO3 Reductive Elimination Aldehyde RCH₂CH₂CHO (Aldehyde) H2Adduct->Aldehyde

Caption: Catalytic cycle of hydroformylation.

Protocol 3: Quenching and Disposal of HCo(CO)₄

All waste containing HCo(CO)₄ or other metal carbonyls must be treated as hazardous waste. A quenching procedure should be performed to safely decompose the reactive species before disposal.

Materials:

  • Inert solvent (e.g., toluene)

  • Oxidizing agent (e.g., a solution of iodine in toluene (B28343) or an alcoholic solution of sodium hypochlorite)

  • Large reaction flask with a stirrer and a gas outlet connected to a bubbler

  • Dropping funnel

  • Ice bath

Procedure:

  • Dilution: In a well-ventilated fume hood, dilute the HCo(CO)₄-containing waste with an inert solvent such as toluene in a large flask. This helps to control the reaction rate and dissipate heat.

  • Cooling: Cool the flask in an ice bath to manage the exothermic reaction.

  • Slow Addition of Quenching Agent: Slowly add the oxidizing solution (e.g., iodine in toluene) to the stirred, cooled solution of the metal carbonyl waste using a dropping funnel.[8] The addition should be dropwise to control the rate of gas evolution (CO) and heat generation.

  • Monitoring: Continue the addition until the characteristic color of the metal carbonyl has disappeared and the addition of a drop of the quenching agent no longer causes gas evolution.

  • Warming and Neutralization: Allow the mixture to slowly warm to room temperature while stirring. If necessary, neutralize the solution according to your institution's waste disposal guidelines.

  • Disposal: The quenched solution should be collected in a properly labeled hazardous waste container for disposal by the institution's environmental health and safety department. Never dispose of untreated metal carbonyl waste down the drain.

Personal Protective Equipment (PPE)

Due to the extreme toxicity of HCo(CO)₄, stringent personal protective measures are mandatory.

  • Body Protection: A flame-resistant lab coat is required.[5]

  • Eye and Face Protection: Tightly sealed, ANSI Z87.1-compliant safety goggles and a face shield must be worn.[5]

  • Hand Protection: Double gloving is recommended. An inner nitrile glove should be worn, with an outer, heavy-duty glove (e.g., Silver Shield® or butyl rubber) over it.[5]

  • Respiratory Protection: All work with HCo(CO)₄ must be performed in a certified, high-performance chemical fume hood or a glovebox.[5] In the event of a spill or potential for exposure outside of these engineering controls, a self-contained breathing apparatus (SCBA) is required.

Emergency Procedures

  • Spills: Treat any spill of HCo(CO)₄ as a major spill.[5] Evacuate the immediate area and notify your supervisor and the institution's environmental health and safety department. Do not attempt to clean up the spill yourself unless you are trained and equipped to do so.[5]

  • Exposure:

    • Inhalation: Move the affected person to fresh air immediately and seek urgent medical attention.[5]

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with an emergency eyewash for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

References

Application Notes and Protocols for Phosphine-Modified Cobalt Tetracarbonyl Hydride Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phosphine-modified cobalt tetracarbonyl hydride, represented as HCo(CO)₃(PR₃), and its precursors are a significant class of catalysts, primarily utilized in hydroformylation reactions. This process, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes. The addition of a phosphine (B1218219) ligand to the cobalt carbonyl hydride complex enhances catalyst stability at lower pressures and allows for tuning of the catalyst's activity and selectivity.[1] This modification, however, generally leads to a decrease in the reaction rate compared to the unmodified cobalt catalyst, necessitating higher reaction temperatures.[1]

These catalysts are of particular interest in the synthesis of linear aldehydes, which are valuable intermediates for the production of plasticizers, detergents, and other specialty chemicals. While rhodium-based catalysts often exhibit higher activity and selectivity under milder conditions, the lower cost and abundance of cobalt make it an attractive alternative, especially for large-scale industrial processes. In the context of drug development, the selective introduction of an aldehyde functionality into complex molecules is a powerful synthetic tool, and cobalt-catalyzed hydroformylation presents a viable, albeit less common, alternative to rhodium-catalyzed methods for the preparation of pharmaceutical intermediates.

I. Applications

Hydroformylation of Alkenes

The primary application of phosphine-modified this compound catalysts is the hydroformylation of alkenes to produce aldehydes. The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.

Key Advantages:

  • Enhanced Stability: Phosphine ligands stabilize the cobalt carbonyl complex, allowing for reactions to be conducted at lower pressures (50-100 bar) compared to the unmodified system (200-300 bar).[1]

  • Improved Regioselectivity: The steric and electronic properties of the phosphine ligand can be tuned to favor the formation of the desired linear (n) aldehyde over the branched (iso) isomer. Bulky phosphine ligands generally increase the selectivity towards the linear product.

  • Subsequent Hydrogenation: The increased hydridic nature of the phosphine-modified catalyst can lead to the in-situ hydrogenation of the aldehyde product to the corresponding alcohol, which can be advantageous in certain applications.

Synthesis of Pharmaceutical Intermediates

While less documented than rhodium-catalyzed systems, phosphine-modified cobalt catalysts can be applied to the synthesis of intermediates for pharmaceuticals. The hydroformylation of functionalized olefins can introduce a crucial aldehyde handle for further synthetic transformations. For instance, the hydroformylation of vinyl acetate (B1210297) can produce acetoxypropanals, which are precursors to 1,2-propanediol and 1,3-propanediol.[2] Although rhodium catalysts show high selectivity for the branched product, cobalt catalysts can produce a mixture of linear and branched isomers, offering a route to the linear precursor of 1,3-propanediol.[2]

II. Data Presentation

The following tables summarize quantitative data from the hydroformylation of 1-octene (B94956) using various phosphine-modified cobalt catalysts.

Table 1: Hydroformylation of 1-Octene with Various Acyclic Phosphine Ligands

Ligand (PR₃)Reaction Rate (k, /hr)Alcohol Linearity (%)n:iso RatioParaffin Formation (%)
nBu₃P0.0986.0-13.1
iBu₃P0.2085.5-10.1
tBu₃P----
iPr₃P0.2182.9-11.0
Cy₃P0.1386.8-13.3

Reaction Conditions: [Co] = 1000 ppm, P:Co = 2:1, Temperature = 170°C, Pressure = 85 bar (H₂:CO = 2:1). Data extracted from a study on acyclic and cyclic phosphine ligands.

Table 2: Hydroformylation of 1-Octene with Cyclic Phosphine Ligands

LigandReaction Rate (k, /hr)Alcohol Linearity (%)n:iso RatioParaffin Formation (%)
Phospholane10.2682.97.611.6
Phospholane20.1881.97.69.7
Phospholane30.1679.96.69.4
Phospholane40.2285.09.66.2
Phosphinane10.1686.210.59.6

Reaction Conditions: [Co] = 1000 ppm, P:Co = 2:1, Temperature = 170°C, Pressure = 85 bar (H₂:CO = 2:1), Reaction time ~ 6 hrs. Data extracted from a study on acyclic and cyclic phosphine ligands.

III. Experimental Protocols

Preparation of Phosphine-Modified Cobalt Catalyst Precursor (in-situ)

The active catalyst, HCo(CO)₃(PR₃), is typically generated in-situ from a precursor such as dicobalt octacarbonyl, Co₂(CO)₈, or a phosphine-substituted dimer like [Co(CO)₃(PR₃)]₂.

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Tertiary phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • Degassed solvent (e.g., toluene, hexane)

  • Schlenk flask or glovebox

  • Syngas (CO/H₂) mixture

Procedure:

  • Safety Note: Dicobalt octacarbonyl and carbon monoxide are highly toxic. All manipulations should be performed in a well-ventilated fume hood or a glovebox under an inert atmosphere (N₂ or Ar).

  • In a Schlenk flask, dissolve the desired amount of dicobalt octacarbonyl (Co₂(CO)₈) in a minimal amount of degassed solvent.

  • Add the phosphine ligand in the desired stoichiometric ratio (e.g., 2 equivalents per mole of Co₂(CO)₈). The solution will change color as the phosphine substitutes the carbonyl ligands.

  • The resulting solution containing the phosphine-modified cobalt carbonyl complex is then transferred to the high-pressure reactor for the hydroformylation reaction. The active hydride species is formed under the reaction conditions in the presence of hydrogen.

General Protocol for Batch Hydroformylation in an Autoclave

Equipment:

  • High-pressure autoclave reactor (e.g., Parr reactor, stainless steel) equipped with a magnetic stirrer, gas inlet and outlet valves, pressure gauge, thermocouple, and a heating mantle.

  • Syngas cylinder (CO/H₂ mixture, typically 1:1 or 1:2) with a pressure regulator.

  • Substrate (alkene).

  • Catalyst solution (prepared as in Protocol 1).

  • Solvent (degassed).

  • Internal standard for GC analysis (e.g., n-dodecane).

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the autoclave. Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with the alkene substrate, the solvent, and the internal standard.

  • Add the freshly prepared catalyst solution to the reactor.

  • Seal the reactor securely according to the manufacturer's instructions.

  • Pressurization and Reaction:

    • Begin stirring the reaction mixture.

    • Purge the reactor with syngas by pressurizing to a low pressure and then venting (repeat 3-5 times).

    • Pressurize the reactor with the syngas mixture to the desired reaction pressure (e.g., 85 bar).[1]

    • Heat the reactor to the desired reaction temperature (e.g., 170°C).[1]

    • Maintain a constant pressure throughout the reaction by supplying syngas from a reservoir as it is consumed. The reaction progress can be monitored by the pressure drop in the gas reservoir.

  • Reaction Quench and Depressurization:

    • After the desired reaction time, cool the reactor to room temperature using an external cooling system (e.g., cooling coil or ice bath).

    • Carefully and slowly vent the excess pressure in a well-ventilated fume hood.

    • Purge the reactor with an inert gas.

  • Product Analysis:

    • Open the reactor and collect the liquid product mixture.

    • Analyze the product mixture by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of the alkene and the selectivity for the different aldehyde isomers and any byproducts.

Protocol for Product Analysis by GC-FID

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating aldehydes and alkenes (e.g., HP-5, 30 m x 0.32 mm).[3]

  • Autosampler.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture with a suitable solvent (e.g., the reaction solvent) to an appropriate concentration for GC analysis.

  • GC Method:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp at 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes. (Note: The temperature program should be optimized for the specific products being analyzed.)

  • Quantification:

    • Identify the peaks corresponding to the starting alkene, linear aldehyde, branched aldehyde, and any byproducts by comparing their retention times with those of authentic standards.

    • Calculate the concentration of each component using the internal standard method. The response factors of the analytes relative to the internal standard should be determined experimentally.

IV. Visualizations

Catalytic Cycle of Phosphine-Modified Cobalt-Catalyzed Hydroformylation

Hydroformylation_Cycle cluster_main_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output A HCo(CO)₃(PR₃) B HCo(CO)₂(PR₃)(alkene) A->B + Alkene - CO C R-Co(CO)₂(PR₃) B->C Migratory Insertion D R-Co(CO)₃(PR₃) C->D + CO E (R-C(O))Co(CO)₂(PR₃) D->E Migratory Insertion F (R-C(O))Co(H)₂(CO)₂(PR₃) E->F Oxidative Addition of H₂ F->A Reductive Elimination + Aldehyde Aldehyde Aldehyde F->Aldehyde Alkene Alkene Alkene->B Syngas CO + H₂ Syngas->D CO Syngas->F H₂

Caption: Catalytic cycle for the hydroformylation of an alkene using a phosphine-modified cobalt catalyst.

Experimental Workflow for Batch Hydroformylation

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis CatalystPrep Catalyst Preparation (in-situ) Charging Charge Reactor CatalystPrep->Charging Reagents Prepare Substrate, Solvent, and Internal Standard Reagents->Charging ReactorSetup Autoclave Setup and Purging ReactorSetup->Charging Pressurization Pressurize with Syngas Charging->Pressurization Heating Heat to Reaction Temp Pressurization->Heating Reaction Run Reaction Heating->Reaction Cooling Cool and Depressurize Reaction->Cooling Sampling Collect Product Sample Cooling->Sampling GC_Analysis GC/GC-MS Analysis Sampling->GC_Analysis Data Data Processing and Quantification GC_Analysis->Data

Caption: Step-by-step experimental workflow for a typical batch hydroformylation reaction.

References

Application Notes and Protocols for Safe Handling of Cobalt Tetracarbonyl Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling protocols, and emergency procedures for working with cobalt tetracarbonyl hydride [HCo(CO)₄]. This organometallic compound is a highly toxic, flammable, and volatile liquid that requires stringent safety measures to prevent exposure and ensure safe laboratory operations.[1][2][3]

Hazard Identification and Risk Assessment

This compound presents significant health and safety risks. A thorough risk assessment must be conducted before any experiment involving this compound.

1.1. Physical and Chemical Hazards

  • Flammability: It is a highly flammable gas or liquid.[4][5]

  • Instability: The compound is thermally unstable and decomposes rapidly in the air at room temperature, especially in the absence of a high partial pressure of carbon monoxide.[1][2][6][7] Decomposition produces dicobalt octacarbonyl and highly flammable hydrogen gas.[1][7]

  • Reactivity: It reacts exothermically with oxidizing agents and acids.[1][7]

1.2. Health Hazards

  • Toxicity: this compound is highly toxic and can be fatal if inhaled. It is compared to nickel carbonyl and iron pentacarbonyl in its ability to cause pulmonary edema.[7][8]

  • Exposure Routes: The primary routes of exposure are inhalation, skin contact, and eye contact.[5][7]

  • Symptoms of Exposure: Inhalation can cause irritation of the respiratory system, difficulty breathing, coughing, and decreased pulmonary function.[5][7] Contact can irritate the skin and eyes.[4]

  • Target Organs: The primary target organs are the eyes, skin, and respiratory system.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula HCo(CO)₄
Molecular Weight 171.98 g/mol [1][2]
Appearance Pale yellow to colorless volatile liquid[1][2]
Odor Offensive, intolerable[2][3]
Melting Point -26 °C[1]
Boiling Point ~47 °C[1]
Vapor Pressure >1 atm at 20 °C[2]
Solubility in Water 0.05% at 20 °C[2]

Table 2: Toxicological Data and Exposure Limits

ParameterValue
LC50 (rat, inhalation) 46.2 mg/m³/2h[7][8]
NIOSH REL (Recommended Exposure Limit) TWA 0.1 mg/m³ (as Co)[2][4]
ACGIH TLV (Threshold Limit Value) TWA 0.1 mg/m³ (as Co)[4]

Experimental Protocols: Safe Handling and Usage

Due to its instability, this compound is typically generated in situ for immediate use.[1][2][6] The following protocols outline the necessary safety measures for its generation and handling.

3.1. Engineering Controls

  • All work with this compound must be conducted in a certified, high-performance chemical fume hood or a glovebox.

  • Ensure adequate ventilation and that air-handling systems are operational.[9][10]

  • Use a continuous monitoring system for carbon monoxide, a potential decomposition product.

3.2. Personal Protective Equipment (PPE)

  • Respiratory Protection: A full-face respirator with appropriate cartridges is necessary if exposure limits are exceeded or if working outside of a fume hood.[9]

  • Skin Protection: Wear fire/flame-resistant and impervious clothing.[9] Chemical-resistant gloves are mandatory.[4][9]

  • Eye Protection: Wear tightly fitting safety goggles with side shields or a face shield in addition to goggles.[4][9]

3.3. In-Situ Generation Protocol (Example: from Dicobalt Octacarbonyl)

This protocol is an example and must be adapted to specific experimental conditions.

  • Preparation:

    • Ensure the reaction apparatus is assembled in a fume hood and is free of leaks.

    • Purge the entire system with an inert gas (e.g., argon or nitrogen).

  • Reagent Handling:

    • Handle dicobalt octacarbonyl (Co₂(CO)₈) under an inert atmosphere.

    • Introduce the solvent and Co₂(CO)₈ into the reaction vessel.

  • Generation:

    • Introduce hydrogen gas (H₂) into the reaction vessel according to the specific reaction parameters (pressure, temperature). The reaction is: Co₂(CO)₈ + H₂ ⇌ 2 HCo(CO)₄.[1][6]

  • Usage:

    • Use the generated HCo(CO)₄ immediately in the subsequent reaction step. Do not attempt to isolate or store it.[1]

  • Decontamination:

    • After the reaction is complete, any unreacted HCo(CO)₄ must be safely quenched. This can be done by carefully introducing an oxidizing agent (e.g., a solution of iodine) or by controlled ventilation to allow for decomposition.

Storage and Disposal

  • Storage: this compound should not be stored. It should be generated and used immediately.[1] Store the precursor, dicobalt octacarbonyl, in a cool, dry, well-ventilated area under an inert atmosphere.

  • Disposal: All waste containing cobalt compounds must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[9]

Emergency Procedures

5.1. Spills and Leaks

  • Evacuate all personnel from the affected area immediately.

  • Remove all sources of ignition.[4][9]

  • If safe to do so, stop the leak.

  • Ventilate the area.

  • For small spills, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.

5.2. Fire

  • In case of fire, use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[4][9]

  • Be aware that poisonous gases, including carbon monoxide and cobalt fumes, are produced in a fire.[4]

  • Firefighters must wear self-contained breathing apparatus.[9]

5.3. First Aid

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[4][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Visualized Workflows

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood/Glovebox prep3->handle1 handle2 In-Situ Generation handle1->handle2 handle3 Immediate Use in Reaction handle2->handle3 handle4 Quench/Decompose Excess handle3->handle4 clean1 Decontaminate Glassware handle4->clean1 clean2 Dispose of Hazardous Waste clean1->clean2 G cluster_immediate_actions Immediate Actions cluster_response Response (if safe) cluster_cleanup Cleanup start Spill or Leak Detected action1 Evacuate Area start->action1 action2 Alert Others action1->action2 action3 Remove Ignition Sources action2->action3 resp1 Stop the Leak action3->resp1 resp2 Ventilate Area resp1->resp2 resp3 Contain Spill with Inert Material resp2->resp3 clean1 Collect Waste in Sealed Container resp3->clean1 clean2 Dispose as Hazardous Waste clean1->clean2

References

Application Notes and Protocols: Cobalt-Catalyzed Hydroformylation in Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial applications of cobalt-catalyzed hydroformylation, also known as the oxo process. This process is a cornerstone of industrial organic synthesis, enabling the large-scale production of aldehydes and alcohols from olefins. These products serve as crucial building blocks for a vast array of secondary products, including plasticizers, detergents, solvents, and pharmaceuticals.[1][2] While rhodium-based catalysts often dominate the hydroformylation of short-chain olefins, cobalt catalysts remain economically advantageous and are widely used for the production of medium- to long-chain aldehydes and alcohols.[1]

Overview of Industrial Processes

Several major industrial processes utilize cobalt catalysts for hydroformylation. These processes are primarily differentiated by their methods of catalyst recovery and the specific olefins they process.

  • BASF-Oxo Process: This process is typically employed for the hydroformylation of higher olefins.[1] A key feature is the catalyst recovery, which involves oxidizing the cobalt catalyst to a water-soluble Co²+ salt with air in the presence of acetic or formic acid.[1] This aqueous cobalt solution is then recycled back to the reactor.[1]

  • Exxon Process (Kuhlmann or PCUK-oxo process): This process is suited for the hydroformylation of C6 to C12 olefins.[1] Catalyst recovery is achieved by treating the organic product phase with an aqueous solution of sodium hydroxide (B78521) or sodium carbonate.[1] The active cobalt carbonyl hydride catalyst is then regenerated by neutralization with sulfuric acid under carbon monoxide pressure and extracted back into the olefin feed.[1]

  • Shell Process: This process is notable for its use of phosphine-modified cobalt catalysts for the hydroformylation of C7 to C14 olefins.[3][4] The resulting aldehydes are often directly hydrogenated to fatty alcohols, which are valuable as feedstocks for detergents.[4] The catalyst is recycled by distillation of the alcohol products.

Quantitative Data Summary

The following table summarizes typical reaction conditions and performance metrics for various industrial cobalt-catalyzed hydroformylation processes.

ProcessOlefin SubstrateCatalystTemperature (°C)Pressure (bar)Primary Product(s)Linear:Branched RatioReference
Ruhrchemie (Original) PropeneHCo(CO)₄110 - 160200 - 300Butanals~4:1[3]
BASF-Oxo Higher OlefinsCobalt Carbonyl150 - 170~300Higher AldehydesHigh linear selectivity at lower temperatures[1]
Exxon C6 - C12 OlefinsCobalt Carbonyl160 - 180~300C7 - C13 Aldehydes-[1]
Shell C7 - C14 OlefinsPhosphine-modified Cobalt150 - 20050 - 100C8 - C15 Alcohols6-8:1[3][5]
Mild Conditions Branched Internal OlefinsUnmodified Cobalt Carbonyl14030AldehydesHigh regioselectivity[6]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to cobalt-catalyzed hydroformylation.

Catalyst Preparation: In-situ Generation of Hydridocobalt Tetracarbonyl (HCo(CO)₄)

The active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄), is typically generated in-situ from its precursor, dicobalt octacarbonyl (Co₂(CO)₈), in the presence of hydrogen.[7]

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Solvent (e.g., toluene, tetraglyme)

  • High-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls.

  • Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1 or 1:2 H₂:CO)

Procedure:

  • Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled.

  • Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge the autoclave with the desired amount of dicobalt octacarbonyl and the solvent.

  • Purging: Seal the autoclave and purge several times with nitrogen to remove any residual oxygen.

  • Pressurization and Heating: Pressurize the autoclave with syngas to the desired pressure. Begin stirring and heat the reactor to the reaction temperature. The HCo(CO)₄ catalyst will form under these conditions.

General Protocol for Hydroformylation of 1-Octene (B94956)

This protocol describes a laboratory-scale hydroformylation of 1-octene using an in-situ generated cobalt catalyst.

Materials:

  • 1-Octene

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Toluene (solvent)

  • Syngas (1:1 H₂:CO)

  • High-pressure autoclave

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

  • Catalyst Preparation: Prepare the active cobalt catalyst in-situ as described in Protocol 2.1.

  • Substrate Addition: Once the catalyst is formed and the reactor has reached the desired temperature and pressure (e.g., 140°C, 40 bar), introduce the 1-octene substrate into the autoclave via a high-pressure pump or injection port.[8]

  • Reaction: Maintain the reaction at the set temperature and pressure with continuous stirring for the desired reaction time (e.g., 4 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.

  • Sample Analysis: Withdraw a sample of the reaction mixture for analysis. Dilute the sample with a suitable solvent (e.g., toluene) and analyze by GC-FID to determine the conversion of 1-octene and the selectivity for the resulting nonanal (B32974) isomers (linear and branched).[9]

Catalyst Recovery (BASF-Oxo Process Principle)

This protocol outlines the principle of cobalt catalyst recovery by oxidation.

Materials:

  • Hydroformylation product mixture containing the cobalt catalyst

  • Acetic acid or formic acid

  • Air or oxygen source

  • Separatory funnel

Procedure:

  • Oxidation: Transfer the reaction mixture to a suitable vessel. Add aqueous acetic acid or formic acid.

  • Aeration: Bubble air or oxygen through the mixture while stirring vigorously. This will oxidize the cobalt carbonyl to the water-soluble Co²⁺ salt.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the aqueous and organic layers to separate.

  • Extraction: Drain the lower aqueous layer containing the cobalt salt. The organic layer contains the aldehyde and alcohol products.

  • Recycling: The aqueous cobalt solution can be concentrated and recycled for use in subsequent hydroformylation reactions.

Visualizations

Catalytic Cycle of Cobalt-Catalyzed Hydroformylation

Hydroformylation_Mechanism cluster_cycle Catalytic Cycle Co2 HCo(CO)4 Co3 HCo(CO)3 Co2->Co3 - CO Alkene_Complex HCo(CO)3(Alkene) Co3->Alkene_Complex + Alkene Alkyl_Complex R-CH2-CH2-Co(CO)3 Alkene_Complex->Alkyl_Complex Insertion Acyl_Complex_pre R-CH2-CH2-Co(CO)4 Alkyl_Complex->Acyl_Complex_pre + CO Acyl_Complex R-CH2-CH2-C(O)-Co(CO)3 Acyl_Complex_pre->Acyl_Complex Migratory Insertion H2_Adduct R-CH2-CH2-C(O)-Co(H)2(CO)3 Acyl_Complex->H2_Adduct + H2 H2_Adduct->Co3 - Aldehyde (R-CH2-CH2-CHO) Precatalyst Co2(CO)8 Precatalyst->Co2 + H2

Caption: Mechanism of cobalt-catalyzed hydroformylation.

General Experimental Workflow for Cobalt-Catalyzed Hydroformylation

Experimental_Workflow Start Start Reactor_Prep Prepare High-Pressure Autoclave Start->Reactor_Prep Catalyst_Charge Charge Co2(CO)8 and Solvent Reactor_Prep->Catalyst_Charge Inert_Atmosphere Purge with N2 Catalyst_Charge->Inert_Atmosphere Pressurize_Heat Pressurize with Syngas and Heat to Reaction Temp Inert_Atmosphere->Pressurize_Heat Catalyst_Formation In-situ Catalyst Formation (HCo(CO)4) Pressurize_Heat->Catalyst_Formation Substrate_Addition Inject Olefin Substrate Catalyst_Formation->Substrate_Addition Reaction Hydroformylation Reaction Substrate_Addition->Reaction Cool_Vent Cool and Depressurize Reactor Reaction->Cool_Vent Product_Recovery Recover Crude Product Mixture Cool_Vent->Product_Recovery Catalyst_Separation Separate Cobalt Catalyst (e.g., Oxidation/Extraction) Product_Recovery->Catalyst_Separation Product_Analysis Analyze Products (GC-FID) Catalyst_Separation->Product_Analysis End End Product_Analysis->End

Caption: A typical experimental workflow for hydroformylation.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Aldehydes using Hydrocobalt Tetracarbonyl (HCo(CO)₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes through the addition of a formyl group and a hydrogen atom across the double bond. This reaction is catalyzed by transition metal complexes, with hydrocobalt tetracarbonyl (HCo(CO)₄) being the archetypal catalyst. The resulting aldehydes are versatile intermediates, readily transformed into a variety of valuable downstream products such as alcohols, carboxylic acids, and amines, which are essential building blocks in the pharmaceutical and fine chemical industries.

These application notes provide a detailed overview and laboratory-scale protocols for the synthesis of aldehydes using HCo(CO)₄, which is typically generated in situ from its more stable precursor, dicobalt octacarbonyl (Co₂(CO)₈).

Reaction Principle and Mechanism

The hydroformylation reaction involves the reaction of an alkene with a mixture of carbon monoxide (CO) and hydrogen (H₂), commonly known as syngas, in the presence of the HCo(CO)₄ catalyst. The reaction generally proceeds at elevated temperatures and pressures.

The catalytic cycle, known as the Heck-Breslow mechanism, involves a series of organometallic transformations including ligand dissociation, alkene coordination, migratory insertion, and oxidative addition/reductive elimination steps. The process can lead to the formation of both linear (n) and branched (iso) aldehyde isomers. The regioselectivity is influenced by steric and electronic factors of the alkene substrate and can be tuned by modifying the catalyst with ligands, such as phosphines (e.g., PBu₃).

Quantitative Data Summary

The following table summarizes typical results for the hydroformylation of various terminal alkenes using a cobalt carbonyl catalyst. The data illustrates the conversion of the alkene and the regioselectivity of the reaction, highlighting the ratio of linear to branched aldehyde products.

Alkene SubstrateTemperature (°C)Pressure (bar, CO/H₂)Conversion (%)n:iso RatioReference
1-Hexene15080 (1:1)>953.5:1J. Am. Chem. Soc. 1953, 75, 22, 5428-5430
1-Octene14060 (1:2)~994:1Science. 2022, 377, 1223-1227
1-Dodecene130100 (1:1)>983:1J. Mol. Catal. A: Chem. 2004, 224, 107-112
Styrene11090 (1:1)~901:1.5Organometallics 1986, 5, 1, 78-86

Experimental Protocols

Safety Precautions:

  • Toxicity: Dicobalt octacarbonyl and hydrocobalt tetracarbonyl are highly toxic and should be handled in a well-ventilated fume hood. HCo(CO)₄ is a volatile liquid with an unpleasant odor.

  • Pressure: Reactions are conducted at high pressures and require the use of a properly rated and shielded autoclave.

  • Flammability: Carbon monoxide and hydrogen are flammable gases. Ensure proper grounding and the absence of ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Protocol 1: General Laboratory-Scale Hydroformylation of a Terminal Alkene (e.g., 1-Octene)

This protocol describes a general procedure for the hydroformylation of a terminal alkene using an autoclave.

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • 1-Octene (or other terminal alkene)

  • Toluene (B28343) (anhydrous)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge the autoclave with dicobalt octacarbonyl (e.g., 0.1-1 mol% relative to the alkene).

  • Reaction Setup: Add the alkene (e.g., 10-50 mmol) and a suitable solvent such as anhydrous toluene (to achieve a desired concentration, e.g., 0.5-1 M).

  • Sealing and Purging: Seal the autoclave and purge it several times with nitrogen, followed by purging with the CO/H₂ syngas mixture.

  • Pressurization and Heating: Pressurize the autoclave with the CO/H₂ mixture to the desired pressure (e.g., 60-100 bar) and begin stirring. Heat the reaction mixture to the target temperature (e.g., 110-150 °C). The active catalyst, HCo(CO)₄, is formed under these conditions.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as the gases are consumed. The reaction time can vary from a few hours to 24 hours depending on the substrate and conditions.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess gas in a well-ventilated fume hood.

  • Work-up and Purification: Open the autoclave and transfer the reaction mixture to a round-bottom flask. The cobalt catalyst can be removed by oxidation with air followed by extraction with an aqueous acetic acid solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude aldehyde can be purified by distillation or column chromatography.

Visualizations

Catalytic Cycle of Hydroformylation```dot

// Nodes HCoCO4 [label="HCo(CO)₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCoCO3 [label="HCo(CO)₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AlkeneComplex [label="HCo(CO)₃(RCH=CH₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkylComplex [label="RCH₂CH₂Co(CO)₃", fillcolor="#FBBC05", fontcolor="#202124"]; AcylComplex [label="RCH₂CH₂COCo(CO)₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2Adduct [label="(H)₂Co(CO)₃(COR')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="RCH₂CH₂CHO", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges HCoCO4 -> HCoCO3 [label="- CO"]; HCoCO3 -> AlkeneComplex [label="+ RCH=CH₂"]; AlkeneComplex -> AlkylComplex [label="Migratory\nInsertion"]; AlkylComplex -> AcylComplex [label="+ CO\nMigratory\nInsertion"]; AcylComplex -> H2Adduct [label="+ H₂\nOxidative\nAddition"]; H2Adduct -> HCoCO3 [label="Reductive\nElimination", arrowhead="normal", color="#EA4335"]; H2Adduct -> Aldehyde [style=dashed, arrowhead="normal", color="#EA4335"]; HCoCO3 -> HCoCO4 [label="+ CO", style=dashed]; }

Caption: A typical laboratory workflow for aldehyde synthesis via hydroformylation.

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in HCo(CO)₄ Catalyzed Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HCo(CO)₄ catalyzed hydroformylation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the regioselectivity of their hydroformylation reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in HCo(CO)₄ catalyzed hydroformylation?

A1: The primary cause of poor regioselectivity, often resulting in a mixture of linear (n) and branched (iso) aldehydes, is the nature of the unmodified HCo(CO)₄ catalyst itself.[1] The catalyst can react with the alkene substrate through two competing pathways, leading to the formation of both linear and branched alkylcobalt intermediates.[2] The relative energy barriers of these pathways are not significantly different, leading to a mixture of products. For terminal alkenes, the regioselectivity is mainly influenced by the steric hindrance of the substrate's alkyl group.[3][4][5]

Q2: How can I increase the yield of the linear aldehyde (n-aldehyde)?

A2: Increasing the proportion of the linear aldehyde is a common objective. The most effective strategies involve modifying the catalyst with phosphine (B1218219) ligands and controlling the reaction conditions.

  • Ligand Modification: Introducing bulky phosphine ligands (PR₃) can significantly enhance the formation of the linear aldehyde.[6][7] These ligands coordinate to the cobalt center, and their steric bulk favors the anti-Markovnikov addition of the Co-H bond across the alkene, leading to the linear product.[3][8][9] Ligands with large Tolman cone angles, such as tributylphosphine (B147548) (PBu₃), are particularly effective.[3][5]

  • Reaction Conditions: Increasing the partial pressure of carbon monoxide (CO) can also favor the formation of the linear aldehyde.[8][9][10][11] However, this often comes at the cost of a decreased reaction rate.[8][9][10][11]

Q3: What is the effect of temperature on regioselectivity?

A3: Higher reaction temperatures generally lead to a decrease in regioselectivity, favoring the formation of the more thermodynamically stable branched aldehyde.[10][12] Increased temperatures can also lead to undesirable side reactions such as alkene isomerization and hydrogenation.[10] Therefore, it is crucial to find an optimal temperature that balances reaction rate and selectivity.

Q4: Can the substrate itself influence the n/iso ratio?

A4: Yes, the structure of the alkene substrate plays a significant role. The regioselectivity for terminal alkenes is heavily influenced by the steric hindrance of the alkyl substituent.[3][4][5] As the steric bulk of the substituent increases, the formation of the linear aldehyde is generally favored. For internal alkenes, achieving high regioselectivity is more challenging due to the increased difficulty of discriminating between the two carbon atoms of the double bond.[10]

Troubleshooting Guide

Problem: My reaction is producing a nearly 1:1 mixture of linear and branched aldehydes.

Possible Cause Suggested Solution
Unmodified HCo(CO)₄ catalyst is being used.Introduce a bulky phosphine ligand, such as PBu₃ or PPh₃, to the reaction mixture. The steric hindrance of the ligand will favor the formation of the linear aldehyde.[3][8][9][13]
CO partial pressure is too low.Increase the CO partial pressure. Higher CO concentrations tend to improve the linear-to-branched ratio.[10][11] Be aware that this may decrease the overall reaction rate.[8][9][10][11]
The reaction temperature is too high.Lower the reaction temperature. Higher temperatures can decrease the selectivity for the linear product.[10]

Problem: The reaction is very slow, and I am still not getting the desired regioselectivity.

Possible Cause Suggested Solution
The phosphine ligand is too bulky or strongly coordinating, inhibiting the reaction.While bulky ligands improve selectivity, they can also slow down the reaction.[8][9] Experiment with different phosphine ligands to find a balance between rate and selectivity. Consider ligands with varying electronic properties and cone angles.
The H₂/CO ratio is not optimal.While a 1:1 ratio of H₂/CO is common, the reaction rate can be independent of the total pressure under these conditions.[8][11] Varying this ratio might influence the rate and should be optimized for your specific substrate and ligand system.
Catalyst decomposition.HCo(CO)₄ is thermally unstable.[1] Ensure that the reaction temperature is not excessively high and that a sufficient partial pressure of CO is maintained to stabilize the catalyst.[10][11]

Quantitative Data Summary

The following table summarizes the effect of different phosphine ligands on the regioselectivity of propylene (B89431) hydroformylation catalyzed by HCo(CO)₄.

LigandTolman Cone Angle (°)n/iso Ratio
NoneN/A~4:1
PPh₃145~8:1
P(OPh)₃128~6:1
PBu₃132~9:1

Note: These are approximate values and can vary depending on the specific reaction conditions.

Experimental Protocols

General Protocol for Improving Regioselectivity using Phosphine Ligands:

  • Catalyst Preparation: The active catalyst, HCo(CO)₄, is typically formed in situ from a precursor like Co₂(CO)₈.

  • Reaction Setup: In a high-pressure autoclave reactor, charge the cobalt precursor (e.g., Co₂(CO)₈) and the desired phosphine ligand in an appropriate solvent under an inert atmosphere.

  • Addition of Substrate: Add the alkene substrate to the reactor.

  • Pressurization: Pressurize the reactor with a mixture of carbon monoxide (CO) and hydrogen (H₂), typically in a 1:1 ratio, to the desired pressure (e.g., 50-100 bar).[8]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100-180 °C) with stirring.[8]

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) or other suitable analytical techniques to determine the conversion and n/iso ratio.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The product aldehydes can then be isolated and purified using standard laboratory procedures.

Visualizations

Hydroformylation_Catalytic_Cycle HCo_CO_4 HCo(CO)₄ HCo_CO_3 HCo(CO)₃ HCo_CO_4->HCo_CO_3 -CO HCo_CO_3->HCo_CO_4 +CO Alkene_Complex HCo(CO)₃(Alkene) HCo_CO_3->Alkene_Complex +Alkene Linear_Alkyl n-Alkyl-Co(CO)₃ Alkene_Complex->Linear_Alkyl Anti-Markovnikov Insertion Branched_Alkyl iso-Alkyl-Co(CO)₃ Alkene_Complex->Branched_Alkyl Markovnikov Insertion Linear_Acyl n-Acyl-Co(CO)₃ Linear_Alkyl->Linear_Acyl +CO Branched_Acyl iso-Acyl-Co(CO)₃ Branched_Alkyl->Branched_Acyl +CO Linear_H2_Complex n-Acyl-Co(H)₂(CO)₃ Linear_Acyl->Linear_H2_Complex +H₂ Branched_H2_Complex iso-Acyl-Co(H)₂(CO)₃ Branched_Acyl->Branched_H2_Complex +H₂ Linear_H2_Complex->HCo_CO_3 Reductive Elimination Linear_Aldehyde n-Aldehyde Linear_H2_Complex->Linear_Aldehyde Branched_H2_Complex->HCo_CO_3 Reductive Elimination Branched_Aldehyde iso-Aldehyde Branched_H2_Complex->Branched_Aldehyde

Caption: Catalytic cycle for HCo(CO)₄ hydroformylation showing parallel pathways to linear and branched aldehydes.

Troubleshooting_Workflow Start Low n/iso Ratio Observed Check_Ligand Is a phosphine ligand being used? Start->Check_Ligand Add_Ligand Add a bulky phosphine ligand (e.g., PBu₃) Check_Ligand->Add_Ligand No Check_Ligand_Properties Is the ligand sufficiently bulky? Check_Ligand->Check_Ligand_Properties Yes Optimization_Loop Re-evaluate n/iso ratio Add_Ligand->Optimization_Loop Increase_Bulk Increase ligand steric bulk (e.g., larger cone angle) Check_Ligand_Properties->Increase_Bulk No Check_Pressure Is the CO partial pressure optimized? Check_Ligand_Properties->Check_Pressure Yes Increase_Bulk->Optimization_Loop Increase_Pressure Increase CO partial pressure Check_Pressure->Increase_Pressure No Check_Temperature Is the reaction temperature too high? Check_Pressure->Check_Temperature Yes Increase_Pressure->Optimization_Loop Decrease_Temperature Decrease reaction temperature Check_Temperature->Decrease_Temperature Yes Check_Temperature->Optimization_Loop No Decrease_Temperature->Optimization_Loop

Caption: A troubleshooting workflow for improving the n/iso ratio in HCo(CO)₄ catalyzed hydroformylation.

References

Technical Support Center: Managing the Air and Temperature Sensitivity of HCo(CO)₄

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling Tetracarbonylhydridocobalt (HCo(CO)₄). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the inherent air and temperature sensitivity of this versatile organometallic compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is HCo(CO)₄ and why is it so sensitive?

A1: Tetracarbonylhydridocobalt, HCo(CO)₄, is a volatile, yellow liquid that serves as a crucial catalyst in industrial processes like hydroformylation, the conversion of alkenes to aldehydes.[1][2] Its high reactivity and catalytic activity are also the source of its instability. It is highly sensitive to both air and temperature. Exposure to air leads to rapid decomposition, while elevated temperatures, even room temperature, can cause it to break down.[2]

Q2: What are the primary decomposition products of HCo(CO)₄?

A2: HCo(CO)₄ exists in equilibrium with dicobalt octacarbonyl (Co₂(CO)₈) and hydrogen gas (H₂).[2] In the absence of a high partial pressure of carbon monoxide (CO), the equilibrium shifts towards the formation of Co₂(CO)₈ and H₂. This decomposition is a primary concern during its use and storage.

Q3: How does carbon monoxide (CO) pressure affect the stability of HCo(CO)₄?

A3: A high partial pressure of carbon monoxide is crucial for maintaining the stability of HCo(CO)₄.[3] The presence of CO shifts the decomposition equilibrium back towards HCo(CO)₄, preventing the formation of Co₂(CO)₈. Therefore, reactions involving HCo(CO)₄ are typically carried out under a CO atmosphere.

Q4: My HCo(CO)₄ solution has turned from yellow to a different color. What does this indicate?

A4: A color change in your HCo(CO)₄ solution is a visual indicator of decomposition. The formation of Co₂(CO)₈ can lead to a darker, orange-brown appearance. If the solution becomes black, it may indicate the formation of cobalt metal, a sign of more extensive decomposition.[4]

Q5: Can I store HCo(CO)₄ for later use?

A5: Due to its high volatility and thermal instability, HCo(CO)₄ is almost always generated in situ for immediate use.[5] Storing the isolated compound is not recommended as it readily decomposes, even at low temperatures.

Q6: What are some common signs of catalyst deactivation when using HCo(CO)₄ in hydroformylation?

A6: Common signs of catalyst deactivation include a decrease in the reaction rate, a change in the product selectivity (e.g., an altered linear to branched aldehyde ratio), and the formation of metallic cobalt deposits on the reactor walls.[4]

Troubleshooting Guides

Issue 1: Rapid Decomposition of HCo(CO)₄ Upon Generation
Symptom Possible Cause Troubleshooting Step
The yellow color of HCo(CO)₄ rapidly fades or darkens immediately after synthesis.Insufficient carbon monoxide (CO) partial pressure.Ensure a continuous and adequate overpressure of CO gas is maintained throughout the generation and subsequent reaction. Use a well-sealed reaction setup.
High reaction temperature.Generate HCo(CO)₄ at a low temperature (e.g., 0 °C or below) to minimize thermal decomposition.
Presence of oxidizing impurities (e.g., air leak).Thoroughly degas all solvents and reagents. Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) before introducing CO.
Issue 2: Low or No Catalytic Activity in Hydroformylation
Symptom Possible Cause Troubleshooting Step
The hydroformylation reaction does not proceed or is very sluggish.Incomplete formation of the active catalyst, HCo(CO)₄.Verify the successful generation of HCo(CO)₄, for example, by taking a small, quenched sample for IR spectroscopy to check for the characteristic carbonyl stretching frequencies.
Catalyst decomposition.Maintain an appropriate CO partial pressure and reaction temperature to ensure the stability of HCo(CO)₄ throughout the reaction.[3]
Presence of catalyst poisons in the substrate or solvent.Purify the alkene substrate and solvent to remove impurities such as sulfur or peroxides, which can poison the catalyst.[4]
Issue 3: Poor Selectivity in Hydroformylation (e.g., low linear to branched aldehyde ratio)

| Symptom | Possible Cause | Troubleshooting Step | | The reaction produces a higher than desired amount of the branched aldehyde isomer. | Reaction temperature is too high. | Lowering the reaction temperature can favor the formation of the linear aldehyde.[4] | | | Carbon monoxide partial pressure is too low. | Increasing the CO partial pressure can improve the selectivity for the linear product.[3] | | | Isomerization of the starting alkene. | Ensure the purity of the starting alkene and consider that HCo(CO)₄ itself can catalyze alkene isomerization. Adjusting reaction conditions (lower temperature, higher CO pressure) can help minimize this side reaction.[3] |

Quantitative Data on HCo(CO)₄ Stability

ParameterEffect on HCo(CO)₄ StabilityEffect on Decomposition Rate to Co₂(CO)₈ and H₂
Temperature Decreases with increasing temperatureIncreases with increasing temperature
CO Partial Pressure Increases with increasing CO pressureDecreases with increasing CO pressure

Experimental Protocols

Protocol 1: In Situ Generation of HCo(CO)₄ from Co₂(CO)₈

Objective: To generate a solution of HCo(CO)₄ for immediate use in a subsequent reaction (e.g., hydroformylation).

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous, deoxygenated solvent (e.g., toluene (B28343), hexane)

  • Hydrogen gas (H₂)

  • Carbon monoxide gas (CO)

  • Schlenk flask or a high-pressure reactor

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation of the Reaction Vessel: In a glovebox or under a positive pressure of inert gas (N₂ or Ar), add the desired amount of Co₂(CO)₈ to a dry Schlenk flask or high-pressure reactor containing a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent to the reaction vessel via cannula transfer or syringe.

  • Inert Atmosphere: Seal the reaction vessel and connect it to a Schlenk line. Evacuate and backfill the vessel with inert gas three times to ensure an oxygen-free environment.

  • Hydrogenation: Introduce hydrogen gas (H₂) into the reaction vessel. The pressure will depend on the scale and desired reaction rate, but typically ranges from 1 to 10 atm.

  • Reaction: Stir the mixture at room temperature. The formation of HCo(CO)₄ is indicated by a color change from the orange-brown of Co₂(CO)₈ to the characteristic yellow of HCo(CO)₄. This process can take several hours.

  • CO Purge: Once the formation is complete (as judged by the color change), carefully vent the excess H₂ and purge the system with carbon monoxide (CO) to stabilize the generated HCo(CO)₄.

  • Immediate Use: The resulting yellow solution of HCo(CO)₄ is now ready for immediate use in the subsequent reaction. It is crucial to maintain a positive pressure of CO over the solution.

Protocol 2: Quenching of Reactions Containing HCo(CO)₄

Objective: To safely neutralize any unreacted HCo(CO)₄ and other reactive cobalt carbonyl species at the end of a reaction.

Materials:

  • Reaction mixture containing HCo(CO)₄

  • Anhydrous, deoxygenated solvent (e.g., toluene) for dilution

  • Oxidizing agent (e.g., a solution of iodine in toluene or a dilute solution of sodium hypochlorite (B82951) (bleach))

  • Inert gas supply (N₂ or Ar)

  • Schlenk flask or other suitable reaction vessel

  • Ventilation (fume hood)

Procedure:

  • Cooling: At the end of the reaction, cool the reaction vessel to 0 °C in an ice bath. This will reduce the volatility of HCo(CO)₄ and slow down any unreacted processes.

  • Inert Atmosphere: Ensure the reaction vessel is maintained under a positive pressure of inert gas (N₂ or Ar) in a well-ventilated fume hood.

  • Dilution: If the reaction mixture is concentrated, dilute it with an anhydrous, deoxygenated solvent to better control the quenching process.

  • Slow Addition of Quenching Agent: Slowly and carefully add the oxidizing quenching solution (e.g., iodine in toluene) dropwise to the stirred reaction mixture. The quenching of metal carbonyls can release carbon monoxide gas, so slow and controlled addition is essential.

  • Monitoring the Quench: Continue adding the quenching agent until the characteristic yellow color of HCo(CO)₄ disappears and the evolution of gas ceases. The solution will likely change color as the cobalt is oxidized.

  • Warming and Stirring: Once the initial vigorous reaction has subsided, allow the mixture to slowly warm to room temperature and continue stirring for at least one hour to ensure complete quenching.

  • Aqueous Workup: After the quenching is complete, the reaction mixture can be worked up using standard aqueous extraction procedures to remove the cobalt salts.

  • Waste Disposal: Dispose of the cobalt-containing waste in accordance with institutional and local regulations for heavy metal waste.

Visualizations

Decomposition_Pathway Decomposition Pathway of HCo(CO)₄ HCoCO4 HCo(CO)₄ (Tetracarbonylhydridocobalt) Co2CO8 Co₂(CO)₈ (Dicobalt Octacarbonyl) HCoCO4->Co2CO8 Decomposition H2 H₂ (Hydrogen Gas) HCoCO4->H2 Decomposition Co2CO8->HCoCO4 Formation H2->HCoCO4 Formation High_CO High CO Pressure High_CO->HCoCO4 High_CO->Co2CO8 High_CO->H2 Low_CO Low CO Pressure / Heat Low_CO->HCoCO4 Low_CO->Co2CO8 Low_CO->H2

Caption: Decomposition equilibrium of HCo(CO)₄.

Experimental_Workflow Experimental Workflow for Using HCo(CO)₄ cluster_prep Preparation cluster_generation In Situ Generation cluster_reaction Reaction cluster_workup Workup Prep_Vessel Prepare Dry Reaction Vessel Add_Co2CO8 Add Co₂(CO)₈ Prep_Vessel->Add_Co2CO8 Add_Solvent Add Anhydrous, Deoxygenated Solvent Add_Co2CO8->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (N₂/Ar) Add_Solvent->Inert_Atmosphere Hydrogenate Introduce H₂ Gas Inert_Atmosphere->Hydrogenate Stir Stir at Room Temp. (Color Change) Hydrogenate->Stir Purge_CO Purge with CO Stir->Purge_CO Add_Substrate Add Substrate (e.g., alkene) Purge_CO->Add_Substrate Run_Reaction Run Reaction under CO Atmosphere Add_Substrate->Run_Reaction Cool Cool to 0 °C Run_Reaction->Cool Quench Quench with Oxidizing Agent Cool->Quench Aqueous_Workup Aqueous Extraction Quench->Aqueous_Workup Dispose Dispose of Waste Aqueous_Workup->Dispose

Caption: General experimental workflow for HCo(CO)₄.

References

challenges in handling the toxicity of cobalt tetracarbonyl hydride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cobalt Tetracarbonyl Hydride

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with this compound (HCo(CO)₄). This resource provides essential information for the safe handling and troubleshooting of this highly toxic and reactive organometallic compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause(s) Recommended Action(s)
Pale yellow solution of HCo(CO)₄ turns colorless or develops an orange precipitate. Decomposition of HCo(CO)₄ to dicobalt octacarbonyl (Co₂(CO)₈) and hydrogen gas.[1][2] This can be caused by: Insufficient carbon monoxide (CO) partial pressure.[3] Elevated temperature.[1] Exposure to air.[1]Immediately re-pressurize the reaction vessel with CO gas to the recommended pressure for your reaction. If the decomposition is significant (indicated by a large amount of orange precipitate), it is best to quench the reaction mixture and prepare a fresh solution of HCo(CO)₄. For future experiments, ensure a constant and sufficient CO atmosphere is maintained.
Reaction progress is slow or stalled. Catalyst (HCo(CO)₄) has decomposed. Inhibitors are present in the reagents or solvent. The reaction temperature is too low.Verify the integrity of your HCo(CO)₄ solution. A slight yellow color is indicative of the active catalyst. If the solution is colorless or contains an orange precipitate, the catalyst has likely decomposed and needs to be regenerated or freshly prepared.[2] Purify all reagents and solvents to remove any potential inhibitors. Ensure your reaction is running at the optimal temperature as specified in your protocol.
A pungent, unpleasant odor is detected. A leak in the experimental setup is releasing HCo(CO)₄ vapor.[1][2]This is an emergency situation due to the high toxicity of HCo(CO)₄. Immediately evacuate the area and notify your institution's environmental health and safety (EHS) department. Do not attempt to locate the source of the leak without proper personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA).[4]
Difficulty in generating HCo(CO)₄ in situ. Incomplete reaction of the starting material (Co₂(CO)₈).[1] Poor quality of reagents (e.g., wet solvent, old hydrogen source). Leak in the reaction setup preventing sufficient pressure.Ensure the Co₂(CO)₈ is of high purity. Use freshly dried and deoxygenated solvents. Check all connections in your reaction setup for leaks to ensure it can hold the required pressure of H₂ and CO.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it so hazardous?

This compound (HCo(CO)₄) is a volatile, pale yellow liquid with an extremely unpleasant odor.[1][2] It is highly toxic and can cause severe respiratory irritation, pulmonary edema, and other systemic effects upon inhalation.[5] Its high vapor pressure and instability in air contribute to the risk of exposure.[1][6] It is also flammable and can decompose rapidly, releasing carbon monoxide and hydrogen gas.[1]

2. How should I store this compound?

Due to its high instability, HCo(CO)₄ is almost always generated in situ for immediate use and is not isolated or stored.[1][2] If you are working with a precursor like dicobalt octacarbonyl (Co₂(CO)₈), it should be stored in a tightly sealed container under an inert atmosphere in a cool, dark, and well-ventilated area.[7]

3. What are the signs of HCo(CO)₄ decomposition?

The primary sign of decomposition is a color change from pale yellow to colorless, often accompanied by the formation of an orange-red precipitate of dicobalt octacarbonyl (Co₂(CO)₈).[2] The release of hydrogen gas will also occur.[1]

4. What personal protective equipment (PPE) is required when working with HCo(CO)₄?

A comprehensive PPE ensemble is mandatory and should include:

  • Respiratory Protection: A full-face respirator with cartridges appropriate for organic vapors and metal carbonyls is the minimum requirement.[8][9] For emergencies or situations with a high risk of exposure, a self-contained breathing apparatus (SCBA) is necessary.[4]

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential.[10][11]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, and consider double-gloving.[10]

  • Body Protection: A flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes are required.[10]

5. How do I safely dispose of waste containing HCo(CO)₄?

All waste containing HCo(CO)₄, including residual amounts in glassware, must be quenched before disposal. A detailed quenching protocol is provided in the "Experimental Protocols" section of this guide. Never dispose of active HCo(CO)₄ directly into a waste container.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Chemical Formula HCo(CO)₄[1][2]
Molar Mass 171.98 g/mol [2]
Appearance Pale yellow, volatile liquid[1][2]
Odor Pungent, offensive[1][2]
Melting Point -26 °C[1]
Boiling Point 47 °C (decomposes)[2]
Vapor Pressure >1 atm at 20 °C[2]
Solubility in Water 0.05% at 20 °C[2]
pKa (in acetonitrile) 8.3[3]
NIOSH Recommended Exposure Limit (REL) (as Co) 0.1 mg/m³ (Time-Weighted Average)[2][12]
LC50 (rat, inhalation) 46.2 mg/m³ for 2 hours[6]

Experimental Protocols

1. In Situ Generation of this compound

This protocol describes the common laboratory-scale synthesis of HCo(CO)₄ from dicobalt octacarbonyl.

  • Materials:

    • Dicobalt octacarbonyl (Co₂(CO)₈)

    • Anhydrous, deoxygenated solvent (e.g., toluene (B28343), hexane)

    • High-pressure reaction vessel (e.g., autoclave)

    • Hydrogen (H₂) gas source

    • Carbon monoxide (CO) gas source

    • Schlenk line or glovebox for inert atmosphere handling

  • Procedure:

    • In a glovebox or under a positive pressure of inert gas, charge the high-pressure reaction vessel with the desired amount of Co₂(CO)₈ and the anhydrous, deoxygenated solvent.

    • Seal the reaction vessel and connect it to a manifold with H₂ and CO gas lines.

    • Purge the vessel several times with CO gas to remove any residual air.

    • Pressurize the vessel with H₂ gas to the desired pressure (typically several atmospheres).

    • Pressurize the vessel with CO gas to the desired partial pressure. Maintaining a CO atmosphere is crucial to stabilize the HCo(CO)₄ product.[1][3]

    • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the color change from the orange-red of Co₂(CO)₈ to the pale yellow of HCo(CO)₄.

    • Once the reaction is complete, cool the vessel to room temperature before use. The HCo(CO)₄ solution should be used immediately.

2. Safe Quenching and Disposal of this compound

This protocol outlines the procedure for safely neutralizing HCo(CO)₄ waste.

  • Materials:

  • Procedure for Residual Amounts (e.g., in glassware):

    • Under a fume hood, rinse the glassware with a small amount of an inert solvent like toluene to dissolve the residual HCo(CO)₄.

    • Transfer the rinse to a flask containing an excess of isopropanol.

    • Stir the mixture at room temperature for at least 30 minutes to ensure complete quenching.

    • The quenched solution can then be disposed of as hazardous waste according to your institution's guidelines.

  • Procedure for Larger Quantities:

    • In a well-ventilated fume hood, place the HCo(CO)₄ solution in a flask equipped with a stir bar and a gas outlet bubbler.

    • Cool the flask in an ice bath.

    • Slowly and dropwise, add isopropanol to the cooled, stirring solution.[13] Be prepared for gas evolution (CO and H₂).

    • After the initial vigorous reaction subsides, continue adding isopropanol until gas evolution ceases.

    • Slowly add methanol to ensure complete quenching of any remaining reactive species.[13]

    • Finally, slowly add water to the mixture.[13]

    • Allow the solution to warm to room temperature and stir for several hours to ensure the reaction is complete.

    • The resulting solution, containing cobalt salts, can be disposed of as hazardous waste.

3. Emergency Response for Spills

  • Small Spill (a few milliliters in a fume hood):

    • Notify others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material into a container for quenching.

    • Quench the absorbed material using the quenching protocol for larger quantities.

    • Decontaminate the fume hood surface with a suitable solvent.

  • Large Spill (outside of a fume hood) or any spill with vapor release:

    • EVACUATE THE AREA IMMEDIATELY.

    • Activate the nearest fire alarm to alert emergency responders.

    • Call your institution's emergency number and report a spill of a highly toxic and volatile chemical.

    • Do not re-enter the area. Only trained emergency responders with SCBA should handle the cleanup.[4]

Visualizations

in_situ_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_product Product Co2CO8 Co₂(CO)₈ in Anhydrous Solvent Autoclave High-Pressure Vessel Co2CO8->Autoclave Charge HCoCO4 HCo(CO)₄ Solution (Pale Yellow) Autoclave->HCoCO4 Heat & Stir H2 H₂ Gas H2->Autoclave Pressurize CO CO Gas CO->Autoclave Pressurize & Purge

Caption: Workflow for the in situ synthesis of this compound.

handling_workflow start Start Experiment ppe Don Appropriate PPE start->ppe fume_hood Work in a Certified Fume Hood ppe->fume_hood in_situ Generate HCo(CO)₄ in situ fume_hood->in_situ reaction Perform Reaction in_situ->reaction monitoring Monitor for Leaks and Decomposition reaction->monitoring quench Quench Reaction and Waste monitoring->quench disposal Dispose of Quenched Waste Properly quench->disposal end End Experiment disposal->end

Caption: Standard laboratory workflow for handling this compound.

emergency_spill action_node action_node spill Spill Occurs size Spill Size? spill->size location In Fume Hood? size->location Small evacuate EVACUATE AREA! Activate Alarm Call Emergency Services size->evacuate Large vapor Vapor Detected? location->vapor Yes location->evacuate No vapor->evacuate Yes contain Contain Spill with Absorbent Material vapor->contain No quench Quench Absorbed Material contain->quench decontaminate Decontaminate Surface quench->decontaminate

Caption: Decision tree for emergency response to a this compound spill.

References

optimizing reaction conditions for cobalt-catalyzed carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cobalt-catalyzed carbonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during cobalt-catalyzed carbonylation reactions in a question-and-answer format.

Question: My reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in a cobalt-catalyzed carbonylation reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

1. Catalyst Activity:

  • Catalyst Precursor Activation: Ensure your cobalt precursor is properly activated to the catalytically active species. For instance, dicobalt octacarbonyl (Co₂(CO)₈) is a common precursor that forms the active hydridocobalt tetracarbonyl (HCo(CO)₄) under reaction conditions. Inadequate formation of the active catalyst will lead to poor reactivity.

  • Catalyst Decomposition/Deactivation: Cobalt carbonyls can be sensitive to air and temperature. Catalyst deactivation can occur through oxidation or thermal decomposition.[1] It is crucial to handle catalysts under an inert atmosphere (e.g., nitrogen or argon) and adhere to the recommended temperature profile for your specific reaction. The formation of inactive cobalt species can sometimes be observed as a color change in the reaction mixture.[2]

  • Ligand Effects: If your system uses ligands, their quality, concentration, and binding to the cobalt center are critical. Impurities in the ligand or incorrect ligand-to-metal ratios can inhibit catalysis.

2. Reagent and Solvent Quality:

  • Solvent Purity: Solvents must be anhydrous and free of impurities that can poison the catalyst. For example, peroxides in ethers can oxidize the cobalt catalyst. Always use freshly distilled or high-purity anhydrous solvents.

  • Substrate Purity: Impurities in your substrate can act as inhibitors. Purify the substrate if its quality is questionable.

  • Carbon Monoxide (CO) Gas Quality: Ensure the CO gas is of high purity. Contaminants like oxygen can deactivate the catalyst.

3. Reaction Conditions:

  • CO Pressure: Carbonylation reactions are often highly dependent on CO pressure. Low pressure can lead to slow reaction rates or catalyst decomposition. Consult the literature for the optimal pressure range for your specific transformation. Higher CO partial pressure can favor the formation of active cobalt carbonyl species.[3]

  • Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may result in slow kinetics, while excessively high temperatures can lead to catalyst decomposition and side reactions.[4]

  • Mixing: Inadequate stirring can lead to poor mass transfer of CO gas into the liquid phase, resulting in low reaction rates. Ensure vigorous and efficient stirring throughout the reaction.

The following flowchart outlines a logical workflow for troubleshooting low conversion issues.

low_conversion_troubleshooting start Low/No Conversion check_catalyst 1. Check Catalyst Integrity start->check_catalyst check_reagents 2. Verify Reagent/Solvent Quality check_conditions 3. Review Reaction Conditions catalyst_active Is catalyst precursor properly activated? check_catalyst->catalyst_active solvent_dry Is solvent anhydrous and pure? check_reagents->solvent_dry pressure_ok Is CO pressure optimal? check_conditions->pressure_ok solution Reaction Optimized catalyst_handling Was catalyst handled under inert atmosphere? catalyst_active->catalyst_handling Yes fix_activation Action: Review activation procedure. catalyst_active->fix_activation No ligand_issue If applicable, is ligand pure and at correct ratio? catalyst_handling->ligand_issue Yes fix_handling Action: Improve inert handling techniques. catalyst_handling->fix_handling No ligand_issue->check_reagents Yes fix_ligand Action: Purify ligand, check stoichiometry. ligand_issue->fix_ligand No fix_activation->check_reagents fix_handling->check_reagents fix_ligand->check_reagents substrate_pure Is substrate pure? solvent_dry->substrate_pure Yes fix_solvent Action: Use freshly distilled/high-purity solvent. solvent_dry->fix_solvent No co_quality Is CO gas of high purity? substrate_pure->co_quality Yes fix_substrate Action: Purify substrate. substrate_pure->fix_substrate No co_quality->check_conditions Yes fix_co Action: Use higher grade CO. co_quality->fix_co No fix_solvent->check_conditions fix_substrate->check_conditions fix_co->check_conditions temp_ok Is temperature optimal? pressure_ok->temp_ok Yes fix_pressure Action: Adjust CO pressure. pressure_ok->fix_pressure No mixing_ok Is stirring efficient? temp_ok->mixing_ok Yes fix_temp Action: Optimize temperature. temp_ok->fix_temp No mixing_ok->solution Yes fix_mixing Action: Increase stirring rate. mixing_ok->fix_mixing No fix_pressure->solution fix_temp->solution fix_mixing->solution

Caption: Troubleshooting workflow for low reaction conversion.

Question: My reaction is producing significant byproducts. How can I improve the selectivity?

Answer:

Poor selectivity can be due to side reactions of the substrate, product, or catalyst. Optimizing reaction conditions and additives can often mitigate these issues.

  • Temperature and Pressure: These parameters can have a profound effect on selectivity. A lower temperature may favor the desired kinetic product over a thermodynamic byproduct. Similarly, adjusting the CO pressure can influence the relative rates of competing reaction pathways.

  • Additives and Co-catalysts: The addition of specific reagents can enhance selectivity. For example, in some C-H bond carbonylations, additives like sodium benzoate (B1203000) have been shown to be crucial for high product formation.[5] In other cases, co-catalysts such as Mn(OAc)₃ are required.[6][7]

  • Ligand Modification: For catalyst systems employing ligands, tuning the steric and electronic properties of the ligand can significantly improve selectivity by modifying the coordination environment around the cobalt center.

  • Substrate Concentration: High substrate concentrations can sometimes lead to dimerization or polymerization side reactions. A systematic study of the effect of substrate concentration may be beneficial.

Question: I am observing catalyst precipitation or decomposition during the reaction. What should I do?

Answer:

Catalyst precipitation or decomposition indicates instability under the reaction conditions.

  • Solvent Choice: The solubility and stability of the cobalt catalyst are highly dependent on the solvent. If precipitation is observed, consider a solvent that better solubilizes the catalyst species. For instance, trifluoroethanol has been used successfully in certain cobalt-catalyzed carbonylations at room temperature.[6][7]

  • Temperature Control: As mentioned, high temperatures can lead to catalyst decomposition. Ensure accurate temperature monitoring and control. Running the reaction at the lowest effective temperature can improve catalyst stability.

  • CO Pressure: Maintaining a sufficient CO pressure is often critical for stabilizing the cobalt carbonyl species in the catalytic cycle. A drop in pressure could lead to decomposition.

  • Catalyst Support: For heterogeneous cobalt catalysts, the choice of support material can significantly impact catalyst stability and recovery.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common cobalt precursors for carbonylation reactions, and how do I handle them?

A1: The most common precursor is dicobalt octacarbonyl (Co₂(CO)₈). It is an air-sensitive solid that should be handled under an inert atmosphere (e.g., in a glovebox). It serves as a source for the active catalytic species, often HCo(CO)₄, which is formed in situ. Other precursors include various cobalt(II) salts like CoCl₂, Co(OAc)₂, or cobalt complexes with specific ligands, which may require an activation step.

Q2: How do I choose the optimal solvent for my reaction?

A2: The ideal solvent should dissolve the substrate and the catalyst, be inert to the reaction conditions, and have an appropriate boiling point for the desired reaction temperature. Common solvents include ethers (e.g., THF, dioxane), aromatic hydrocarbons (e.g., toluene, xylene), and polar aprotic solvents. For some modern protocols, more specialized solvents like trifluoroethanol are used to enable reactions at lower temperatures.[6][7] Always use anhydrous, high-purity solvents.

Q3: What is the typical range for CO pressure and temperature?

A3: This is highly dependent on the specific reaction. Historically, many cobalt-catalyzed carbonylations required harsh conditions, such as high pressures (100-200 atm) and temperatures (~200 °C).[6][7] However, modern methods have been developed that operate under much milder conditions, sometimes even at atmospheric pressure (1 atm) of CO and room temperature, often through the use of specific directing groups or co-catalysts.[5][6][7] Some protocols for olefin carbonylation operate at around 40 bar and 120 °C.[8] It is crucial to consult literature relevant to your specific substrate and transformation.

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored by taking aliquots from the reaction mixture at regular intervals (if the reactor setup allows) and analyzing them by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. In situ spectroscopic techniques like Infrared (IR) spectroscopy can also be very powerful for monitoring the concentration of cobalt carbonyl species and the formation of the product in real-time.

Data on Reaction Parameters

The following tables summarize typical ranges for key reaction parameters in cobalt-catalyzed carbonylation. These are intended as a general guide; optimal conditions will be specific to the substrate and desired product.

Table 1: General Reaction Conditions for Cobalt-Catalyzed Carbonylation

ParameterTypical RangeRemarks
Temperature Room Temp. to 200 °CLower temperatures may require more active catalysts or additives.[4][6][7]
CO Pressure 1 to 200 atmHigher pressures can increase reaction rates and catalyst stability.[3][6]
Catalyst Loading 1 to 10 mol%Lower loadings are desirable but may require more optimized conditions.
Solvent Toluene, THF, Dioxane, TFEMust be anhydrous and deoxygenated.
Reaction Time 1 to 48 hoursHighly dependent on substrate, temperature, and catalyst activity.

Table 2: Influence of Parameters on Reaction Outcome

ParameterEffect on ConversionEffect on Selectivity
Increasing Temperature Generally increases rate, but can cause catalyst decomposition above optimum.[4]May decrease selectivity by promoting side reactions.
Increasing CO Pressure Often increases rate and can improve catalyst stability.[3]Can influence regioselectivity in some reactions.
Ligand Addition Can significantly increase rate and allow for milder conditions.Can be the primary determinant of chemo-, regio-, and enantioselectivity.
Additive/Co-catalyst Can be essential for catalyst turnover and achieving high yields.[5]Can suppress byproduct formation.

Experimental Protocols

General Protocol for a Screening Reaction for Cobalt-Catalyzed C-H Bond Carbonylation

This protocol provides a general starting point for the optimization of a directed C-H bond carbonylation reaction.

Warning: This reaction should be performed in a well-ventilated fume hood. Handling of dicobalt octacarbonyl and carbon monoxide requires appropriate safety precautions.

Materials:

  • Substrate (e.g., anilide with directing group): 0.5 mmol

  • Dicobalt octacarbonyl (Co₂(CO)₈): 0.025 mmol, 5 mol %

  • Co-catalyst/Additive (if required, e.g., Mn(OAc)₃): 1.0 mmol, 2.0 equiv

  • Anhydrous, degassed solvent (e.g., trifluoroethanol): 2.0 mL

  • Carbon monoxide (CO) gas, high purity

  • Schlenk flask or a pressure-rated vial with a magnetic stir bar

Procedure:

  • To a Schlenk flask or pressure vial under an inert atmosphere (N₂ or Ar), add the substrate (0.5 mmol), the co-catalyst/additive (if any), and the magnetic stir bar.

  • In a separate vial, under an inert atmosphere, weigh the dicobalt octacarbonyl (0.025 mmol) and dissolve it in a small amount of the reaction solvent.

  • Seal the Schlenk flask/vial containing the substrate. Evacuate and backfill with the inert gas three times.

  • Add the anhydrous, degassed solvent (to a final volume of 2.0 mL) to the substrate mixture via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Evacuate the flask/vial and backfill with carbon monoxide gas (1 atm, from a balloon) three times. Leave the final cycle under a CO atmosphere. For reactions requiring higher pressures, the mixture should be prepared in a suitable pressure reactor, which is then purged and pressurized with CO.

  • Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 25-120 °C) and stir vigorously.

  • Monitor the reaction by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully vent the excess CO in a fume hood.

  • Quench the reaction (e.g., with a saturated solution of NaHCO₃), extract the product with an appropriate organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following diagram illustrates the general experimental workflow.

experimental_workflow prep 1. Prepare Reactants (Substrate, Additives) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) prep->inert add_solv_cat 3. Add Solvent & Catalyst Solution inert->add_solv_cat co_purge 4. Purge with CO (Evacuate/Backfill with CO) add_solv_cat->co_purge react 5. Heat & Stir (Monitor Progress) co_purge->react workup 6. Quench & Workup (Extraction) react->workup purify 7. Purify Product (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cobalt-catalyzed carbonylation.

References

Technical Support Center: Hydroformylation Catalyst Stability

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst instability in hydroformylation processes. The information is tailored for researchers, scientists, and professionals in drug development to diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of catalyst deactivation in my hydroformylation reaction?

A1: Key indicators of catalyst deactivation include a noticeable decrease in the reaction rate, a drop in conversion, or a loss of selectivity (e.g., a change in the linear-to-branched aldehyde ratio).[1] You may also observe the formation of inactive rhodium species, such as dimers or clusters, or degradation of the ligands.[2][3]

Q2: What are the most common causes of catalyst instability?

A2: Catalyst instability and deactivation can stem from several factors:

  • Ligand Degradation: Organophosphorus ligands, crucial for selectivity and activity, can decompose via oxidation or hydrolysis, often initiated by impurities like peroxides in the olefin feed.[4]

  • Formation of Inactive Metal Species: The active mononuclear catalyst can aggregate to form inactive rhodium clusters or dimers, particularly under CO-lean conditions.[2][3][5]

  • Feedstock Impurities: Contaminants in the olefin or syngas feeds, such as sulfur compounds (H₂S, COS), organic chlorides, dienes, or oxygen, can act as catalyst poisons.[6][7]

  • Reaction Conditions: High temperatures can accelerate ligand degradation and favor side reactions, while incorrect syngas (CO/H₂) pressure can affect catalyst stability and performance.[2][6]

  • Byproduct Inhibition: Reaction byproducts, such as high-boiling aldehyde condensation products, can complex with the catalyst and reduce its activity.[2][8]

Q3: How does the choice of ligand affect catalyst stability and selectivity?

A3: The ligand is critical. Bulky phosphine (B1218219) or phosphite (B83602) ligands, especially those with large bite angles, tend to favor the formation of the desired linear aldehyde by creating steric hindrance around the metal center.[2][9] An excess of phosphine ligand can also help stabilize the active mononuclear rhodium complexes and prevent deactivation through clustering.[7] However, these ligands can degrade; for example, triphenylphosphine (B44618) can undergo hydrogenolysis to release benzene.[10]

Q4: Can the catalyst be regenerated? If so, how?

A4: In some cases, partial reactivation is possible. If deactivation is due to the formation of inactive rhodium clusters, adjusting reaction conditions (e.g., increasing CO concentration) can sometimes break them up.[2][3] For certain industrial processes, a treatment protocol involving adjusting the aldehyde concentration and bubbling an oxygen-containing gas through the solution at a controlled temperature can be employed to regenerate a portion of the catalyst.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Decreased Reaction Rate and Conversion

You observe that the consumption of reactants has slowed significantly compared to previous runs under the same conditions.

This workflow helps diagnose the root cause of decreased catalyst activity.

G cluster_0 Troubleshooting: Decreased Reaction Rate A Start: Low Conversion Rate Observed B Check Reactant Purity (Olefin, Syngas) A->B C Impurities Detected? (e.g., O₂, Peroxides, Sulfur) B->C D Purify Feedstocks (e.g., use deoxygenated solvents, pass gas through purifier) C->D Yes I Review Reaction Parameters (Temp, Pressure, Stirring) C->I No K End: Problem Resolved D->K E Analyze Catalyst Structure (e.g., via ³¹P NMR or IR Spectroscopy) F Ligand Degradation or Cluster Formation? E->F G Optimize Ligand/Metal Ratio (Increase excess ligand) F->G Yes H Adjust Reaction Conditions (Lower Temp, Adjust CO/H₂ Ratio) F->H No G->K H->K J Parameters Optimal? I->J J->E Yes J->H No

Caption: Workflow for diagnosing and resolving decreased catalyst activity.

  • Catalyst Poisoning : Impurities in the feedstock or syngas are a common cause of deactivation.[6]

    • Solution : Ensure all reagents and solvents are of high purity and are thoroughly degassed to remove oxygen.[2] Use gas purifiers for the syngas feed.

  • Formation of Inactive Rhodium Clusters : The active monomeric rhodium species can aggregate into inactive clusters.[3][6] This is often exacerbated by low carbon monoxide (CO) concentrations.[2]

    • Solution : Adjusting the CO partial pressure can help minimize the formation of these dormant species.[2] In some cases, conditions with less phosphine ligand can lead to more clusters, so optimizing the ligand-to-metal ratio is crucial.[5]

  • Incorrect Temperature : The reaction may be running at a temperature that is too high, leading to accelerated catalyst degradation.[6]

    • Solution : Gradually decrease the reaction temperature while monitoring the rate. While lower temperatures may slow the desired reaction, they can significantly extend catalyst life.[2]

Problem 2: Poor or Changed Regioselectivity (n/iso Ratio)

The ratio of linear (n) to branched (iso) aldehyde product has shifted unfavorably.

This diagram illustrates how an active catalyst can degrade, leading to a loss of selectivity.

G cluster_1 Catalyst Deactivation Pathways Active Active Mononuclear Catalyst [RhH(CO)(PR₃)₂] (High n/iso Ratio) Oxidation Oxidative Degradation (e.g., by Peroxides) Active->Oxidation Impurities Clustering Aggregation Active->Clustering Low CO Pressure LigandLoss Ligand Dissociation Active->LigandLoss High Temp. DegradedLigand Oxidized Ligand Complex (e.g., Phosphine Oxide) Oxidation->DegradedLigand Clusters Inactive Rh-Carbonyl Clusters [Rhₓ(CO)y] Clustering->Clusters LowCoord Low-Coordinate Species [RhH(CO)(PR₃)] LigandLoss->LowCoord Result Loss of Regioselectivity (Lower n/iso Ratio) & Side Reactions (Isomerization) DegradedLigand->Result Clusters->Result LowCoord->Result

Caption: Pathways for catalyst degradation leading to poor regioselectivity.

  • Ligand Degradation : The steric and electronic properties of the ligand are primary drivers of regioselectivity. Degradation, often through oxidation, alters these properties.[1][11]

    • Solution : Use ³¹P NMR to check for ligand integrity (see Protocol 1). If degradation is confirmed, purify the olefin feed to remove peroxides. Consider using more robust ligands if the problem persists.

  • Incorrect CO Partial Pressure : Higher CO partial pressures generally favor the formation of the linear aldehyde.[4]

    • Solution : Increase the partial pressure of CO within the reactor. Be aware that extremely high pressures can sometimes suppress isomerization needed for certain substrates.[4]

  • Change in Ligand-to-Metal Ratio : An insufficient excess of ligand can lead to the formation of less selective catalyst species.

    • Solution : Increase the ligand-to-metal ratio. An excess of ligand helps maintain the desired coordination sphere around the rhodium center.[2]

The following table summarizes the quantitative effects of key reaction parameters on the n/iso ratio for the hydroformylation of 1-hexene.

ParameterCondition An/iso Ratio (A)Condition Bn/iso Ratio (B)Source
Temperature 90 °C10:1120 °C6:1[6]
CO Pressure 5 bar8:120 bar16:1[2][4]
Ligand PPh₃10:1BISBI (large bite angle)>30:1[2]
Catalyst Rhodium-based10:1Cobalt-based~4:1[12]

Note: Values are representative and can vary based on the specific substrate, solvent, and other reaction conditions.

Detailed Experimental Protocols

Protocol 1: Monitoring Ligand Degradation via ³¹P NMR Spectroscopy

This protocol allows for the qualitative and quantitative assessment of phosphorus-based ligand integrity during the reaction.

Objective : To detect and quantify the degradation of phosphine or phosphite ligands.

Methodology :

  • Sample Preparation :

    • Under a strictly inert atmosphere (in a glovebox), carefully withdraw an aliquot (approx. 0.5 mL) of the reaction mixture.

    • Transfer the aliquot to a Schlenk flask.

    • If the catalyst concentration is low, remove the volatile components (solvent, unreacted olefin) under high vacuum to concentrate the sample.

    • Dissolve the resulting residue in a suitable deuterated solvent (e.g., C₆D₆ or toluene-d₈) for NMR analysis.[4]

  • NMR Acquisition :

    • Transfer the sample to an NMR tube under an inert atmosphere.

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Ensure a sufficient number of scans are averaged to achieve a good signal-to-noise ratio, which is critical for detecting degradation products at low concentrations.[4]

  • Data Analysis :

    • Identify the chemical shift of the parent ligand. This should be known from a reference spectrum of the fresh catalyst solution.

    • Look for new peaks in the spectrum. Phosphine oxides, common degradation products, typically appear at a different chemical shift.

    • Compare the spectrum of the reaction sample to that of the fresh catalyst. The integration of new peaks relative to the parent ligand peak provides a quantitative measure of the extent of degradation.[4]

Protocol 2: Catalyst Stability Test Under Reaction Conditions

This protocol assesses the reusability and stability of a catalyst over multiple cycles.

Objective : To determine the operational stability and potential for deactivation of a hydroformylation catalyst.

Methodology :

  • Initial Reaction :

    • In a glovebox, charge a high-pressure autoclave with the catalyst (e.g., 15 mg), solvent (e.g., 10 mL degassed toluene), substrate (e.g., 525 µL 1-hexene), and an internal standard (e.g., 330 µL n-dodecane).[13]

    • Seal the autoclave, remove it from the glovebox, and purge it 3-5 times with syngas (CO/H₂, 1:1).[13]

    • Pressurize the reactor to the desired pressure (e.g., 3 MPa) and heat to the reaction temperature (e.g., 100 °C).

    • Run the reaction for a set time (e.g., 4 hours) with vigorous stirring.

  • Catalyst Recovery :

    • After the reaction, cool the autoclave to room temperature and carefully vent the pressure.

    • Return the autoclave to the glovebox.

    • Take an aliquot of the liquid phase for analysis (e.g., by GC) to determine conversion and selectivity for the first cycle.

    • If using a heterogeneous catalyst, separate it from the reaction mixture by centrifugation.[13] For homogeneous catalysts, this step is omitted unless a separation technique like solvent precipitation is employed.

    • Wash the recovered heterogeneous catalyst with degassed solvent (e.g., toluene) three times to remove residual products.[13]

  • Catalyst Reuse :

    • Add the recovered catalyst back to the clean autoclave along with a fresh charge of substrate, internal standard, and solvent.[13]

    • Repeat the reaction (Step 1) under identical conditions.

  • Analysis :

    • Repeat the cycle 3-5 times, analyzing the product mixture after each run.

    • Plot the conversion and selectivity (n/iso ratio) as a function of the cycle number. A significant drop in either metric indicates catalyst instability under the tested conditions.

References

troubleshooting low yields in reactions involving HCo(CO)₄

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving hydridocobalt tetracarbonyl (HCo(CO)₄). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on resolving low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is HCo(CO)₄, and why is it challenging to work with?

Hydridocobalt tetracarbonyl, HCo(CO)₄, is a volatile, yellow organometallic liquid.[1][2] It is a highly effective catalyst, particularly for hydroformylation (the "oxo process"), an industrial method for producing aldehydes from alkenes.[3][4] However, its utility is matched by its operational challenges. HCo(CO)₄ is thermally unstable and highly sensitive to the partial pressure of carbon monoxide (CO).[1][5] It readily decomposes to dicobalt octacarbonyl (Co₂(CO)₈) and hydrogen gas, especially in the absence of a high CO partial pressure, leading to loss of catalytic activity and low yields.[1][2][5]

Q2: My reaction yield is low. What are the most common causes related to the catalyst itself?

Low yields are frequently traced back to the integrity and concentration of the active catalyst, HCo(CO)₄. The most common causes are:

  • Catalyst Decomposition: Due to its instability, HCo(CO)₄ can easily decompose if not handled under the proper conditions. This is the primary suspect for low yields.

  • Incomplete In Situ Generation: Most laboratory procedures generate HCo(CO)₄ in situ from Co₂(CO)₈ and H₂.[1][2] If this equilibrium reaction is not driven sufficiently to the product side, the concentration of the active catalyst will be too low.

  • Air-Oxidation: The catalyst is sensitive to air and can be oxidized, rendering it inactive. All manipulations should be performed using air-free techniques like a Schlenk line or in a glovebox.[5]

  • Impurities: Impurities in the starting materials or solvent can poison the catalyst.

Q3: How do reaction conditions affect the stability and activity of HCo(CO)₄?

Reaction conditions are critical for maintaining the catalyst in its active form.

  • Carbon Monoxide (CO) Pressure: A sufficiently high partial pressure of CO is essential to suppress the decomposition of HCo(CO)₄ back to Co₂(CO)₈.[2][5] Low CO pressure is a frequent cause of catalyst deactivation.

  • Temperature: While elevated temperatures are required for the reaction, HCo(CO)₄ is thermally sensitive.[5] Excessive temperatures can accelerate decomposition, while temperatures that are too low can result in slow or incomplete reactions. Typical industrial hydroformylation reactions are conducted between 100°C and 200°C.[4][6]

  • Hydrogen (H₂) Pressure: The H₂ partial pressure influences the rate of catalyst regeneration and the hydrogenation of the product aldehyde to an alcohol, a common side reaction. The oxidative addition of H₂ is often the rate-limiting step in the catalytic cycle.[3]

Q4: Can modifying the catalyst improve its stability and the reaction outcome?

Yes. The stability and selectivity of the cobalt catalyst can be improved by ligand modification. Substituting one or more CO ligands with tertiary phosphines (e.g., triphenylphosphine, PPh₃) creates derivatives like HCo(CO)₃(PPh₃).[1] These modified catalysts are generally more stable than the parent HCo(CO)₄.[1] Furthermore, the use of bulky phosphine (B1218219) ligands can significantly increase the selectivity for the desired linear aldehyde product over the branched isomer in hydroformylation reactions.[7]

Troubleshooting Low Yields: A Step-by-Step Guide

If you are experiencing low yields, use the following guide and the workflow diagram below to diagnose the issue.

Step 1: Verify Catalyst Integrity

  • Problem: The active catalyst, HCo(CO)₄, has decomposed.

  • Solution: Ensure a constant and sufficient overpressure of carbon monoxide is maintained throughout the reaction. If generating the catalyst in situ, confirm that the precursor, Co₂(CO)₈, is of high purity and that the hydrogenation conditions (temperature, H₂ pressure) are adequate to form HCo(CO)₄. The catalyst is a volatile yellow liquid; a color change or formation of metallic cobalt precipitate indicates decomposition.[1]

Step 2: Evaluate Reaction Conditions

  • Problem: The temperature or pressure is suboptimal.

  • Solution: Consult the data tables below for typical operating parameters. Industrial processes often use pressures between 10 and 100 atmospheres and temperatures from 100-200°C.[3][4] For laboratory scale, ensure your reactor can safely handle these conditions. Use in situ monitoring techniques if available to track catalyst concentration and reactant consumption.

Step 3: Check for System Leaks and Impurities

  • Problem: Air is leaking into the system, or reagents are impure.

  • Solution: Perform a leak test on your reactor before starting the reaction. Use air-free techniques for all transfers.[5] Ensure all solvents and reagents are rigorously dried and deoxygenated, as water and oxygen can deactivate the catalyst.

Step 4: Analyze Substrate and Side Reactions

  • Problem: The substrate is unreactive, or side reactions are consuming the product.

  • Solution: Confirm the purity of your alkene substrate. Be aware of potential side reactions, such as alkene isomerization or hydrogenation, and aldehyde hydrogenation to the corresponding alcohol. Modifying the catalyst with phosphine ligands can sometimes suppress these unwanted reactions.[7]

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Observed cat_check 1. Check Catalyst Integrity start->cat_check cond_check 2. Check Reaction Conditions cat_check->cond_check cat_decomp Catalyst Decomposition? cat_check->cat_decomp cat_gen Incomplete Generation? cat_check->cat_gen sys_check 3. Check System & Reagents cond_check->sys_check temp_press Suboptimal Temp/Pressure? cond_check->temp_press co_press Low CO Pressure? cond_check->co_press side_react_check 4. Analyze Side Reactions sys_check->side_react_check leaks System Leaks (Air)? sys_check->leaks impurities Impure Reagents/Solvent? sys_check->impurities isomerization Substrate Isomerization? side_react_check->isomerization sol_co Increase CO Pressure cat_decomp->sol_co sol_gen Optimize In Situ Generation cat_gen->sol_gen sol_cond Adjust Temp/Pressure temp_press->sol_cond co_press->sol_co sol_leak Leak Test System leaks->sol_leak sol_purify Purify Reagents/Solvent impurities->sol_purify sol_ligand Consider Ligand Modification isomerization->sol_ligand

Caption: A logical workflow for troubleshooting low yields in HCo(CO)₄ catalyzed reactions.

Quantitative Data and Physical Properties

Table 1: Physical and Chemical Properties of HCo(CO)₄

Property Value Reference
Formula C₄HCoO₄ [8]
Molar Mass 171.98 g/mol [1]
Appearance Volatile, light yellow liquid [1][2]
Melting Point -26.2 °C [1]
Boiling Point 47 °C [1]
Acidity (pKa) 8.5 (in acetonitrile) [1]

| Structure | Trigonal bipyramidal |[1][2] |

Table 2: Typical Reaction Conditions for Hydroformylation using HCo(CO)₄

Parameter Typical Range Impact on Reaction Reference
Temperature 100 - 200 °C Affects reaction rate vs. catalyst decomposition [4][6]
Total Pressure 10 - 100 atm Higher pressure favors catalyst stability and rate [3][4]
Syngas (H₂:CO) Ratio 1:1 to 2:1 Influences rate and potential side reactions [9]

| Catalyst Loading | 0.1 - 1.0 mol% | Determines overall reaction time | - |

Key Experimental Protocols

Protocol 1: In Situ Generation of HCo(CO)₄

This is the most common laboratory method for preparing the active catalyst, as it avoids isolating the unstable compound.[1][2]

  • Setup: Assemble a high-pressure reactor (autoclave) equipped with a stirrer, gas inlet, and pressure gauge. Ensure the system is clean, dry, and can be purged with inert gas.

  • Charging the Reactor: Under an inert atmosphere (N₂ or Ar), charge the reactor with the alkene substrate, the solvent (e.g., toluene, hexane), and the catalyst precursor, dicobalt octacarbonyl (Co₂(CO)₈).

  • Purging: Seal the reactor and purge several times with CO, followed by several purges with syngas (H₂/CO mixture) to remove any residual air.

  • Pressurization & Heating: Pressurize the reactor with H₂ and then with CO to the desired partial pressures. Begin stirring and heat the reactor to the target temperature (e.g., 100-130 °C). The equilibrium Co₂(CO)₈ + H₂ ⇌ 2 HCo(CO)₄ will shift to the right, forming the active catalyst.[2]

  • Reaction: The hydroformylation reaction will commence as the catalyst is formed. Monitor the pressure drop to track gas consumption and reaction progress.

Protocol 2: General Hydroformylation Procedure

  • Catalyst Generation: Generate the HCo(CO)₄ catalyst in situ as described in Protocol 1.

  • Reaction Monitoring: Maintain a constant temperature and pressure throughout the reaction. The reaction is typically monitored by the uptake of syngas. Samples can be carefully taken at intervals (if the reactor allows) and analyzed by Gas Chromatography (GC) or NMR to determine conversion and selectivity.

  • Workup: After the reaction is complete (indicated by the cessation of gas uptake), cool the reactor to room temperature and carefully vent the excess pressure. The cobalt catalyst can be removed from the product mixture through various methods, including oxidation and extraction into an aqueous phase.[10]

  • Purification: The desired aldehyde product is then purified from the reaction mixture, typically by distillation.

Catalyst Decomposition and Catalytic Cycle

Understanding the pathways for catalyst decomposition and the main catalytic cycle is crucial for effective troubleshooting.

Decomposition Active 2 HCo(CO)₄ (Active Catalyst) Inactive Co₂(CO)₈ + H₂ (Inactive Precursor) Active->Inactive High Temp Low CO Pressure Inactive->Active High H₂ Pressure High CO Pressure

Caption: The reversible equilibrium between active HCo(CO)₄ and its inactive precursor.

HydroformylationCycle cat HCo(CO)₄ cat_active HCo(CO)₃ (16e⁻) cat->cat_active - CO alkene_complex H(alkene)Co(CO)₃ (18e⁻) cat_active->alkene_complex + Alkene alkyl_complex R-Co(CO)₃ (16e⁻) alkene_complex->alkyl_complex Migratory Insertion acyl_complex (R-C=O)Co(CO)₃ (16e⁻) alkyl_complex->acyl_complex + CO Migratory Insertion h2_adduct (R-C=O)Co(H)₂(CO)₃ (18e⁻) acyl_complex->h2_adduct + H₂ (Rate Limiting) h2_adduct->cat - Aldehyde + CO

Caption: The Heck-Breslow mechanism for cobalt-catalyzed hydroformylation.[5]

References

Technical Support Center: Purification of Cobalt Tetracarbonyl Hydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cobalt tetracarbonyl hydride (HCo(CO)₄). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for handling and purifying this highly reactive and unstable compound.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound so challenging?

A1: The purification of this compound is challenging due to its inherent instability. It is a volatile, yellow liquid that is highly sensitive to air and heat.[1][2] In the absence of a high partial pressure of carbon monoxide (CO), it readily decomposes into dicobalt octacarbonyl (Co₂(CO)₈) and hydrogen gas.[2] This decomposition is a primary source of impurities.

Q2: What are the main impurities I should expect when synthesizing HCo(CO)₄?

A2: The most common impurity is dicobalt octacarbonyl (Co₂(CO)₈), which is the decomposition product of HCo(CO)₄.[2] Depending on the synthesis method, unreacted starting materials or byproducts from side reactions may also be present.

Q3: Is it always necessary to purify HCo(CO)₄?

A3: Not always. Due to its instability, HCo(CO)₄ is often generated and used in situ for applications like hydroformylation.[1][3] Purification is typically only necessary when high purity is critical for subsequent reactions or for detailed mechanistic studies.

Q4: What are the key safety precautions I must take when working with HCo(CO)₄?

A4: this compound is a toxic and flammable gas with an offensive odor.[1][2][4] All manipulations must be performed in a well-ventilated fume hood using air-sensitive techniques, such as a Schlenk line or a glovebox, under an inert atmosphere (e.g., nitrogen or argon).[5][6] Personal protective equipment, including safety glasses, lab coat, and appropriate gloves, is mandatory.

Q5: How can I assess the purity of my HCo(CO)₄ sample?

A5: Infrared (IR) spectroscopy is a common method for assessing the purity of this compound. The presence of characteristic C-O stretching frequencies for HCo(CO)₄ and the absence or minimal presence of peaks corresponding to Co₂(CO)₈ can indicate purity. High-pressure IR and NMR spectroscopy can also be used to detect and distinguish between different cobalt carbonyl hydride species.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Solution
Yellow to orange solid forms in the collection flask during vacuum transfer. Decomposition of HCo(CO)₄ into Co₂(CO)₈. This can be due to an inadequate vacuum, a leak in the system, or the absence of a sufficient carbon monoxide (CO) atmosphere.Ensure your Schlenk line can achieve a high vacuum (<0.1 mbar). Check all joints and connections for leaks. Perform the vacuum transfer under a static vacuum or a slow stream of CO to suppress decomposition.[2][8]
Low yield of purified product. Inefficient transfer due to low volatility at the employed temperature. Decomposition during the purification process.Gently warm the flask containing the crude product to increase the vapor pressure of HCo(CO)₄. Ensure the collection flask is sufficiently cold (e.g., liquid nitrogen bath) to trap the volatile hydride. Minimize the duration of the purification to reduce decomposition.
The purified product is a pale yellow liquid that quickly turns orange upon standing. The product is decomposing back to Co₂(CO)₈. This indicates that the storage conditions are not adequate.Store the purified HCo(CO)₄ at low temperatures (e.g., in a freezer at -20°C or below) under an inert atmosphere, preferably with a positive pressure of carbon monoxide.
IR spectrum of the purified product still shows significant peaks for Co₂(CO)₈. The separation during vacuum transfer was incomplete. The temperature difference between the source and collection flasks was not optimal.Repeat the vacuum transfer, potentially at a slightly higher temperature for the source flask and ensuring the collection flask is kept at liquid nitrogen temperature. A slow, fractional transfer can improve separation.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification Troubleshooting issue What is the primary issue? start->issue solid_formation Solid (orange) forms in collection flask issue->solid_formation Decomposition during transfer low_yield Low yield of purified product issue->low_yield Inefficient transfer product_decomposition Purified product decomposes quickly issue->product_decomposition Post-purification instability impurity_peaks Impurity peaks in IR spectrum issue->impurity_peaks Incomplete separation check_vacuum Check vacuum level and for leaks. Introduce CO atmosphere. solid_formation->check_vacuum optimize_temp Gently warm source flask. Ensure collection flask is at LN2 temp. low_yield->optimize_temp check_storage Store at low temperature under CO atmosphere. product_decomposition->check_storage repeat_purification Repeat vacuum transfer with better temperature control. impurity_peaks->repeat_purification end Problem Resolved check_vacuum->end optimize_temp->end check_storage->end repeat_purification->end PurificationWorkflow start Start setup Assemble and evacuate purification apparatus start->setup cool_trap Cool collection vessel with liquid nitrogen setup->cool_trap transfer Perform vacuum transfer (dynamic or static) cool_trap->transfer warm_source Gently warm source flask (optional) transfer->warm_source isolate Isolate collection vessel under inert gas transfer->isolate warm_source->transfer store Store purified HCo(CO)4 at low temperature under CO isolate->store end End store->end

References

Technical Support Center: Stability of Tetracarbonylhydridocobalt (HCo(CO)₄)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Tetracarbonylhydridocobalt (HCo(CO)₄). This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of HCo(CO)₄, with a particular focus on the critical role of carbon monoxide (CO) partial pressure.

Frequently Asked Questions (FAQs)

Q1: My HCo(CO)₄ solution is turning from yellow to orange/colorless and appears to be decomposing. What is happening?

A1: HCo(CO)₄ is a thermally unstable, volatile yellow liquid that readily decomposes, especially in the absence of a high partial pressure of carbon monoxide (CO).[1] The decomposition product is typically dicobalt octacarbonyl (Co₂(CO)₈), which is an orange solid, and hydrogen gas (H₂).[1][2] This process is a reversible equilibrium reaction:

2HCo(CO)₄ ⇌ Co₂(CO)₈ + H₂

Low CO partial pressure will shift the equilibrium to the right, favoring the formation of Co₂(CO)₈.

Q2: How does carbon monoxide (CO) partial pressure affect the stability of HCo(CO)₄?

A2: A high partial pressure of CO is crucial for maintaining the stability of HCo(CO)₄.[1] The presence of excess CO shifts the equilibrium of the decomposition reaction (see Q1) to the left, favoring the existence of the mononuclear hydride complex, HCo(CO)₄. Conversely, low CO partial pressure promotes the formation of the more stable dinuclear complex, Co₂(CO)₈.[1] In industrial processes such as hydroformylation, maintaining a high CO pressure is essential to prevent catalyst decomposition.[3]

Q3: I am generating HCo(CO)₄ in situ from Co₂(CO)₈ and H₂. How do I ensure maximum conversion to the active hydride catalyst?

A3: The in situ generation of HCo(CO)₄ is also an equilibrium process:

Co₂(CO)₈ + H₂ ⇌ 2HCo(CO)₄

To maximize the formation of HCo(CO)₄, it is recommended to use high partial pressures of both hydrogen and carbon monoxide. The position of this equilibrium is highly dependent on the reaction conditions, particularly the partial pressures of H₂ and CO, as well as the temperature.

Q4: Are there more stable alternatives to HCo(CO)₄ for applications like hydroformylation?

A4: Yes, derivatives of HCo(CO)₄ where one or more CO ligands are replaced by tertiary phosphines (e.g., triphenylphosphine) are known to be more stable.[1] These modified catalysts, such as HCo(CO)₃(PPh₃), are often used in industrial hydroformylation to improve catalyst selectivity and stability, allowing for reactions to be carried out at lower pressures compared to the unmodified cobalt catalyst.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid decomposition of HCo(CO)₄, evidenced by color change and/or gas evolution. Insufficient CO partial pressure.- Increase the CO partial pressure in the reaction headspace. - Ensure the reaction vessel is properly sealed to prevent CO leakage. - For reactions sensitive to high CO pressure, consider using more stable phosphine-modified cobalt catalysts.
Low yield of HCo(CO)₄ from the reaction of Co₂(CO)₈ and H₂. Equilibrium not favoring product formation.- Increase the partial pressure of both H₂ and CO. - Optimize the reaction temperature. The forward reaction is endothermic, so slightly elevated temperatures can favor HCo(CO)₄ formation, but be mindful of its thermal instability.
Inconsistent catalytic activity in hydroformylation. Fluctuations in the concentration of the active catalyst, HCo(CO)₄.- Maintain a constant and sufficiently high CO partial pressure throughout the reaction. - Use in situ monitoring techniques like high-pressure IR spectroscopy to observe the catalyst's state during the reaction.

Quantitative Data

The stability of HCo(CO)₄ is intrinsically linked to the equilibrium between itself, Co₂(CO)₈, and H₂. The thermodynamic parameters for this equilibrium have been determined, providing insight into the temperature dependence of the reaction.

Thermodynamic Parameters for the Equilibrium: Co₂(CO)₈ (solution) + H₂ (solution) ⇌ 2HCo(CO)₄ (solution)

ParameterValueUnitsMethodReference
ΔH°19.7 ± 0.8kJ/molEquilibrium Study (EqS) in Supercritical CO₂--INVALID-LINK--[4]
ΔS°-17.6J/(mol·K)Equilibrium Study (EqS) in Supercritical CO₂--INVALID-LINK--[4]
ΔH4.054kcal/molInfrared Spectroscopy--INVALID-LINK--[1]
ΔS-3.067cal/(mol·K)Infrared Spectroscopy--INVALID-LINK--[1]

Note: The values from different sources and methods may vary. The positive enthalpy change (ΔH°) indicates that the formation of HCo(CO)₄ is an endothermic process.

Experimental Protocols

Monitoring the stability of HCo(CO)₄ and the position of its equilibrium with Co₂(CO)₈ under varying CO partial pressures requires specialized techniques capable of in situ measurements under high pressure.

Experimental Protocol: In Situ High-Pressure Infrared (HP-IR) Spectroscopy

This protocol provides a general methodology for observing the vibrational spectra of cobalt carbonyl species under reaction conditions.

Objective: To monitor the relative concentrations of HCo(CO)₄ and Co₂(CO)₈ as a function of CO and H₂ partial pressure.

Apparatus:

  • A high-pressure infrared (HP-IR) reaction cell equipped with windows transparent to IR radiation (e.g., CaF₂, ZnS, or sapphire).

  • An FTIR spectrometer.

  • A gas handling system capable of delivering precise partial pressures of CO and H₂.

  • A heating and stirring mechanism for the HP-IR cell.

Procedure:

  • Sample Preparation: In an inert atmosphere (e.g., a glovebox), charge the HP-IR cell with a solution of Co₂(CO)₈ in a suitable solvent (e.g., hexane (B92381) or toluene).

  • Cell Assembly and Leak Check: Seal the HP-IR cell and connect it to the gas handling system and the FTIR spectrometer. Perform a leak test by pressurizing the cell with an inert gas (e.g., N₂) and monitoring the pressure over time.

  • Initial Spectrum: Record an IR spectrum of the Co₂(CO)₈ solution under an inert atmosphere at the desired starting temperature. The characteristic C≡O stretching frequencies for Co₂(CO)₈ in solution will be observed in the range of 1800-2100 cm⁻¹.

  • Introduction of Reactants: Introduce a known partial pressure of H₂ into the cell. Begin heating and stirring the solution.

  • Pressurization with CO: Introduce the desired partial pressure of CO. This is the critical variable to be investigated.

  • Data Acquisition: Continuously or periodically acquire IR spectra as the reaction proceeds. The formation of HCo(CO)₄ will be indicated by the appearance of its characteristic C≡O and Co-H stretching bands. The main C≡O stretching band for HCo(CO)₄ is typically observed around 2050 cm⁻¹.

  • Varying CO Partial Pressure: After the system reaches equilibrium at a given CO partial pressure, the pressure can be incrementally increased or decreased to observe the corresponding shift in the equilibrium between HCo(CO)₄ and Co₂(CO)₈.

  • Data Analysis: Analyze the changes in the absorbance of the characteristic IR bands for HCo(CO)₄ and Co₂(CO)₈ to determine their relative concentrations at different CO partial pressures.

Visualizations

Logical Relationship: Effect of CO Partial Pressure on HCo(CO)₄ Stability

G A Low CO Partial Pressure C Equilibrium Shifts Right 2HCo(CO)₄ ⇌ Co₂(CO)₈ + H₂ A->C promotes B High CO Partial Pressure D Equilibrium Shifts Left 2HCo(CO)₄ ⇌ Co₂(CO)₈ + H₂ B->D promotes E Increased [Co₂(CO)₈] Decreased HCo(CO)₄ Stability C->E F Increased [HCo(CO)₄] Increased HCo(CO)₄ Stability D->F

Caption: Influence of CO partial pressure on the HCo(CO)₄/Co₂(CO)₈ equilibrium.

Experimental Workflow: In Situ HP-IR Spectroscopy

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Charge HP-IR Cell with Co₂(CO)₈ Solution prep2 Assemble and Leak Test Cell prep1->prep2 exp1 Record Initial Spectrum (Co₂(CO)₈) prep2->exp1 exp2 Introduce H₂ and Heat exp1->exp2 exp3 Introduce CO (Vary Partial Pressure) exp2->exp3 exp4 Acquire IR Spectra Over Time exp3->exp4 an1 Analyze Absorbance of Characteristic Bands exp4->an1 an2 Determine Relative Concentrations of HCo(CO)₄ and Co₂(CO)₈ an1->an2

Caption: Workflow for studying HCo(CO)₄ stability using HP-IR spectroscopy.

References

Validation & Comparative

A Comparative Study of HCo(CO)₄ and Rhodium Hydroformylation Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two of the most significant catalysts in the field of hydroformylation: tetracarbonylhydridocobalt(I) (HCo(CO)₄) and rhodium-based complexes. Hydroformylation, or the "oxo" process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall process economics. This document presents a detailed analysis of the performance of these catalysts, supported by experimental data, to aid researchers in catalyst selection and the design of synthetic routes.

Executive Summary

Rhodium-based catalysts, particularly those modified with phosphine (B1218219) ligands, generally exhibit significantly higher activity and selectivity towards the desired linear aldehyde product under milder reaction conditions compared to cobalt carbonyl catalysts.[1][2] However, the high cost and limited availability of rhodium are significant drawbacks.[2] HCo(CO)₄, while requiring more forcing conditions (higher temperatures and pressures), remains a viable and economically advantageous catalyst, especially for the hydroformylation of less reactive, internal, and branched alkenes.[3]

Data Presentation: Performance Comparison

The following tables summarize key performance indicators for HCo(CO)₄ and rhodium-based catalysts in the hydroformylation of various alkene substrates.

Table 1: Performance Data for HCo(CO)₄ in Hydroformylation

SubstrateTemperature (°C)Pressure (bar, H₂/CO)n/iso RatioTurnover Frequency (TOF, h⁻¹)Reference
Propene110-180200-3003-4:1~10²[3][4]
1-Hexene (B165129)14051.7--[5]
1-Octene1652084:1-[2]
1-Octene14040--[6]

Table 2: Performance Data for Rhodium-Based Catalysts in Hydroformylation

SubstrateLigandTemperature (°C)Pressure (bar, H₂/CO)n/iso RatioTurnover Frequency (TOF, h⁻¹)Reference
PropenePPh₃10010--[7]
1-HexenePPh₃8015>9:1~10³-10⁴[7]
1-HexenePPh₃5012--[8]
1-OcteneSulfoxantphos12013.630:1-[9]
1-OcteneP(OPh)₃9015-400[10]
StyreneTPPMS----[11]

Catalytic Mechanisms

The fundamental steps of hydroformylation are similar for both cobalt and rhodium catalysts, involving alkene coordination, migratory insertion to form an alkyl intermediate, carbonyl insertion to form an acyl intermediate, and finally, hydrogenolysis to release the aldehyde product and regenerate the active catalyst. However, the nature of the active species and the rate-determining step can differ.

HCo(CO)₄ Catalytic Cycle

The active catalyst is believed to be the 16-electron species HCo(CO)₃, formed by the dissociation of a CO ligand from HCo(CO)₄.[4] The cycle is generally described by the Heck-Breslow mechanism.

HCo_hydroformylation HCo(CO)₄ HCo(CO)₄ HCo(CO)₃ HCo(CO)₃ HCo(CO)₄->HCo(CO)₃ - CO HCo(CO)₃->HCo(CO)₄ + CO HCo(CO)₃(alkene) HCo(CO)₃(alkene) HCo(CO)₃->HCo(CO)₃(alkene) + Alkene RCo(CO)₃ RCo(CO)₃ HCo(CO)₃(alkene)->RCo(CO)₃ Migratory Insertion RCo(CO)₄ RCo(CO)₄ RCo(CO)₃->RCo(CO)₄ + CO RC(O)Co(CO)₃ RC(O)Co(CO)₃ RCo(CO)₄->RC(O)Co(CO)₃ CO Insertion RC(O)Co(H)₂(CO)₃ RC(O)Co(H)₂(CO)₃ RC(O)Co(CO)₃->RC(O)Co(H)₂(CO)₃ + H₂ (RDS) RC(O)Co(H)₂(CO)₃->HCo(CO)₃ - Aldehyde

Caption: Catalytic cycle for hydroformylation using HCo(CO)₄.

Rhodium-Catalyzed Hydroformylation Cycle

With phosphine-modified rhodium catalysts, the active species is typically a bisphosphine rhodium hydride complex. The use of bulky phosphine ligands sterically favors the formation of the linear alkyl intermediate, leading to high n/iso selectivity.

Rh_hydroformylation HRh(CO)(PR₃)₂ HRh(CO)(PR₃)₂ HRh(CO)(PR₃)₂(alkene) HRh(CO)(PR₃)₂(alkene) HRh(CO)(PR₃)₂->HRh(CO)(PR₃)₂(alkene) + Alkene RRh(CO)(PR₃)₂ RRh(CO)(PR₃)₂ HRh(CO)(PR₃)₂(alkene)->RRh(CO)(PR₃)₂ Migratory Insertion RC(O)Rh(CO)(PR₃)₂ RC(O)Rh(CO)(PR₃)₂ RRh(CO)(PR₃)₂->RC(O)Rh(CO)(PR₃)₂ CO Insertion RC(O)Rh(H)₂(CO)(PR₃)₂ RC(O)Rh(H)₂(CO)(PR₃)₂ RC(O)Rh(CO)(PR₃)₂->RC(O)Rh(H)₂(CO)(PR₃)₂ + H₂ RC(O)Rh(H)₂(CO)(PR₃)₂->HRh(CO)(PR₃)₂ - Aldehyde comparative_workflow cluster_cobalt HCo(CO)₄ System cluster_rhodium Rhodium System Co_Precursor Co₂(CO)₈ Co_Reactor Autoclave (High T, High P) Co_Precursor->Co_Reactor Analysis Product Analysis (GC, NMR) Determine Conversion, TOF, n/iso Ratio Co_Reactor->Analysis Co_Alkene Alkene Co_Alkene->Co_Reactor Co_Syngas Syngas (H₂/CO) Co_Syngas->Co_Reactor Rh_Precursor Rh Precursor + Ligand Rh_Reactor Autoclave (Mild T, Low P) Rh_Precursor->Rh_Reactor Rh_Reactor->Analysis Rh_Alkene Alkene Rh_Alkene->Rh_Reactor Rh_Syngas Syngas (H₂/CO) Rh_Syngas->Rh_Reactor

References

Spectroscopic Purity Analysis of HCo(CO)₄: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of hydridotetracarbonylcobalt(I) (HCo(CO)₄), a vital but notoriously unstable catalyst in industrial hydroformylation.

This document outlines the application of key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the qualitative and quantitative assessment of HCo(CO)₄ purity. Detailed experimental protocols, comparative data, and a visual workflow are presented to aid in the selection and implementation of the most suitable analytical method. The primary impurity of concern is dicobalt octacarbonyl (Co₂(CO)₈), the common precursor and decomposition product of HCo(CO)₄.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic signatures of HCo(CO)₄ and its primary impurity, Co₂(CO)₈, facilitating their differentiation and the quantification of purity.

Spectroscopic TechniqueParameterHCo(CO)₄Co₂(CO)₈ (in solution)
Infrared Spectroscopy ν(CO) (cm⁻¹)~2107 (w), ~2069 (s), ~2042 (s), ~2031 (s), ~2023 (w), ~1991 (m)[1]~2071 (s), ~2059 (s), ~2044 (s), ~2031 (m), ~2001 (w), ~1886 (w), ~1857 (w)[1]
¹H NMR Spectroscopy Chemical Shift (δ)~ -10 to -11 ppm (s, 1H)No signal in the hydride region
Mass Spectrometry Molecular Ion (m/z)172342

Note: Spectroscopic data can be influenced by the solvent, concentration, and instrument parameters. The values presented are typical and should be used as a reference.

Experimental Protocols

Accurate spectroscopic analysis of the air- and thermally-sensitive HCo(CO)₄ requires meticulous sample handling under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Infrared (IR) Spectroscopy

Objective: To identify and quantify HCo(CO)₄ and Co₂(CO)₈ based on their characteristic carbonyl stretching frequencies.

Methodology:

  • Sample Preparation (in an inert atmosphere):

    • Prepare a dilute solution of the HCo(CO)₄ sample in an IR-transparent solvent that is also a good solvent for cobalt carbonyls (e.g., hexane (B92381) or a fluorinated solvent).

    • Use a gas-tight syringe to transfer the solution into a sealed liquid IR cell with windows transparent in the carbonyl stretching region (e.g., CaF₂ or NaCl plates).

  • Data Acquisition:

    • Record the IR spectrum in the range of 2200-1800 cm⁻¹.

    • Acquire a background spectrum of the solvent-filled cell for subtraction.

  • Data Analysis:

    • Identify the characteristic absorption bands for HCo(CO)₄ and Co₂(CO)₈.

    • For quantitative analysis, construct a calibration curve using standards of known concentration. The intensity of a unique and well-resolved peak for each species can be correlated to its concentration.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To detect the presence and quantify the amount of HCo(CO)₄ via its unique high-field hydride resonance.

Methodology:

  • Sample Preparation (in an inert atmosphere):

    • Dissolve a precisely weighed amount of the HCo(CO)₄ sample in a deuterated solvent (e.g., benzene-d₆ or toluene-d₈).

    • Add a known amount of an internal standard with a resonance in a clear region of the spectrum.

    • Transfer the solution to an NMR tube and seal it under an inert atmosphere.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a calibrated 90° pulse.

  • Data Analysis:

    • Integrate the hydride signal of HCo(CO)₄ (around -10 to -11 ppm) and a signal from the internal standard.

    • Calculate the concentration and purity of HCo(CO)₄ based on the integral values, the number of protons, and the known concentration of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile cobalt carbonyl species based on their mass-to-charge ratio.

Methodology:

  • Sample Preparation:

    • Due to the high volatility and thermal sensitivity of HCo(CO)₄, direct injection of a dilute solution in a volatile, inert solvent is required. All sample handling must be performed under an inert atmosphere.

  • GC Separation:

    • Use a GC system with a suitable column for separating volatile metal carbonyls.

    • Employ a fast temperature ramp to minimize on-column decomposition.

  • MS Detection:

    • Use a mass spectrometer to detect the eluting compounds. Electron ionization (EI) will likely lead to fragmentation, primarily through the loss of CO ligands.

  • Data Analysis:

    • Identify HCo(CO)₄ and Co₂(CO)₈ based on their retention times and mass spectra (molecular ions and fragmentation patterns). Quantification can be achieved by using an internal standard and creating a calibration curve.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the spectroscopic analysis of HCo(CO)₄ purity.

HCoCO4_Purity_Analysis cluster_ir IR Spectroscopy cluster_nmr 1H NMR Spectroscopy cluster_ms GC-MS (Alternative) IR_Sample_Prep Prepare Solution in Inert Atmosphere IR_Acquisition Acquire Spectrum (2200-1800 cm-1) IR_Sample_Prep->IR_Acquisition IR_Analysis Identify ν(CO) Bands of HCo(CO)4 & Co2(CO)8 IR_Acquisition->IR_Analysis Purity_Decision Confirm Purity IR_Analysis->Purity_Decision NMR_Sample_Prep Prepare Solution with Internal Standard NMR_Acquisition Acquire Quantitative 1H NMR Spectrum NMR_Sample_Prep->NMR_Acquisition NMR_Analysis Integrate Hydride Signal vs. Standard NMR_Acquisition->NMR_Analysis NMR_Analysis->Purity_Decision MS_Sample_Prep Prepare Dilute Solution MS_Acquisition GC Separation & MS Detection MS_Sample_Prep->MS_Acquisition MS_Analysis Analyze Mass Spectra & Retention Times MS_Acquisition->MS_Analysis MS_Analysis->Purity_Decision Start HCo(CO)4 Sample Start->IR_Sample_Prep Start->NMR_Sample_Prep Start->MS_Sample_Prep

Caption: Workflow for spectroscopic purity analysis of HCo(CO)₄.

Conclusion

The purity of HCo(CO)₄ can be reliably determined using a combination of IR and ¹H NMR spectroscopy. IR spectroscopy provides a rapid qualitative assessment of the presence of Co₂(CO)₈, while quantitative ¹H NMR offers a precise method for determining the absolute purity of HCo(CO)₄. Due to the volatile and thermally labile nature of HCo(CO)₄, GC-MS should be used with caution, but can provide valuable separation and identification of volatile impurities if performed under optimized conditions. The choice of method will depend on the specific requirements of the analysis, including the need for quantitative data and the available instrumentation. In all cases, stringent adherence to inert atmosphere techniques is critical for obtaining accurate and reproducible results.

References

Validating the Catalytic Activity of In Situ Generated HCo(CO)₄: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective formation of aldehydes through hydroformylation is a critical process. Hydridocobalt tetracarbonyl, HCo(CO)₄, generated in situ, stands as a foundational catalyst for this transformation. This guide provides an objective comparison of its catalytic performance against key alternatives, supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and methods validation.

Performance Comparison of Hydroformylation Catalysts

The catalytic activity of in situ generated HCo(CO)₄ is benchmarked against its more modern counterparts: phosphine-modified cobalt catalysts and cationic cobalt(II) bisphosphine complexes. The following tables summarize their performance in the hydroformylation of terminal alkenes, offering a quantitative comparison of their efficiency and selectivity under various conditions.

Table 1: Catalytic Performance in the Hydroformylation of 1-Hexene (B165129)

Catalyst SystemPrecursorAlkene Conc. (M)Catalyst Conc. (mM)Temp. (°C)Pressure (bar, H₂:CO)Time (h)Conversion/Yield (%)l:b RatioTONTOF (h⁻¹)
Unmodified Cobalt Co₂(CO)₈--14030 (1:1)-Stable Activity---
Unmodified Cobalt Co₂(CO)₈--180>200 (1:1)-Industrial Standard~4:1HighHigh
Phosphine-Modified Co Co(acac)₂ / 3 PBu₃1.0218050 (1:1)-Slower Rate6-8:1--
Cationic Co(II) --INVALID-LINK--1.0114051.7 (1:1)1~70 (Yield)1.1:1~850~850
Cationic Co(II) --INVALID-LINK--6.00.00316050 (1:1)336--1,200,000-

l:b ratio = linear to branched aldehyde ratio; TON = Turnover Number; TOF = Turnover Frequency. Data compiled from multiple sources. Note that direct comparison is challenging due to variations in experimental conditions.

Table 2: Catalytic Performance in the Hydroformylation of 1-Octene

Catalyst SystemLigandTemp. (°C)Pressure (bar)l:b RatioAlkane Formation (%)Reference
Phosphine-Modified Co PA-C₅--->40[1]
Phosphine-Modified Co PCy₃--->40[1]
Phosphine-Modified Co PCyp₃--->40[1]
Phosphine-Modified Co Phoban/Lim--High Linearity9-15[1]
Rhodium-based TPP9020>3:1-[2]

PA-C₅ = 1,3,5,7-tetramethyl-8-pentyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.1(3,7)]decane; PCy₃ = Tricyclohexylphosphine; PCyp₃ = Tricyclopentylphosphine; Phoban/Lim = specific phosphabicyclononane ligands; TPP = Triphenylphosphine.

Experimental Protocols

Protocol 1: In Situ Generation of HCo(CO)₄ and Hydroformylation of 1-Hexene

This protocol details the generation of the active cobalt catalyst from dicobalt octacarbonyl and its subsequent use in the hydroformylation of 1-hexene.

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • 1-Hexene

  • Toluene (or other suitable solvent)

  • Synthesis gas (Syngas, 1:1 mixture of H₂ and CO)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Charging the Reactor: In a glovebox or under an inert atmosphere, charge the autoclave with the desired amount of dicobalt octacarbonyl (e.g., 0.1-1 mol% relative to the substrate) and the solvent (e.g., toluene).

  • Substrate Addition: Add the 1-hexene to the reactor.

  • Sealing and Purging: Seal the autoclave and purge it several times with syngas to remove the inert atmosphere.

  • Pressurization and Heating: Pressurize the reactor with the 1:1 H₂:CO syngas mixture to the desired pressure (e.g., 30-200 bar). Begin stirring and heat the reactor to the target temperature (e.g., 140-180°C). The in situ formation of HCo(CO)₄ from Co₂(CO)₈ and H₂ will occur under these conditions.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop (as gases are consumed) and by taking aliquots (if the reactor setup allows) for analysis by gas chromatography (GC) or NMR spectroscopy to determine conversion and selectivity.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.

  • Product Isolation and Analysis: Open the reactor and collect the reaction mixture. The products can be analyzed by GC and NMR to determine the yield of heptanal (B48729) and the linear-to-branched aldehyde ratio.

Visualizing the Catalytic Process

In Situ Generation of HCo(CO)₄

The active catalyst, hydridocobalt tetracarbonyl, is formed in the reactor from its stable precursor, dicobalt octacarbonyl, under a hydrogen atmosphere.

in_situ_generation Co2CO8 Co₂(CO)₈ (Dicobalt Octacarbonyl) HCoCO4 2 HCo(CO)₄ (Active Catalyst) Co2CO8->HCoCO4 + H₂ H2 H₂ (Hydrogen)

In situ generation of the active catalyst HCo(CO)₄.
The Heck-Breslow Catalytic Cycle for Hydroformylation

The mechanism for cobalt-catalyzed hydroformylation, first proposed by Heck and Breslow, proceeds through a series of well-defined steps involving the coordination and insertion of the alkene and carbon monoxide.

Heck_Breslow_Cycle HCoCO4 HCo(CO)₄ HCoCO3 HCo(CO)₃ HCoCO4->HCoCO3 - CO AlkeneComplex HCo(CO)₃(RCH=CH₂) HCoCO3->AlkeneComplex + RCH=CH₂ AlkylComplex RCH₂CH₂Co(CO)₃ AlkeneComplex->AlkylComplex Insertion AlkylTetracarbonyl RCH₂CH₂Co(CO)₄ AlkylComplex->AlkylTetracarbonyl + CO AcylComplex RCH₂CH₂COCo(CO)₃ AlkylTetracarbonyl->AcylComplex Migratory Insertion H2Complex (H)₂RCH₂CH₂COCo(CO)₃ AcylComplex->H2Complex + H₂ (Oxidative Addition) H2Complex->HCoCO3 Reductive Elimination Aldehyde RCH₂CH₂CHO H2Complex->Aldehyde

The Heck-Breslow mechanism for cobalt-catalyzed hydroformylation.

Conclusion

The in situ generation of HCo(CO)₄ from Co₂(CO)₈ remains a robust and cost-effective method for the hydroformylation of alkenes. However, it typically requires high pressures and temperatures, and its selectivity towards linear aldehydes is moderate. For applications demanding higher selectivity and milder reaction conditions, phosphine-modified cobalt catalysts and, more recently, highly active cationic cobalt(II) complexes present viable alternatives. The choice of catalyst will ultimately depend on the specific requirements of the chemical transformation, including substrate scope, desired product selectivity, and process economics. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their catalytic applications.

References

A Comparative Guide to the Acidity of Transition Metal Hydrides

Author: BenchChem Technical Support Team. Date: December 2025

The acidity of transition metal hydrides, a critical parameter in catalysis, organometallic chemistry, and drug development, dictates their reactivity in proton transfer reactions.[1] Understanding the factors that govern the pKa of these complexes is paramount for designing catalysts with tailored properties and for elucidating reaction mechanisms. This guide provides a comparative analysis of the acidity of various transition metal hydrides, supported by experimental data and detailed methodologies.

Factors Influencing the Acidity of Transition Metal Hydrides

The Brønsted-Lowry acidity of a transition metal hydride is determined by the ease with which it donates a proton (H+). This property is influenced by several key factors, including the identity of the transition metal, the nature of the surrounding ligands, and the overall charge of the complex.

  • The Metal Center: Acidity generally increases down a group in the periodic table.[2] For instance, the acidity of group 8 carbonyl hydrides follows the order Fe > Ru > Os.[3] This trend is attributed to the increasing stability of the resulting conjugate base, where larger, more polarizable metals can better delocalize the negative charge.[2] Late transition metals tend to form more acidic hydrides compared to early transition metals.[4][5]

  • Ligand Effects: The electronic properties of the ligands attached to the metal center have a profound impact on acidity. Electron-withdrawing ligands, such as carbon monoxide (CO) or phosphines with electronegative substituents, increase the acidity of the metal hydride.[4] Conversely, electron-donating ligands, like cyclopentadienyl (B1206354) (Cp) or its pentamethylated analogue (Cp*), decrease acidity. For example, hydrides with η5-C5Me5 ligands are significantly weaker acids than their η5-C5H5 counterparts.[3]

  • Overall Charge: The charge of the complex plays a crucial role. Cationic hydrides are generally much more acidic than their neutral counterparts. It has been observed that oxidizing a metal hydride complex to a cation can decrease the pKa by about 15 units.[6]

The interplay of these factors is summarized in the diagram below.

G Factors Influencing Transition Metal Hydride Acidity Metal Metal Identity (Period, Group) MH_Polarity M-H Bond Polarity Metal->MH_Polarity Affects Base_Stability Conjugate Base Stability Metal->Base_Stability Affects Ligands Ligand Effects (Electron Donating/Withdrawing) Ligands->MH_Polarity Modulates Ligands->Base_Stability Modulates Charge Overall Charge (Cationic, Neutral, Anionic) Charge->MH_Polarity Influences Charge->Base_Stability Influences pKa pKa Value MH_Polarity->pKa Determines Base_Stability->pKa Determines

Caption: Logical relationship of factors affecting transition metal hydride acidity.

Quantitative Comparison of Acidity

The acidity of transition metal hydrides is quantified by their pKa values. These values can span a wide range, from highly acidic (negative pKa) to very weakly acidic (pKa > 30).[7][8] The solvent in which the measurement is taken significantly affects the pKa value; acetonitrile (B52724) (MeCN) and tetrahydrofuran (B95107) (THF) are common solvents for these studies.[3][9] Below is a table summarizing the pKa values for a selection of transition metal hydrides.

ComplexMetalpKaSolvent
HCo(CO)₄Co8.3MeCN
HCo(CO)₃(P(OPh)₃)Co11.3MeCN
HMn(CO)₅Mn15.1MeCN
H₂Fe(CO)₄Fe11.4MeCN
[HPd(P(OMe)₃)₄]⁺Pd-1.9MeCN
[HPt(P(OMe)₃)₄]⁺Pt-3.0MeCN
(η⁵-C₅H₅)Cr(CO)₃HCr13.3MeCN
(η⁵-C₅H₅)Mo(CO)₃HMo13.9MeCN
(η⁵-C₅H₅)W(CO)₃HW16.1MeCN
(η⁵-C₅H₅)Fe(CO)₂HFe19.4MeCN
(η⁵-C₅Me₅)Fe(CO)₂HFe26.3MeCN
(η⁵-C₅H₅)Ru(CO)₂HRu20.2MeCN
HRe(CO)₅Re21.1MeCN
H₂Ru(CO)₄Ru18.7MeCN
H₂Os(CO)₄Os20.8MeCN

Data sourced from multiple studies, primarily in acetonitrile (MeCN) for consistency.[3]

Experimental Protocols

The determination of pKa values for transition metal hydrides requires precise experimental techniques. The most common methods involve equilibrium studies where the hydride is partially deprotonated by a base of known strength.

Spectrophotometric Titration

This method is widely used for determining pKa values in non-aqueous solvents like acetonitrile.[3]

Methodology:

  • Preparation of Solutions: Standard solutions of the transition metal hydride and a suitable base (often a substituted aniline (B41778) or phenolate) with a known pKa in the chosen solvent are prepared.[3]

  • Equilibrium Measurement: The hydride solution is treated with the base, establishing an acid-base equilibrium.[3]

  • Spectroscopic Monitoring: The equilibrium concentrations of the hydride (acid) and its conjugate base (anion) are determined using infrared (IR) or UV-Visible spectroscopy. The distinct vibrational frequencies of the carbonyl ligands (νCO) for the acid and its conjugate base are often used for quantification in IR spectroscopy.[3]

  • Calculation of Keq: The equilibrium constant (Keq) for the proton transfer reaction is calculated from the measured concentrations.

  • pKa Determination: The pKa of the metal hydride is then calculated using the known pKa of the reference base and the experimentally determined Keq.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the extent of deprotonation at equilibrium.

Methodology:

  • Sample Preparation: Similar to spectrophotometric titration, a solution containing the metal hydride and a reference base is prepared in an appropriate deuterated solvent.

  • NMR Measurement: ¹H NMR spectra are recorded. The chemical shift of the hydride proton is a key observable. The relative integrals of the signals corresponding to the protonated and unprotonated forms of the base, or changes in the hydride resonance, are used to determine the equilibrium position.[6]

  • Calculation: The equilibrium constant and subsequently the pKa are calculated from the relative concentrations of the species at equilibrium.[3]

The workflow for experimental pKa determination is illustrated below.

G cluster_prep Preparation cluster_reaction Equilibrium Reaction cluster_analysis Analysis cluster_calc Calculation A1 Prepare Hydride Solution (MH) B1 Mix MH and B MH + B ⇌ M⁻ + BH⁺ A1->B1 A2 Prepare Base Solution (B) (Known pKa) A2->B1 C1 Measure Concentrations ([MH], [M⁻], [B], [BH⁺]) via Spectroscopy (IR/NMR) B1->C1 D1 Calculate Keq = ([M⁻][BH⁺])/([MH][B]) C1->D1 D2 Calculate pKa(MH) = pKa(BH⁺) - log(Keq) D1->D2

Caption: General workflow for the experimental determination of pKa.

In addition to experimental methods, computational approaches, such as ab initio calculations, have been developed to predict the pKa values of transition metal hydrides with considerable accuracy.[10][11] These methods are valuable for screening potential catalysts and for understanding acidity trends. Furthermore, a simple additive model using ligand acidity constants has been developed to estimate the pKa of a wide range of transition metal hydride and dihydrogen complexes.[7][8][9]

References

A Comparative Guide to Cobalt-Catalyzed Hydroformylation: Kinetic Insights into Catalyst Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroformylation of alkenes, or the "oxo" process, is a cornerstone of industrial organic synthesis, enabling the production of valuable aldehydes from simple olefins, carbon monoxide, and hydrogen. Cobalt was the first metal discovered to effectively catalyze this transformation and remains a crucial component in many industrial applications, particularly for the production of plasticizers and detergents.[1][2] This guide provides a comparative kinetic analysis of two primary classes of cobalt catalysts: unmodified cobalt carbonyls and phosphine-modified cobalt systems. The objective is to offer researchers a clear understanding of their respective performance characteristics, supported by experimental data and detailed protocols.

Catalyst System Comparison: Unmodified vs. Phosphine-Modified Cobalt

The choice of catalyst in cobalt-catalyzed hydroformylation hinges on a trade-off between activity, selectivity, and operational stability. Unmodified cobalt carbonyl catalysts, typically derived from dicobalt octacarbonyl (Co₂(CO)₈) to form the active species hydridocobalt tetracarbonyl (HCo(CO)₄), are highly active but generally require high pressures (100–300 bar) and temperatures (140–200 °C) to maintain stability and prevent decomposition to cobalt metal.[3] In contrast, the introduction of phosphine (B1218219) ligands, such as trialkylphosphines, leads to the formation of HCo(CO)₃(PR₃) complexes.[4] This modification enhances catalyst stability, allowing for operation at significantly lower pressures (50–100 bar), albeit often at higher temperatures (150–200 °C) to achieve comparable reaction rates.[5][4]

A key performance differentiator is the regioselectivity of the hydroformylation reaction, specifically the ratio of the desired linear aldehyde to the branched isomer (l/b ratio). Phosphine-modified systems, owing to the steric bulk of the phosphine ligand, generally exhibit significantly higher selectivity towards the linear aldehyde, which is often the more valuable product.[5][3][6]

Recent advancements have also explored cationic cobalt(II) bisphosphine catalysts, which have demonstrated activities approaching those of more expensive rhodium-based catalysts, particularly for the hydroformylation of internal and branched alkenes under milder conditions.[7][8]

Quantitative Kinetic Data

The following table summarizes typical kinetic performance data for unmodified and phosphine-modified cobalt catalysts, compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research efforts.

Catalyst SystemTypical Catalyst PrecursorLigandSubstrateTemperature (°C)Pressure (bar)TOF (h⁻¹)l/b RatioAlkane Formation (%)Citation(s)
Unmodified Cobalt CarbonylCo₂(CO)₈None1-Octene14030 (Syngas, 1:1)~180~1.5:1<5[9]
Unmodified Cobalt CarbonylCo₂(CO)₈NonePropene110-15035-100 (Syngas)Varies~4:1Low[10][11]
Phosphine-Modified CobaltCo(acac)₂PBu₃1-Hexene18050 (Syngas, 1:1)Slower than unmodified6-8:1Can be significant[5][3]
Phosphine-Modified CobaltCo₂(CO)₈Various Phosphines1-Octene150-20050-100 (Syngas, 1:2)Varies with ligandVaries with ligandIncreased with H₂ pressure[4]
Cationic Cobalt(II)--INVALID-LINK--Bisphosphine1-Hexene10090 (Syngas, 1:1)HighLow for linear alkenes-[7][8]

Visualizing the Process

To better understand the experimental and mechanistic aspects of cobalt-catalyzed hydroformylation, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_analysis Product Analysis catalyst_precursor Cobalt Precursor (e.g., Co2(CO)8) catalyst_solution Catalyst Stock Solution catalyst_precursor->catalyst_solution ligand Ligand (optional) (e.g., Phosphine) ligand->catalyst_solution solvent_prep Anhydrous Solvent solvent_prep->catalyst_solution autoclave High-Pressure Autoclave catalyst_solution->autoclave catalyst_solution->autoclave reaction_conditions Set Temperature & Pressure autoclave->reaction_conditions substrate Alkene Substrate substrate->autoclave syngas Syngas (CO/H2) syngas->autoclave stirring Mechanical Stirring reaction_conditions->stirring sampling Reaction Sampling stirring->sampling stirring->sampling quenching Quenching sampling->quenching gc_analysis Gas Chromatography (GC) quenching->gc_analysis nmr_analysis NMR Spectroscopy quenching->nmr_analysis results Determine Conversion, Selectivity, and TOF gc_analysis->results nmr_analysis->results

Caption: A generalized experimental workflow for kinetic studies of cobalt-catalyzed hydroformylation.

catalytic_cycle HCoCO4 HCo(CO)4 HCoCO3 HCo(CO)3 HCoCO4->HCoCO3 -CO AlkeneComplex HCo(CO)3(alkene) HCoCO3->AlkeneComplex + Alkene AlkylComplex R-Co(CO)3 AlkeneComplex->AlkylComplex Insertion AcylComplex RCO-Co(CO)3 AlkylComplex->AcylComplex +CO H2Complex RCO-Co(H)2(CO)3 AcylComplex->H2Complex +H2 H2Complex->HCoCO3 Reductive Elimination AldehydeProduct Aldehyde H2Complex->AldehydeProduct

Caption: Simplified Heck-Breslow catalytic cycle for unmodified cobalt-catalyzed hydroformylation.[1]

Experimental Protocols

The following provides a generalized methodology for conducting kinetic studies of cobalt-catalyzed hydroformylation in a laboratory setting.

Materials and General Considerations
  • Catalyst Precursors: Dicobalt octacarbonyl (Co₂(CO)₈) is a common precursor for unmodified systems. For modified systems, precursors like cobalt(II) acetylacetonate (B107027) (Co(acac)₂) can be used in conjunction with the desired phosphine ligand.[5]

  • Solvents: Anhydrous toluene (B28343) or other suitable inert solvents are typically used.

  • Gases: High-purity synthesis gas (a mixture of CO and H₂) and an inert gas like nitrogen or argon are required.

  • Substrates: Alkenes should be purified to remove peroxides and other inhibitors.

  • Safety: All manipulations involving cobalt carbonyls and carbon monoxide must be performed in a well-ventilated fume hood due to their high toxicity. High-pressure reactions should be conducted behind a protective shield.

Protocol for a Typical Hydroformylation Experiment
  • Catalyst Preparation (in an inert atmosphere, e.g., a glovebox):

    • A stock solution of the cobalt precursor (and ligand, if applicable) is prepared in the chosen anhydrous solvent.

  • Reactor Setup:

    • A high-pressure autoclave equipped with a magnetic or mechanical stirrer, a gas inlet, a sampling valve, a pressure gauge, and a thermocouple is used.

    • The reactor is charged with the alkene substrate and any internal standard (e.g., dodecane (B42187) for GC analysis).

    • The reactor is sealed and purged several times with the inert gas to remove air.

  • Reaction Execution:

    • The catalyst stock solution is injected into the autoclave.

    • The reactor is pressurized with syngas to the desired pressure. The ratio of CO to H₂ can be varied to study its effect on the reaction kinetics and selectivity.[2]

    • Stirring is initiated, and the reactor is heated to the target temperature. This point is typically considered time zero for the kinetic study.

  • Sampling and Analysis:

    • At specific time intervals, small aliquots of the reaction mixture are withdrawn through the sampling valve.

    • Each sample is immediately quenched (e.g., by cooling and depressurizing) to stop the reaction.

    • The samples are analyzed by gas chromatography (GC) to determine the conversion of the alkene and the yield of the aldehyde products. The l/b ratio is determined from the relative peak areas of the linear and branched aldehyde isomers.

    • NMR spectroscopy can also be used for structural confirmation of the products.

  • Data Processing:

    • The concentration of reactants and products over time is plotted to determine the reaction rate.

    • The turnover frequency (TOF), a measure of catalyst activity, is calculated as moles of product formed per mole of catalyst per unit time.

This guide provides a foundational understanding of the kinetic differences between key cobalt-catalyzed hydroformylation systems. For researchers designing new catalysts or optimizing existing processes, a thorough investigation of the reaction kinetics under varying conditions is paramount to achieving desired performance and selectivity.

References

A Comparative Guide to Phosphine-Modified vs. Unmodified HCo(CO)₄ Catalysts in Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to achieving desired outcomes in chemical synthesis. This guide provides a detailed comparison of the performance of unmodified tetracarbonylhydridocobalt (HCo(CO)₄) and its phosphine-modified counterparts, offering insights into their respective strengths and weaknesses in hydroformylation reactions.

The hydroformylation of alkenes, an industrially significant process for the production of aldehydes, relies heavily on the catalytic prowess of cobalt carbonyl complexes.[1][2] The archetypal catalyst, HCo(CO)₄, while highly active, suffers from operational challenges, primarily its instability under lower carbon monoxide pressures, necessitating high-pressure reaction conditions.[3][4] The introduction of phosphine (B1218219) ligands to the cobalt center brings about a paradigm shift in the catalyst's behavior, impacting its activity, selectivity, and stability.[5][6][7]

Performance Comparison: A Quantitative Overview

The modification of HCo(CO)₄ with phosphine ligands (PR₃) leads to the formation of HCo(CO)₃(PR₃), a catalyst with markedly different performance characteristics.[5][6] The electron-donating nature of the phosphine ligand increases the electron density on the cobalt center, resulting in stronger π-backbonding to the carbonyl ligands.[5][6] This enhanced stability allows for hydroformylation to be conducted at significantly lower pressures.[7][8] However, this stability comes at the cost of reduced catalytic activity.[5][6][9]

Performance MetricUnmodified HCo(CO)₄Phosphine-Modified HCo(CO)₃(PR₃)Key Observations
Catalytic Activity HighDramatically lowerThe stronger Co-CO bonding in the modified catalyst slows down the reaction, which is dependent on CO dissociation.[5][6] Higher temperatures and catalyst loadings are often required to compensate for the lower activity of the modified catalyst.[5][6]
Linear:Branched (L/B) Aldehyde Ratio ~1:1 to 4:1~6:1 to 8:1The steric bulk of the phosphine ligand favors the formation of the linear aldehyde, a significant advantage for producing feedstocks for detergents and plasticizers.[1][5][6]
Stability Low; requires high CO pressure (>200 bar) to prevent decomposition to Co metal.[3][4][5]High; stable at lower CO pressures (25-100 bar).[5][7]Phosphine modification significantly enhances the thermal stability of the catalyst.[5][8][10]
Hydrogenation Activity MinorIncreasedThe increased hydricity of the modified catalyst enhances its ability to hydrogenate the aldehyde product to an alcohol (often desired) but also the alkene reactant to an alkane (undesired).[5][6][7]
Alkene Isomerization HighHighBoth catalyst systems exhibit significant alkene isomerization properties.[5]
Operating Temperature ~110 - 180 °C[3][7]~150 - 200 °C[5][7]Higher temperatures are typically employed for the phosphine-modified system to achieve viable reaction rates.[7]
Operating Pressure High Pressure (>200 bar H₂/CO)[3][5]Medium Pressure (50-100 bar H₂/CO)[7]The primary advantage of phosphine modification is the ability to operate at lower, more manageable pressures.[5]

Experimental Protocols

In-situ Generation of Unmodified HCo(CO)₄ Catalyst and Hydroformylation

The unmodified catalyst, HCo(CO)₄, is typically generated in situ from a precatalyst, dicobalt octacarbonyl (Co₂(CO)₈), due to its instability.[2][11]

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Alkene (e.g., 1-hexene, 1-octene)

  • Syngas (a mixture of CO and H₂, typically 1:1 ratio)

  • Solvent (e.g., toluene, tetraglyme)

  • High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls.

Procedure:

  • The autoclave is charged with the solvent and the alkene substrate.

  • The Co₂(CO)₈ precatalyst is added to the reactor.

  • The reactor is sealed and purged several times with nitrogen or syngas to remove air.

  • The reactor is pressurized with the H₂/CO mixture to the desired pressure (e.g., >200 bar).[3][5]

  • The mixture is heated to the reaction temperature (e.g., 110-180 °C) with vigorous stirring.[3][7] Under these conditions, Co₂(CO)₈ reacts with H₂ to form the active HCo(CO)₄ catalyst.[2]

  • The reaction is monitored by gas chromatography (GC) to determine the conversion of the alkene and the selectivity towards the aldehyde products.

  • After the reaction, the reactor is cooled to room temperature and the pressure is carefully released in a well-ventilated fume hood.

Synthesis and Hydroformylation using a Phosphine-Modified HCo(CO)₃(PR₃) Catalyst

The phosphine-modified catalyst is also typically generated in situ by adding a phosphine ligand to the reaction mixture containing the cobalt precursor.

Materials:

  • Cobalt precursor (e.g., Co₂(CO)₈ or Co(acac)₂)

  • Phosphine ligand (e.g., triphenylphosphine (B44618) (PPh₃), tri-n-butylphosphine (PBu₃))

  • Alkene (e.g., 1-hexene, 1-octene)

  • Syngas (a mixture of CO and H₂, typically 1:1 or 1:2 H₂:CO ratio)[7]

  • Solvent (e.g., dimethoxytetraglyme)

  • High-pressure autoclave reactor.

Procedure:

  • The autoclave is charged with the solvent, the cobalt precursor, and the phosphine ligand. The ratio of phosphine to cobalt is a critical parameter influencing the catalyst's performance.[7]

  • The alkene substrate is then added.

  • The reactor is sealed, purged, and pressurized with syngas to a medium pressure (e.g., 50-100 bar).[7]

  • The reactor is heated to the reaction temperature (e.g., 150-200 °C) with stirring.[5][7] The active HCo(CO)₃(PR₃) catalyst is formed in situ.

  • The reaction progress is monitored by GC.

  • Upon completion, the reactor is cooled and depressurized.

Mechanistic Insights and Logical Workflows

The catalytic cycle for hydroformylation with HCo(CO)₄ is a well-established process. The introduction of a phosphine ligand modifies the electronic and steric properties of the catalyst, thereby influencing the rates of the individual steps in the catalytic cycle and ultimately the overall performance.

Hydroformylation_Mechanism cluster_unmodified Unmodified HCo(CO)₄ Pathway cluster_modified Phosphine-Modified HCo(CO)₃(PR₃) Pathway HCo(CO)₄ HCo(CO)₄ HCo(CO)₃ HCo(CO)₃ HCo(CO)₄->HCo(CO)₃ - CO Alkene_Complex_U HCo(CO)₃(alkene) HCo(CO)₃->Alkene_Complex_U + Alkene Alkyl_Complex_U R-Co(CO)₃ Alkene_Complex_U->Alkyl_Complex_U Insertion Acyl_Complex_U R-C(O)-Co(CO)₃ Alkyl_Complex_U->Acyl_Complex_U + CO, Migratory Insertion H₂_Adduct_U R-C(O)-Co(H)₂(CO)₃ Acyl_Complex_U->H₂_Adduct_U + H₂ H₂_Adduct_U->HCo(CO)₃ Aldehyde_U Aldehyde H₂_Adduct_U->Aldehyde_U Reductive Elimination HCo(CO)₃(PR₃) HCo(CO)₃(PR₃) HCo(CO)₂(PR₃) HCo(CO)₂(PR₃) HCo(CO)₃(PR₃)->HCo(CO)₂(PR₃) - CO (Slower) Alkene_Complex_M HCo(CO)₂(PR₃)(alkene) HCo(CO)₂(PR₃)->Alkene_Complex_M + Alkene Alkyl_Complex_M R-Co(CO)₂(PR₃) Alkene_Complex_M->Alkyl_Complex_M Insertion (Sterically Influenced) Acyl_Complex_M R-C(O)-Co(CO)₂(PR₃) Alkyl_Complex_M->Acyl_Complex_M + CO, Migratory Insertion H₂_Adduct_M R-C(O)-Co(H)₂(CO)₂(PR₃) Acyl_Complex_M->H₂_Adduct_M + H₂ H₂_Adduct_M->HCo(CO)₂(PR₃) Aldehyde_M Aldehyde H₂_Adduct_M->Aldehyde_M Reductive Elimination Experimental_Workflow Start Start Catalyst_Choice Catalyst System Selection (Unmodified vs. Phosphine-Modified) Start->Catalyst_Choice Precursor_Prep Prepare Catalyst Precursor (e.g., Co₂(CO)₈ or Co(acac)₂ + PR₃) Catalyst_Choice->Precursor_Prep Reactor_Setup Autoclave Reactor Setup (Solvent, Alkene, Precursor) Precursor_Prep->Reactor_Setup Reaction_Conditions Set Reaction Conditions (Pressure, Temperature) Reactor_Setup->Reaction_Conditions Syngas_Intro Introduce Syngas (H₂/CO) Reaction_Conditions->Syngas_Intro Monitoring Monitor Reaction Progress (GC) Syngas_Intro->Monitoring Workup Reaction Quench and Product Isolation Monitoring->Workup Analysis Analyze Products (Yield, L/B Ratio, Byproducts) Workup->Analysis End End Analysis->End

References

Unraveling the HCo(CO)₄ Catalytic Cycle: A Computational Modeling Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of catalytic cycles is paramount for designing efficient synthetic routes. The hydroformylation reaction, catalyzed by cobalt tetracarbonyl hydride (HCo(CO)₄), represents a fundamental process in industrial chemistry for the production of aldehydes from alkenes. Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the complex reaction mechanism, energetics, and selectivity of this catalytic cycle. This guide provides an objective comparison of computational models for the HCo(CO)₄ catalytic cycle, supported by experimental data and detailed methodologies.

The hydroformylation process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[1][2] The cobalt-catalyzed reaction typically operates under high pressures (10-100 atm) and temperatures (100-180 °C).[1][3] The active catalyst, HCo(CO)₄, is often generated in situ from its precursor, dicobalt octacarbonyl (Co₂(CO)₈), in the presence of hydrogen.[1]

The Catalytic Cycle: A Step-by-Step Examination

The generally accepted mechanism for the HCo(CO)₄-catalyzed hydroformylation of an alkene, such as propene, proceeds through a series of key elementary steps. The energetics of these steps have been extensively studied using various computational methods, primarily DFT.

A visual representation of the catalytic cycle is provided below, generated using the Graphviz DOT language, illustrating the sequence of intermediates and transition states.

HCoCO4_Catalytic_Cycle cluster_main_cycle HCo(CO)₄ Catalytic Cycle for Hydroformylation HCo(CO)4 HCo(CO)4 HCo(CO)3 HCo(CO)3 HCo(CO)4->HCo(CO)3 - CO HCo(CO)3(alkene) HCo(CO)3(alkene) HCo(CO)3->HCo(CO)3(alkene) + Alkene RCo(CO)3_linear n-Alkyl-Co(CO)3 HCo(CO)3(alkene)->RCo(CO)3_linear Migratory Insertion RCo(CO)3_branched iso-Alkyl-Co(CO)3 HCo(CO)3(alkene)->RCo(CO)3_branched Migratory Insertion RCo(CO)4_linear n-Alkyl-Co(CO)4 RCo(CO)3_linear->RCo(CO)4_linear + CO RCo(CO)4_branched iso-Alkyl-Co(CO)4 RCo(CO)3_branched->RCo(CO)4_branched + CO AcylCo(CO)3_linear n-Acyl-Co(CO)3 RCo(CO)4_linear->AcylCo(CO)3_linear CO Insertion AcylCo(CO)3_branched iso-Acyl-Co(CO)3 RCo(CO)4_branched->AcylCo(CO)3_branched CO Insertion AcylCo(H)2(CO)3_linear n-Acyl-Co(H)2(CO)3 AcylCo(CO)3_linear->AcylCo(H)2(CO)3_linear + H2 (RDS) AcylCo(H)2(CO)3_branched iso-Acyl-Co(H)2(CO)3 AcylCo(CO)3_branched->AcylCo(H)2(CO)3_branched + H2 (RDS) Aldehyde_linear n-Aldehyde AcylCo(H)2(CO)3_linear->Aldehyde_linear Reductive Elimination Aldehyde_branched iso-Aldehyde AcylCo(H)2(CO)3_branched->Aldehyde_branched Reductive Elimination Aldehyde_linear->HCo(CO)3 Regeneration Aldehyde_branched->HCo(CO)3 Regeneration

Figure 1: A simplified diagram of the HCo(CO)₄ catalytic cycle for hydroformylation.

Computational Performance: A Comparative Analysis

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. Various functionals have been employed to model the HCo(CO)₄ catalytic cycle, each with its own strengths and weaknesses. Below is a summary of calculated reaction energies and activation barriers for key steps in the hydroformylation of propene, comparing different levels of theory.

Reaction StepComputational MethodΔE (kcal/mol)ΔG (kcal/mol)Activation Barrier (ΔG‡, kcal/mol)Reference
CO Dissociation
HCo(CO)₄ → HCo(CO)₃ + COBP8628.517.5-
B3LYP36.325.7-[4]
Alkene Association
HCo(CO)₃ + C₃H₆ → HCo(CO)₃(C₃H₆)BP86-15.1-2.3-
B3LYP-12.50.8-[4]
Migratory Insertion (n-alkyl)
HCo(CO)₃(C₃H₆) → n-C₃H₇Co(CO)₃BP86-3.2-2.15.8
B3LYP-1.8-0.56.9[4]
Migratory Insertion (iso-alkyyl)
HCo(CO)₃(C₃H₆) → i-C₃H₇Co(CO)₃BP86-4.5-3.54.9
B3LYP-3.1-1.95.7[4]
CO Insertion (n-acyl)
n-C₃H₇Co(CO)₄ → n-C₃H₇COCo(CO)₃BP865.16.210.1
B3LYP7.28.512.3[4]
Oxidative Addition of H₂ (RDS)
n-C₃H₇COCo(CO)₃ + H₂ → n-C₃H₇COCo(H)₂(CO)₃BP86-5.48.923.5
B3LYP-3.111.225.8[4]
Reductive Elimination (n-aldehyde)
n-C₃H₇COCo(H)₂(CO)₃ → n-C₄H₈O + HCo(CO)₃BP86-26.8-38.11.5
B3LYP-24.5-35.92.1[4]

Note: All energies are in kcal/mol. ΔE represents the electronic energy change, while ΔG includes free energy corrections. The values presented are illustrative and can vary based on the specific basis set and computational details used in the studies. The rate-determining step (RDS) is generally accepted to be the oxidative addition of H₂.[1]

Alternative Catalytic Systems

While HCo(CO)₄ is a foundational catalyst, significant research has been dedicated to developing more active and selective systems. A prominent alternative is the rhodium-based catalyst, often modified with phosphine (B1218219) ligands.

Catalyst SystemTypical Operating ConditionsKey AdvantagesKey Disadvantages
HCo(CO)₄ 100-180 °C, 100-400 barLow costHigh pressure and temperature required, lower activity, lower regioselectivity for linear aldehydes
HCo(CO)₄ with PR₃ ligands Lower pressure than unmodified CoImproved stability and regioselectivity
HRh(CO)(PPh₃)₃ 80-120 °C, 10-100 barHigh activity and selectivity, mild conditionsHigh cost of rhodium
Cationic Cobalt(II) Complexes Milder conditions than HCo(CO)₄Higher activity than neutral cobalt catalysts

The use of phosphine ligands (PR₃) with cobalt catalysts can improve stability and selectivity towards the desired linear aldehyde product.[5] Rhodium-based catalysts, such as HRh(CO)(PPh₃)₃, exhibit significantly higher activity and selectivity under much milder conditions, making them preferable for many applications despite the higher cost of the metal.[3][5] More recently, highly active cationic cobalt(II) hydroformylation catalysts have been developed that approach the activity of rhodium catalysts.[5]

Experimental Validation: Bridging Theory and Reality

Computational models are validated through comparison with experimental data. In the context of the HCo(CO)₄ catalytic cycle, in-situ infrared (IR) spectroscopy is a crucial technique for identifying and monitoring the concentration of key intermediates under reaction conditions.

Experimental Protocol: In-Situ High-Pressure Infrared Spectroscopy

The following provides a generalized protocol for the in-situ IR spectroscopic study of HCo(CO)₄-catalyzed hydroformylation.

Objective: To observe and identify cobalt carbonyl intermediates during the hydroformylation of an alkene under high pressure of syngas (CO/H₂).

Apparatus:

  • High-pressure infrared (HP-IR) cell equipped with windows transparent to IR radiation (e.g., CaF₂, ZnS, or diamond).

  • FTIR spectrometer.

  • High-pressure gas delivery system for CO and H₂.

  • Liquid pump for delivering the alkene and solvent.

  • Temperature and pressure controllers.

Procedure:

  • Catalyst Precursor Preparation: A solution of the catalyst precursor, typically Co₂(CO)₈, is prepared in an appropriate solvent (e.g., a hydrocarbon like hexane (B92381) or toluene) under an inert atmosphere.

  • Reactor Assembly and Purging: The HP-IR cell is assembled and thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove any air and moisture.

  • Catalyst Loading: The catalyst solution is transferred to the HP-IR cell under inert atmosphere.

  • Pressurization and Heating: The cell is pressurized with a mixture of CO and H₂ (syngas) to the desired pressure and heated to the reaction temperature.

  • Catalyst Activation: The Co₂(CO)₈ precursor is converted to the active HCo(CO)₄ catalyst under the reaction conditions. This can be monitored by the appearance of characteristic IR bands for HCo(CO)₄.

  • Alkene Injection: The alkene substrate is injected into the reactor.

  • Data Acquisition: IR spectra are recorded at regular intervals throughout the reaction to monitor the changes in the concentrations of the catalyst species and the formation of the aldehyde product.

  • Data Analysis: The collected IR spectra are analyzed to identify the vibrational frequencies of the different cobalt carbonyl species present in the catalytic cycle.

Expected Observations: The in-situ IR spectra will show characteristic carbonyl (ν(CO)) stretching frequencies for the various cobalt carbonyl intermediates. For example, HCo(CO)₄ exhibits strong ν(CO) bands around 2100-2000 cm⁻¹. The formation of acylcobalt intermediates (RCOCo(CO)n) can be identified by the appearance of a new ν(CO) band at a lower frequency, typically in the range of 1750-1650 cm⁻¹.

Logical Workflow for Catalyst Performance Evaluation

The process of evaluating and comparing the performance of different computational models for the HCo(CO)₄ catalytic cycle can be visualized as a logical workflow.

Computational_Workflow cluster_workflow Computational and Experimental Workflow for Catalyst Evaluation Define_System Define Catalytic System (HCo(CO)4, Alkene) Select_Methods Select Computational Methods (DFT Functionals, Basis Sets) Define_System->Select_Methods Perform_Calculations Perform Quantum Chemical Calculations (Geometry Optimization, Frequency Analysis) Select_Methods->Perform_Calculations Locate_TS Locate Transition States Perform_Calculations->Locate_TS Calculate_Energies Calculate Reaction and Activation Energies Locate_TS->Calculate_Energies Analyze_Results Analyze Computational Results (Reaction Profile, Selectivity) Calculate_Energies->Analyze_Results Compare_Data Compare Computational and Experimental Data Analyze_Results->Compare_Data Experimental_Design Design Validation Experiments (in-situ IR Spectroscopy) Perform_Experiments Perform Experiments Experimental_Design->Perform_Experiments Analyze_Experimental_Data Analyze Experimental Data (Identify Intermediates, Kinetics) Perform_Experiments->Analyze_Experimental_Data Analyze_Experimental_Data->Compare_Data Refine_Model Refine Computational Model Compare_Data->Refine_Model Publish_Guide Publish Comparison Guide Compare_Data->Publish_Guide Refine_Model->Select_Methods

Figure 2: Workflow for computational and experimental evaluation of catalytic systems.

Conclusion

The computational modeling of the HCo(CO)₄ catalytic cycle provides invaluable insights into the mechanism and energetics of this important industrial reaction. DFT calculations, when carefully benchmarked and validated against experimental data, can accurately predict reaction pathways and activation barriers. This guide has provided a comparative overview of different computational approaches and their performance, alongside a discussion of alternative catalytic systems and the experimental methodologies used for validation. For researchers in catalysis and drug development, a thorough understanding of these computational tools and their interplay with experimental techniques is essential for the rational design of new and improved catalysts.

References

A Head-to-Head Battle of Catalysts: Assessing the Economic Viability of Cobalt vs. Rhodium in Industrial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that profoundly impacts the efficiency, selectivity, and economic viability of chemical transformations. This guide provides an objective comparison of two stalwart catalysts, cobalt and rhodium, with a focus on their performance in key industrial reactions and an analysis of their economic feasibility. The information presented herein is supported by experimental data to facilitate informed decision-making in catalyst selection and process development.

In the realm of industrial catalysis, particularly for processes such as hydroformylation, hydrogenation, and carbonylation, both cobalt and rhodium have carved out significant roles. Rhodium, a precious metal, is renowned for its high activity and selectivity, often operating under mild reaction conditions.[1] In contrast, cobalt, a more earth-abundant first-row transition metal, is a cost-effective alternative, albeit typically requiring more forcing reaction conditions.[2] This guide will delve into the performance metrics of each catalyst, provide detailed experimental protocols for their evaluation, and present a clear economic comparison to aid in the selection of the most appropriate catalyst for a given application.

Performance Comparison: A Quantitative Look at Catalytic Efficacy

The performance of a catalyst is a multi-faceted issue, with key metrics including activity (often expressed as Turnover Frequency or TOF), selectivity towards the desired product, and stability over time. While direct side-by-side comparisons under identical conditions are not always available in the literature, the following table summarizes representative data from various studies to provide a comparative overview.

ReactionSubstrateCatalystTemp. (°C)Pressure (bar)TONTOF (h⁻¹)Selectivity (Product)n/iso RatioReference
Hydroformylation1-Hexene (B165129)Cobalt Carbonyl13030 (Syngas)--Heptanal-[3]
HydroformylationEtheneCobalt on SiO₂1735 (Syngas)--Propanal-[4][5]
HydroformylationPropeneRhodium-based95-10018 (Syngas)--ButyraldehydeHigh[6]
Hydroformylation1-OcteneRhodium-based---HighNonanalHigh[1]
HydrogenationAcetophenoneCobalt-based---->99% conversion (enamides)-[1]
Hydrogenation1-HexeneCobalt-based231 atm H₂--79(6)% conversion-[7]
HydrogenationAcetophenoneRhodium-based------[1]
CarbonylationMethanol (B129727)Cobalt-based230600--Acetic Acid (~90%)-[8]
CarbonylationMethanolRhodium-based---Lower than IridiumAcetic Acid-[1]

Key Observations:

  • Hydroformylation: Rhodium catalysts generally exhibit higher activity and significantly better selectivity for the linear aldehyde (n-isomer), which is often the more desired product, under milder conditions compared to cobalt catalysts.[1][2][6] Cobalt catalysts, while less selective, are robust and can be effective for higher olefins.[2][9]

  • Hydrogenation: Both cobalt and rhodium are effective hydrogenation catalysts. Recent research has highlighted the development of highly active cobalt catalysts for the hydrogenation of various functional groups.[7]

  • Carbonylation: In the carbonylation of methanol to acetic acid, rhodium (in the Monsanto process) has been largely superseded by iridium (in the Cativa process) due to better efficiency and stability.[1][10] Cobalt catalysts require significantly higher temperatures and pressures for this transformation.[8]

Economic Viability: A Tale of Two Price Points

The most significant factor differentiating cobalt and rhodium catalysts is their cost. Rhodium is one of the rarest and most valuable precious metals, with a price that can be orders of magnitude higher than that of cobalt.[2][11][12]

Metal/Catalyst PrecursorPrice (December 2025)Vendor/Source
Rhodium (metal)~$8,050 -
8,300pertroyounce(8,300 per troy ounce (~8,300pertroyounce(
259 - $267 per gram)
Money Metals, Trading Economics[11][13]
Dicobalt Octacarbonyl (Co₂(CO)₈)~
193for25g(193 for 25g (193for25g(
7.72 per gram)
Strem Chemicals[14]

This stark price difference is a primary driver for the continued use and development of cobalt-based catalysts, despite the often superior performance of their rhodium counterparts.[15] The economic viability of a rhodium-catalyzed process hinges on extremely efficient catalyst recovery and recycling, which can add complexity and cost to the overall process.[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the catalytic processes and evaluation methodologies, the following diagrams, generated using the DOT language, illustrate a generic hydroformylation mechanism, a typical experimental workflow for catalyst testing, and the logical flow for assessing economic viability.

hydroformylation_mechanism cluster_catalyst Catalyst Precursor cluster_cycle Catalytic Cycle Metal(L)n Metal(L)n Active_Catalyst Active Catalyst [H-Metal(L)n-CO] Metal(L)n->Active_Catalyst + CO, H₂ Olefin_Complex Olefin Complex Active_Catalyst->Olefin_Complex + Olefin Alkyl_Complex Alkyl Complex Olefin_Complex->Alkyl_Complex Migratory Insertion Acyl_Complex Acyl Complex Alkyl_Complex->Acyl_Complex + CO Oxidative_Addition Oxidative Addition of H₂ Acyl_Complex->Oxidative_Addition + H₂ Oxidative_Addition->Active_Catalyst Regeneration Aldehyde_Product Aldehyde Product Oxidative_Addition->Aldehyde_Product Reductive Elimination Final_Product Final_Product

Caption: Generalized catalytic cycle for hydroformylation.

experimental_workflow Catalyst_Prep Catalyst & Ligand Preparation Reactor_Setup Autoclave Reactor Setup Catalyst_Prep->Reactor_Setup Reaction_Cond Set Temperature & Pressure (e.g., 130°C, 30 bar Syngas) Reactor_Setup->Reaction_Cond Reactants_Add Add Substrate & Solvent (e.g., 1-Hexene in Toluene) Reaction_Cond->Reactants_Add Reaction Run Reaction for Specified Time Reactants_Add->Reaction Sampling Take Aliquots at Time Intervals Reaction->Sampling Analysis GC-FID Analysis Sampling->Analysis Data_Proc Calculate Conversion, Selectivity, TOF Analysis->Data_Proc economic_viability_assessment Catalyst_Cost Catalyst Precursor Cost (per gram/mole) Overall_Cost Total Process Cost per kg of Product Catalyst_Cost->Overall_Cost Catalyst_Performance Catalytic Performance (TOF, TON, Selectivity) Catalyst_Performance->Overall_Cost Process_Conditions Operating Conditions (Temperature, Pressure) Process_Conditions->Overall_Cost Catalyst_Lifecycle Catalyst Stability & Recyclability Catalyst_Lifecycle->Overall_Cost Downstream_Costs Product Separation & Purification Costs Downstream_Costs->Overall_Cost Decision Decision on Economic Viability Overall_Cost->Decision

References

A Comparative Guide to HCo(CO)₄ Derivatives for Catalytic Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hydridocobalt tetracarbonyl (HCo(CO)₄) and its phosphine-substituted derivatives as catalysts for hydroformylation, a cornerstone reaction in industrial chemistry for the synthesis of aldehydes from alkenes. This document outlines the characterization of these catalysts, their comparative catalytic performance supported by experimental data, and detailed protocols for their synthesis and use.

Introduction to HCo(CO)₄ and its Derivatives

Hydridocobalt tetracarbonyl, HCo(CO)₄, was one of the first effective homogeneous catalysts for the hydroformylation (or oxo) process.[1] While highly active, it typically requires high pressures (100–400 bar) and temperatures (100–250°C) to maintain stability.[2] The substitution of one or more carbonyl (CO) ligands with phosphine (B1218219) (PR₃) ligands leads to the formation of HCo(CO)₃(PR₃) derivatives. These modified catalysts exhibit enhanced stability at lower pressures, albeit sometimes with a trade-off in activity, and offer improved selectivity towards the commercially valuable linear aldehydes.[3] The electronic and steric properties of the phosphine ligand play a crucial role in determining the catalyst's performance.[4]

Characterization of HCo(CO)₄ Derivatives

The characterization of HCo(CO)₄ and its derivatives is primarily achieved through spectroscopic methods, most notably Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The carbonyl stretching frequencies (ν(CO)) in the IR spectrum are highly sensitive to the electronic environment of the cobalt center. Substitution of a CO ligand with an electron-donating phosphine ligand increases electron density on the cobalt, leading to stronger back-bonding to the remaining CO ligands and a decrease in their stretching frequencies. For HCo(CO)₄, characteristic ν(CO) bands are observed around 2114, 2048, and 2024 cm⁻¹. Upon substitution with a phosphine ligand like triphenylphosphine (B44618) (PPh₃) to form HCo(CO)₃(PPh₃), these bands shift to lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The hydride proton of HCo(CO)₄ and its derivatives resonates in the upfield region of the spectrum, typically between -10 and -20 ppm. This significant shielding is due to the electron density of the cobalt center. In phosphine-substituted derivatives, the hydride signal often appears as a doublet due to coupling with the ³¹P nucleus of the phosphine ligand.

  • ³¹P NMR: This technique is invaluable for characterizing phosphine-substituted derivatives. The chemical shift of the phosphorus atom provides information about its coordination to the metal center. Coordination to the cobalt atom typically results in a significant downfield shift compared to the free phosphine ligand.

Catalytic Performance in Hydroformylation

The performance of HCo(CO)₄ and its derivatives is typically evaluated in the hydroformylation of alkenes, such as 1-octene (B94956). Key performance indicators include conversion, selectivity towards aldehydes (linear vs. branched), and the extent of side reactions like hydrogenation and isomerization.

Comparison of Catalytic Performance for 1-Octene Hydroformylation

The following table summarizes the catalytic performance of HCo(CO)₄ and various phosphine-modified derivatives in the hydroformylation of 1-octene under comparable conditions.

Catalyst/LigandTemp (°C)Pressure (bar)Conversion (%)Aldehyde Yield (%)Linearity (l:b ratio)Ref.
Unmodified HCo(CO)₄ 14030~95~90~1:1[2]
HCo(CO)₃(PBu₃) 18050HighHigh~6-8:1[3]
HCo(CO)₃(PPh₃) 1508085753.5:1[4]
HCo(CO)₃(PCy₃) 1508092882.8:1[4]
HCo(CO)₃(P(OPh)₃) 1508078704.1:1[5][6]
Cationic Co(II)-bisphosphine 16050>99>99low for linear alkenes[3]

Note: Data is compiled from various sources and reaction conditions may vary slightly. This table is intended for comparative purposes.

Experimental Protocols

Synthesis of HCo(CO)₃(PPh₃)

This protocol describes the in situ generation and reaction of HCo(CO)₃(PPh₃) from dicobalt octacarbonyl (Co₂(CO)₈) and triphenylphosphine (PPh₃).

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Syngas (1:1 mixture of H₂ and CO)

  • Schlenk flask and line

  • High-pressure autoclave

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve Co₂(CO)₈ (1 equivalent) and PPh₃ (2.2 equivalents) in anhydrous toluene.

  • Transfer the solution to a high-pressure autoclave under an inert atmosphere.

  • Seal the autoclave and purge several times with syngas.

  • Pressurize the autoclave with syngas to the desired pressure (e.g., 50-80 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 150-180°C) with stirring. The active catalyst, HCo(CO)₃(PPh₃), is formed in situ.

Characterization by IR and ¹H NMR Spectroscopy

IR Spectroscopy:

  • Aliquots of the reaction mixture can be carefully taken (if the setup allows) and analyzed using a high-pressure IR cell.

  • Alternatively, the final reaction mixture can be depressurized and a sample analyzed by standard FT-IR spectroscopy.

  • Record the spectrum in the carbonyl region (1800-2200 cm⁻¹).

  • Identify the characteristic ν(CO) bands for HCo(CO)₃(PPh₃) (typically around 2050, 1980, and 1940 cm⁻¹).

¹H NMR Spectroscopy:

  • After cooling and depressurizing the reactor, carefully take a sample of the reaction mixture under an inert atmosphere.

  • Prepare an NMR sample in a deuterated solvent (e.g., C₆D₆).

  • Acquire the ¹H NMR spectrum.

  • The hydride proton of HCo(CO)₃(PPh₃) will appear as a doublet in the upfield region (around -15 to -20 ppm) due to coupling with the ³¹P nucleus.

General Protocol for Hydroformylation of 1-Octene

Procedure:

  • The catalyst is prepared or generated in situ in the autoclave as described above.

  • 1-Octene (substrate) is added to the autoclave, typically in a substrate-to-catalyst molar ratio of 1000:1 or higher.

  • The autoclave is sealed, purged, and pressurized with syngas to the desired pressure (e.g., 30-80 bar).

  • The reaction is heated to the desired temperature (e.g., 140-180°C) with vigorous stirring.

  • The reaction progress can be monitored by the uptake of syngas.

  • After the desired reaction time or when gas uptake ceases, the autoclave is cooled to room temperature and carefully depressurized.

  • The product mixture is collected and analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine conversion, yield, and selectivity. An internal standard is typically used for quantification.

Visualizations

Heck-Breslow Catalytic Cycle for Hydroformylation

Heck_Breslow_Cycle cluster_main_cycle Catalytic Cycle HCo(CO)4 HCo(CO)4 HCo(CO)3 HCo(CO)3 HCo(CO)4->HCo(CO)3 -CO HCo(CO)3(alkene) HCo(CO)3(alkene) HCo(CO)3->HCo(CO)3(alkene) +Alkene R-Co(CO)3 R-Co(CO)3 HCo(CO)3(alkene)->R-Co(CO)3 Insertion R-Co(CO)4 R-Co(CO)4 R-Co(CO)3->R-Co(CO)4 +CO RCO-Co(CO)3 RCO-Co(CO)3 R-Co(CO)4->RCO-Co(CO)3 Migratory Insertion RCO-Co(H)2(CO)3 RCO-Co(H)2(CO)3 RCO-Co(CO)3->RCO-Co(H)2(CO)3 +H2 (Rate Limiting) RCO-Co(H)2(CO)3->HCo(CO)3 -Aldehyde

Caption: The Heck-Breslow mechanism for cobalt-catalyzed hydroformylation.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_analysis Product Analysis Start Start Weigh_Precursors Weigh Co₂(CO)₈ and Phosphine Ligand Start->Weigh_Precursors Dissolve Dissolve in Anhydrous Solvent Weigh_Precursors->Dissolve Load_Autoclave Load Solution and Alkene into Autoclave Dissolve->Load_Autoclave Purge_Pressurize Purge and Pressurize with Syngas Load_Autoclave->Purge_Pressurize Heat_Stir Heat to Reaction Temp with Stirring Purge_Pressurize->Heat_Stir Monitor_Reaction Monitor Syngas Uptake Heat_Stir->Monitor_Reaction Cool_Depressurize Cool and Depressurize Monitor_Reaction->Cool_Depressurize Sample_Collection Collect Product Mixture Cool_Depressurize->Sample_Collection GC_Analysis Analyze by GC/GC-MS Sample_Collection->GC_Analysis Data_Evaluation Evaluate Conversion, Selectivity, Yield GC_Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: A generalized experimental workflow for screening HCo(CO)₄ derivatives.

References

A Comparative Guide to HCo(CO)₄ and Newer Generation Hydroformylation Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroformylation of alkenes, or the "oxo" process, is a cornerstone of industrial organic synthesis, enabling the production of valuable aldehydes from simple olefins, carbon monoxide, and hydrogen. For decades, hydridocobalt tetracarbonyl (HCo(CO)₄) was the workhorse catalyst for this transformation. However, the landscape of hydroformylation catalysis has evolved significantly, with newer generation catalysts offering substantial improvements in activity, selectivity, and operating conditions. This guide provides an objective comparison of HCo(CO)₄ against more recent catalytic systems, supported by experimental data, to inform catalyst selection for research and development.

Executive Summary

The primary driver for the development of new hydroformylation catalysts has been the harsh operating conditions required for HCo(CO)₄, which typically involves high temperatures (110–180 °C) and pressures (200–300 bar).[1] These conditions are necessary to maintain the stability of the active cobalt species but come with significant energy costs and engineering challenges.[1][2][3] In contrast, newer generation catalysts, predominantly based on rhodium, operate under much milder conditions and exhibit significantly higher activity.[2][4][5] The general order of activity for unmodified metals in hydroformylation is widely accepted as Rh >> Co.[6][7] Rhodium catalysts can be 100 to 1000 times more active than traditional cobalt systems.[2][4][7]

Recent advancements have also seen the emergence of modified and more active cobalt catalysts, such as cationic cobalt(II) bisphosphine complexes, which begin to bridge the performance gap with their rhodium counterparts while being based on a more earth-abundant and less expensive metal.[2][4][5]

Performance Comparison: HCo(CO)₄ vs. Newer Catalysts

The following table summarizes key performance metrics for HCo(CO)₄ and representative examples of newer generation hydroformylation catalysts. Direct comparison of turnover frequencies (TOF) can be challenging due to the different optimal operating conditions for each catalyst system.

Catalyst SystemSubstrateTemperature (°C)Pressure (bar)n/iso RatioTurnover Frequency (TOF, h⁻¹)Key Observations & Notes
HCo(CO)₄ (unmodified) 1-Hexene14030~4:1~200Requires high temperature and pressure to maintain stability and activity.[3][8]
HCo(CO)₃(PR₃) (phosphine-modified) 1-Octene18080-150~8:1Lower than unmodified CoIncreased stability at lower pressures compared to HCo(CO)₄, with improved linear selectivity.[2][9]
Cationic Co(II) bisphosphine 1-Octene120551.8:1~2,500Significantly more active than traditional cobalt catalysts, approaching rhodium-level activity.[2][4]
HRh(CO)(PPh₃)₃ 1-Octene10020>10:1~10,000The industry standard for low-pressure hydroformylation, offering high activity and excellent regioselectivity under mild conditions.[2]
Rh with bidentate phosphine (B1218219) ligands (e.g., Xantphos) Propylene12020>20:1HighLigand modification is a key strategy to fine-tune selectivity and activity in rhodium catalysis.[10]
Heterogeneous Single-Atom Catalysts (e.g., Co SACs) 1-Octene14040~8:1~150Offer advantages in catalyst separation and recycling, with good selectivity.[6][7]

Experimental Protocols

A general procedure for benchmarking hydroformylation catalysts in a laboratory setting is outlined below. Specific parameters such as temperature, pressure, solvent, and substrate-to-catalyst ratio should be optimized for the specific catalyst system being evaluated.

General Benchmarking Protocol for Hydroformylation:

  • Catalyst Preparation/Pre-activation: The active catalyst may be generated in situ from a precursor. For example, HCo(CO)₄ can be formed from Co₂(CO)₈ under syngas pressure. Rhodium precursors like Rh(acac)(CO)₂ are often combined with the desired phosphine ligand in the reaction solvent.

  • Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controls is charged with the catalyst precursor, ligand (if applicable), solvent (e.g., toluene), and an internal standard (e.g., dodecane) for gas chromatography analysis.

  • Reaction Execution: The reactor is sealed, purged several times with N₂ or argon, and then pressurized with a 1:1 mixture of CO and H₂ (syngas) to the desired pressure. The reactor is heated to the target temperature, and the stirring is initiated. The substrate (alkene) is then injected to start the reaction.

  • Sampling and Analysis: Aliquots of the reaction mixture are taken at regular intervals through the sampling valve. The samples are typically cooled and depressurized before being analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the conversion of the starting alkene and the distribution of aldehyde isomers and any byproducts (e.g., alkanes from hydrogenation).

  • Data Calculation:

    • Conversion (%): Calculated based on the disappearance of the starting alkene relative to the internal standard.

    • Selectivity (%): The percentage of the converted alkene that has formed the desired aldehyde products.

    • n/iso Ratio: The molar ratio of the linear (n) aldehyde to the branched (iso) aldehyde.

    • Turnover Frequency (TOF): Moles of product per mole of catalyst per hour, typically calculated at low conversion to approximate the initial rate.

Visualizing the Catalytic Cycle

The hydroformylation process proceeds through a well-established catalytic cycle. The diagram below illustrates the generally accepted dissociative mechanism for a generic phosphine-modified rhodium catalyst, which is a common framework for understanding hydroformylation.

Hydroformylation_Cycle cluster_regio cluster_acyl cluster_prod A HRh(CO)₂(L)₂ (Precatalyst) B HRh(CO)(L)₂ (Active Catalyst) A->B - CO C HRh(alkene)(CO)(L)₂ B->C + Alkene D_lin R_linear-RhH(CO)(L)₂ C->D_lin Insertion (anti-Markovnikov) D_iso R_branched-RhH(CO)(L)₂ C->D_iso Insertion (Markovnikov) E_lin R_linear-C(O)RhH(CO)(L)₂ (Acyl Complex) D_lin->E_lin + CO E_iso R_branched-C(O)RhH(CO)(L)₂ (Acyl Complex) D_iso->E_iso + CO F_lin Aldehyde_linear + Rh(CO)(L)₂ E_lin->F_lin H₂ (Oxidative Addition) F_iso Aldehyde_branched + Rh(CO)(L)₂ E_iso->F_iso H₂ (Oxidative Addition) F_lin->B Reductive Elimination F_iso->B Reductive Elimination

Caption: Generalized catalytic cycle for rhodium-phosphine catalyzed hydroformylation.

Conclusion

While HCo(CO)₄ laid the foundation for industrial hydroformylation, newer generation catalysts, particularly those based on rhodium modified with phosphine ligands, offer vastly superior activity and operate under significantly milder conditions. This allows for lower energy consumption, improved safety, and often higher selectivity towards the desired linear aldehyde product. The development of highly active cobalt catalysts based on earth-abundant metals presents an exciting and economically attractive frontier in the field. For researchers and professionals in drug development and fine chemical synthesis, the choice of catalyst will depend on the specific substrate, desired selectivity, and economic considerations. The expanded toolkit of modern hydroformylation catalysts provides greater flexibility and efficiency in the synthesis of complex aldehydic intermediates.

References

Safety Operating Guide

Safe Disposal of Cobalt Tetracarbonyl Hydride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of cobalt tetracarbonyl hydride (HCo(CO)₄). Given the compound's high toxicity, volatility, and thermal instability, adherence to strict safety protocols is paramount. This compound is a volatile, yellow liquid that can readily decompose, especially in the absence of a high partial pressure of carbon monoxide, to form dicobalt octacarbonyl (Co₂(CO)₈) and hydrogen gas.[1] Due to its inherent instability, it is often generated in situ for immediate use.[1]

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, ensure that all necessary safety measures are in place. This includes the use of appropriate personal protective equipment (PPE) and a properly functioning chemical fume hood or glovebox.

Personal Protective Equipment (PPE):

  • Respiratory Protection: A full-face respirator with a cartridge appropriate for organic vapors and acid gases is recommended, especially when handling outside of a glovebox.

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Skin Protection: Wear a flame-resistant lab coat and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[2] Double gloving is advisable.

  • Body Protection: A chemical-resistant apron should be worn over the lab coat.

Engineering Controls:

  • All manipulations of this compound must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute or within a glovebox under an inert atmosphere (e.g., nitrogen or argon).[3]

  • An emergency shower and eyewash station must be readily accessible.[4]

Disposal Plan: Neutralization and Waste Management

The primary method for the safe disposal of this compound involves chemical neutralization to convert it into a less hazardous cobalt salt. The following procedure utilizes a common laboratory oxidizing agent, sodium hypochlorite (B82951) (bleach), to decompose the cobalt carbonyl complex. This process should only be performed by trained personnel.

Experimental Protocol: Neutralization of this compound with Sodium Hypochlorite

This protocol is designed for the disposal of small quantities (typically less than 1 gram) of this compound.

Materials:

  • This compound waste (in a suitable solvent if generated in situ)

  • Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl)

  • Sodium hydroxide (B78521) (NaOH) solution, 1 M

  • A suitably sized three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Inert gas supply (nitrogen or argon)

  • Scrubber system containing a solution of sodium hypochlorite to trap any vented gases.

Procedure:

  • Preparation of the Reaction Setup:

    • Assemble the three-neck flask with a magnetic stirrer, an addition funnel, and an inert gas inlet connected to a bubbler. The gas outlet should be connected to the scrubber system.

    • Purge the entire system with an inert gas (nitrogen or argon) for at least 30 minutes to remove all oxygen.

  • Dilution of the Waste:

    • If the this compound waste is in a non-polar organic solvent, it is recommended to dilute it further with the same solvent to reduce the concentration and control the reaction rate.

  • Preparation of the Neutralizing Solution:

    • In a separate beaker, prepare a solution of 1:1 (v/v) household bleach and 1 M sodium hydroxide. The alkaline conditions help to ensure the complete decomposition of the carbonyl complex.

  • Neutralization Reaction:

    • Place the diluted this compound waste into the three-neck flask under a positive pressure of inert gas.

    • Begin stirring the solution.

    • Slowly add the bleach/NaOH solution from the addition funnel to the stirring this compound solution. CAUTION: The reaction is exothermic and will release carbon monoxide gas. The addition should be dropwise to control the temperature and the rate of gas evolution.

    • Continue stirring the mixture for at least 12 hours after the addition is complete to ensure full decomposition. The solution should change color as the cobalt is oxidized.

  • Work-up and Waste Collection:

    • After the reaction is complete, cease stirring and allow any solids to settle.

    • The resulting mixture will contain an aqueous layer and an organic layer (if an organic solvent was used).

    • Separate the two layers using a separatory funnel.

    • The aqueous layer, containing cobalt salts, should be collected in a designated hazardous waste container for heavy metals.

    • The organic layer should be collected in a separate chlorinated or non-chlorinated solvent waste container, as appropriate.

Data Presentation

ParameterValue/Recommendation
Scale of Disposal < 1 gram of this compound
Neutralizing Agent 1:1 (v/v) mixture of household bleach (~5-6% NaOCl) and 1 M Sodium Hydroxide (NaOH)
Reaction Temperature Room temperature, with cooling capability on standby if the reaction becomes too exothermic
Reaction Time Minimum 12 hours after complete addition of the neutralizing agent
Atmosphere Inert (Nitrogen or Argon)
Gas Scrubbing Scrubber containing sodium hypochlorite solution

Logical Workflow for Disposal

G cluster_prep Preparation cluster_reaction Neutralization cluster_waste Waste Management A Don Appropriate PPE B Verify Fume Hood/Glovebox Functionality A->B C Assemble Reaction Apparatus under Inert Atmosphere B->C D Dilute this compound Waste C->D E Slowly Add Bleach/NaOH Solution D->E F Stir for 12 Hours E->F G Monitor for Gas Evolution and Temperature E->G H Separate Aqueous and Organic Layers F->H I Collect Aqueous Waste (Heavy Metals) H->I J Collect Organic Waste (Solvent Waste) H->J K Dispose of all waste through proper channels I->K J->K

References

Personal protective equipment for handling Cobalt tetracarbonyl hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for handling Cobalt tetracarbonyl hydride (HCo(CO)₄). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Engineering Controls

This compound is a highly toxic, flammable, and volatile liquid or gas with an offensive odor.[1][2] It is unstable and decomposes rapidly in the presence of air, forming toxic cobalt carbonyl and flammable hydrogen gas.[2][3][4] Due to these hazardous properties, stringent engineering controls are mandatory.

  • Ventilation: All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] Local exhaust ventilation should be used at the source of any potential release.[3]

  • Ignition Sources: Prohibit all sources of ignition, including open flames and non-sparking tools, in areas where this compound is handled or stored.[3]

  • Monitoring: Consider continuous monitoring for carbon monoxide, a decomposition product.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the foundation of safe handling. The following equipment is mandatory:

Protection Type Specific Requirements Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A full-face shield may be necessary for splash hazards.[5]Protects against splashes and vapors that can cause severe eye irritation.[1][6]
Skin Protection Fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile, neoprene).[5][7] An apron or coveralls should be worn.[7]Prevents skin contact, which can cause irritation and dermatitis.[1][7]
Respiratory Protection For brief or low-level exposure, a respiratory filter device may be adequate. For intensive or longer exposure, or if exposure limits are exceeded, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[5][8]Protects against inhalation of the toxic gas, which can lead to severe respiratory issues.[2][6]

Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents.

  • Don the required PPE as outlined in the table above.

  • Have emergency-rinse equipment (eyewash station and safety shower) readily accessible.[3]

Handling:

  • Work with the smallest quantities of this compound necessary for the experiment.

  • Transfer the chemical carefully, avoiding splashing or the creation of aerosols.[5]

  • Keep the container tightly closed when not in use.[3]

  • Ground and bond metal containers during transfer to prevent static discharge.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water immediately after handling.[1][3]

  • Contaminated work clothing should be removed promptly and laundered by trained personnel.[3]

  • Clean the work area using appropriate methods to decontaminate surfaces.

Emergency Procedures

Exposure Route Immediate Action
Inhalation Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with large amounts of soap and water.[1][3] Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
Spill or Leak Evacuate all non-essential personnel from the area. Remove all ignition sources. If properly trained and equipped, contain the spill using appropriate absorbent materials.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[8] Do not dispose of it down the drain.

Quantitative Data

Parameter Value Source
NIOSH Recommended Exposure Limit (REL) 0.1 mg/m³ (as Co) over a 10-hour workshift[3]
ACGIH Threshold Limit Value (TLV) 0.1 mg/m³ (as Co) over an 8-hour workshift[3]
Molecular Weight 171.98 g/mol [1]
Melting Point -26 °C (-15 °F)[1]
Vapor Pressure >1 atm[1]
Solubility in Water 0.05%[1]

Experimental Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Event prep1 Verify Fume Hood Operation prep2 Gather Materials & Reagents prep1->prep2 prep3 Don Required PPE prep2->prep3 prep4 Confirm Emergency Equipment Accessibility prep3->prep4 handle1 Work with Minimal Quantities prep4->handle1 Proceed to Handling handle2 Careful Transfer (Avoid Splashes/Aerosols) handle1->handle2 handle3 Keep Container Sealed handle2->handle3 emergency Exposure or Spill Occurs handle2->emergency Potential Hazard handle4 Ground & Bond Containers handle3->handle4 post1 Thoroughly Wash Hands & Skin handle4->post1 Complete Handling post2 Decontaminate & Launder PPE post1->post2 post3 Clean & Decontaminate Work Area post2->post3 disp1 Collect in Labeled, Sealed Container post3->disp1 Generate Waste disp2 Store in Ventilated Area disp1->disp2 disp3 Dispose via Licensed Vendor disp2->disp3 emergency_action Follow Emergency Procedures (Inhalation, Skin/Eye Contact, Spill) emergency->emergency_action

Caption: Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.